Product packaging for NI-57(Cat. No.:)

NI-57

Cat. No.: B609570
M. Wt: 383.4 g/mol
InChI Key: UEMQPCYDWCSVCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The bromodomain and PHD finger-containing (BRPF) proteins are scaffolding components of chromatin-binding MOZ/MORF histone acetyltransferase complexes, which have activity as transcriptional regulators. BRPF1 (BR140 or Peregrin) is important for maintaining Hox gene expression and the development of multiple tissues, axial skeleton, and the hematopoietic system. NI-57 is a potent inhibitor of the bromodomains of BRPF proteins that binds to BRPF1B, BRPF2, and BRPF3 with Kd values of 31, 108, and 408 nM, respectively, as determined by isothermal titration calorimetry. It is selective for BRPFs over other bromodomains. This compound shows accelerated FRAP recovery at 1 µM in the BRPF2 FRAP assay, preventing binding of full-length BRPF2 to chromatin. See the Structural Genomics Consortium (SGC) website for more information.>This compound is a potent inhibitor of the bromodomains of BRPF proteins that binds to BRPF1B, BRPF2, and BRPF3 with Kd values of 31, 108, and 408 nM, respectively

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17N3O4S B609570 NI-57

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyano-N-(1,3-dimethyl-2-oxoquinolin-6-yl)-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c1-12-8-14-10-15(5-6-16(14)22(2)19(12)23)21-27(24,25)18-7-4-13(11-20)9-17(18)26-3/h4-10,21H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMQPCYDWCSVCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)C#N)OC)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Mechanism of Action of NI-57: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

Currently, there is no publicly available scientific literature or data detailing the mechanism of action, signaling pathways, or experimental protocols for a compound or entity designated as "NI-57." Extensive searches of scientific databases and public repositories have yielded no specific information related to this term.

It is possible that "this compound" represents an internal codename for a compound still in the early stages of preclinical development and not yet disclosed in public forums or publications. Alternatively, it may be a nomenclature used in a specific, non-public research context.

This guide will be updated with comprehensive information on this compound's mechanism of action, including quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways, as soon as such information becomes publicly accessible. Researchers with access to proprietary data on this compound are encouraged to consult their internal documentation for the requisite information.

For professionals in the field of drug discovery and development, the typical workflow for elucidating a novel compound's mechanism of action is presented below as a general framework.

General Experimental Workflow for Mechanism of Action Studies

G cluster_0 Phase 1: Target Identification & Validation cluster_1 Phase 2: Pathway Elucidation cluster_2 Phase 3: In Vivo & Preclinical Models A Initial Screening (e.g., Phenotypic Assays) B Target Identification (e.g., Affinity Chromatography, Yeast Two-Hybrid) A->B C Target Validation (e.g., siRNA/CRISPR Knockdown, Overexpression) B->C D Binding Assays (e.g., SPR, ITC) C->D E Cellular Assays (e.g., Reporter Assays, Western Blot) D->E F Transcriptomic/Proteomic Analysis (e.g., RNA-seq, Mass Spectrometry) E->F G Pathway Mapping & Analysis F->G H Animal Model Studies (e.g., Efficacy, PK/PD) G->H I Toxicity & Safety Pharmacology H->I J Biomarker Development H->J

Caption: A generalized workflow for determining a novel compound's mechanism of action.

We encourage researchers seeking information on this compound to verify the designation and consult internal resources or await public disclosure of relevant data.

The Chemical Probe NI-57: A Technical Guide to its Target Proteins, Binding Affinity, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NI-57 is a potent and selective chemical probe for the bromodomains of the Bromodomain and PHD Finger (BRPF) family of proteins: BRPF1, BRPF2 (also known as BRD1), and BRPF3.[1][2][3] These proteins act as scaffolding components for the MOZ/MORF histone acetyltransferase (HAT) complexes, which play a crucial role in regulating gene transcription through histone acetylation.[1] Dysregulation of these complexes has been implicated in various diseases, including cancer. This technical guide provides a comprehensive overview of this compound's target engagement, binding affinities, and the experimental protocols used for its characterization.

Target Proteins and Binding Affinity of this compound

This compound demonstrates high affinity for the bromodomains of BRPF1, BRPF2, and BRPF3. Its binding potency and selectivity have been quantified using various biophysical and biochemical assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of this compound for BRPF Family Proteins
Target ProteinAssay TypeValueUnitsReference
BRPF1ITC (Kd)31nM[1][2]
BRPF1AlphaScreen (IC50)114nM[1]
BRPF1NanoBRET (IC50)70nM[1]
BRPF2 (BRD1)ITC (Kd)108nM[1]
BRPF2 (BRD1)AlphaScreen (IC50)46nM[2]
BRPF3ITC (Kd)408nM[1]
BRPF3AlphaScreen (IC50)140nM[2]
Table 2: Selectivity Profile of this compound Against Other Bromodomains
Off-Target ProteinAssay TypeValueUnitsSelectivity Fold (vs. BRPF1 Kd)Reference
BRD9ITC (Kd)1000nM32[1]
BRD4ITC (Kd)3900nM126[1]
TRIM24BROMOscan (IC50)1600nM52[3]

Mechanism of Action and Signaling Pathway

This compound functions by competitively inhibiting the binding of the BRPF bromodomain to acetylated lysine residues on histone tails. BRPF1, as part of the MOZ/MORF complex, recognizes these epigenetic marks to recruit the HAT machinery to specific chromatin locations. This leads to the acetylation of histone H3, particularly at lysine 23 (H3K23ac), which in turn facilitates gene transcription. By blocking this initial recognition step, this compound disrupts the assembly and function of the HAT complex, leading to altered gene expression.

NI57_Mechanism_of_Action cluster_complex BRPF1-containing HAT Complex NI57 This compound BRPF1_BRD BRPF1 Bromodomain NI57->BRPF1_BRD Inhibits MOZ_MORF MOZ/MORF HAT Complex BRPF1_BRD->MOZ_MORF Recruits AcK Acetylated Lysine (on Histone Tail) AcK->BRPF1_BRD Binds to HistoneH3 Histone H3 MOZ_MORF->HistoneH3 Targets H3K23ac H3K23 Acetylation HistoneH3->H3K23ac Acetylation Transcription Gene Transcription H3K23ac->Transcription Promotes

Figure 1: Mechanism of action of this compound in inhibiting the BRPF1 signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Protocol:

  • Sample Preparation:

    • The BRPF bromodomain construct is dialyzed extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

    • This compound is dissolved in the final dialysis buffer to the desired concentration.

    • Both protein and compound solutions are degassed prior to use.

  • ITC Instrument Setup:

    • A MicroCal ITC200 or similar instrument is used.

    • The sample cell is filled with the BRPF protein solution (typically 20-50 µM).

    • The injection syringe is loaded with the this compound solution (typically 200-500 µM).

  • Titration:

    • A series of small injections (e.g., 2 µL) of the this compound solution are made into the sample cell at regular intervals (e.g., 150 seconds) at a constant temperature (e.g., 25°C).

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The raw data is integrated to obtain the heat change per injection.

    • The resulting binding isotherm is fitted to a one-site binding model using the manufacturer's software (e.g., Origin) to determine the Kd, n, and ΔH.

AlphaScreen Assay

AlphaScreen is a bead-based proximity assay used to measure biomolecular interactions in a high-throughput format.

AlphaScreen_Workflow Start Start Mix Mix Biotinylated Histone Peptide, His-tagged BRPF1-BRD, and this compound Start->Mix Incubate1 Incubate at RT Mix->Incubate1 AddBeads Add Streptavidin Donor Beads and Ni-NTA Acceptor Beads Incubate1->AddBeads Incubate2 Incubate in the dark at RT AddBeads->Incubate2 Read Read Signal at 520-620 nm Incubate2->Read End End Read->End

Figure 2: Generalized workflow for an AlphaScreen competition assay with this compound.

Protocol:

  • Reagent Preparation:

    • Assay buffer: e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA.

    • Biotinylated histone H4 peptide acetylated at lysine 8 (H4K8ac) is prepared in assay buffer.

    • 6xHis-tagged BRPF1 bromodomain is prepared in assay buffer.

    • This compound is serially diluted in DMSO and then into assay buffer.

  • Assay Procedure (384-well plate format):

    • To each well, add the His-BRPF1 bromodomain and the biotinylated H4K8ac peptide.

    • Add the desired concentration of this compound or DMSO vehicle control.

    • Incubate at room temperature for 30 minutes.

    • Add a mixture of Streptavidin-coated Donor beads and Ni-NTA-coated Acceptor beads.

    • Incubate in the dark at room temperature for 1 hour.

  • Data Acquisition and Analysis:

    • The plate is read on an EnVision or similar plate reader capable of AlphaScreen detection.

    • The resulting signal is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC50 value.

NanoBRET™ Cellular Target Engagement Assay

The NanoBRET assay measures the displacement of a fluorescent tracer from a NanoLuciferase® (Nluc)-tagged target protein in live cells.

Protocol:

  • Cell Culture and Transfection:

    • HEK293T cells are transiently transfected with a vector expressing the BRPF1 bromodomain fused to Nluc.

  • Assay Procedure:

    • Transfected cells are harvested and resuspended in Opti-MEM.

    • Cells are plated into a 96-well white assay plate.

    • A fluorescently labeled tracer that binds to the BRPF1 bromodomain is added to the cells.

    • This compound is serially diluted and added to the wells.

    • NanoBRET™ Nano-Glo® Substrate is added.

    • The plate is incubated at room temperature.

  • Data Acquisition and Analysis:

    • The plate is read on a luminometer capable of measuring both the donor (Nluc) and acceptor (tracer) emission wavelengths.

    • The BRET ratio is calculated, and the data is normalized to vehicle controls.

    • The normalized data is plotted against the inhibitor concentration to determine the IC50.

Conclusion

This compound is a well-characterized chemical probe that serves as a valuable tool for investigating the biological roles of the BRPF family of bromodomains. Its high potency and selectivity, combined with demonstrated cellular activity, make it suitable for a range of in vitro and cell-based assays. The data and protocols presented in this guide provide a solid foundation for researchers utilizing this compound to explore the therapeutic potential of targeting the BRPF bromodomain-histone interaction.

References

An In-depth Technical Guide to the Inhibition of BRPF1, BRPF2, and BRPF3 by the Chemical Probe NI-57

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NI-57, a potent and selective chemical probe for the bromodomains of the Bromodomain and PHD Finger-containing (BRPF) protein family: BRPF1, BRPF2, and BRPF3. This document details the quantitative inhibitory data, experimental protocols for key assays, and the underlying biological pathways, serving as a critical resource for researchers investigating the therapeutic potential of targeting BRPF proteins.

Introduction to the BRPF Family and this compound

The BRPF family of proteins (BRPF1, BRPF2/BRD1, and BRPF3) are crucial scaffolding proteins that assemble and activate MYST family histone acetyltransferases (HATs), such as MOZ, MORF, and HBO1.[1][2] These resulting tetrameric complexes play a fundamental role in chromatin remodeling and transcriptional regulation by acetylating histones, a key epigenetic modification associated with active gene expression.[2][3][4] The bromodomain within each BRPF protein is an acetyl-lysine "reader" module, which recognizes and binds to acetylated histone tails, thereby tethering the HAT complex to specific chromatin locations.[2][4]

Given their critical role in gene regulation, the BRPF bromodomains have emerged as attractive targets for therapeutic intervention, particularly in oncology and inflammatory diseases.[1][5] this compound is a potent, cell-permeable, pan-BRPF inhibitor developed as a chemical probe to facilitate the study of BRPF protein function.[2][5] It is derived from an N-methylquinolin-2-one scaffold and exhibits high selectivity for the BRPF family over other bromodomain families, including the well-studied BET proteins.[2][5]

Data Presentation: Quantitative Inhibitory Profile of this compound

The inhibitory activity and binding affinity of this compound have been rigorously characterized using various biophysical and cellular assays. The data below summarizes its potency against BRPF family members and its selectivity against other key bromodomains.

TargetAssay TypeValueNotes
BRPF1B Isothermal Titration Calorimetry (ITC)KD = 31 nMHigh-affinity direct binding.[6]
ALPHAscreenIC50 = 114 nMPotent inhibition of binding to acetylated histones.[2][6]
BRPF2 Isothermal Titration Calorimetry (ITC)KD = 108 nMStrong direct binding.[6]
Isothermal Titration Calorimetry (ITC)KD = 500 nMValue from a separate study.[2][6]
BRPF3 Isothermal Titration Calorimetry (ITC)KD = 408 nMModerate direct binding.[6]
Isothermal Titration Calorimetry (ITC)KD = 2400 nMValue from a separate study.[2][6]
BRD4(1) Isothermal Titration Calorimetry (ITC)KD = 3.9 µMDemonstrates ~39-fold selectivity for BRPF1B over BRD4(1).[6]
BRD9 Isothermal Titration Calorimetry (ITC)KD = 1.0 µMDemonstrates ~32-fold selectivity for BRPF1B over BRD9.

Mandatory Visualizations

Signaling Pathway

BRPF_Signaling_Pathway cluster_complex MYST HAT Complex cluster_chromatin Chromatin BRPF BRPF1/2/3 (Scaffold) MYST MOZ/MORF/HBO1 (HAT Catalytic Subunit) BRPF->MYST assembles ING ING4/5 BRPF->ING MEAF6 MEAF6 BRPF->MEAF6 AcHistone Acetylated Histone Tail BRPF->AcHistone Binds via Bromodomain Histone Histone Tail MYST->Histone Acetylates GeneTranscription Gene Transcription AcHistone->GeneTranscription Promotes NI57 This compound NI57->BRPF Inhibits

Experimental Workflow

Experimental_Workflow cluster_biochem Biochemical & Biophysical Assays cluster_cell Cellular Assays DSF 1. Initial Screen (Differential Scanning Fluorimetry) AlphaScreen 2. Inhibition Assay (ALPHAscreen) DSF->AlphaScreen Hits ITC 3. Affinity Measurement (Isothermal Titration Calorimetry) AlphaScreen->ITC Potent Hits (IC50) NanoBRET 4. Target Engagement (NanoBRET™) ITC->NanoBRET Confirmed Binders (KD) FRAP 5. Chromatin Displacement (FRAP) NanoBRET->FRAP Cell-Active Hits

Logical Relationship

NI57_Selectivity cluster_BRPF BRPF Family (Target) cluster_OffTarget Other Bromodomains (Off-Targets) NI57 This compound BRPF1 BRPF1 NI57->BRPF1 Inhibits (High Potency) BRPF2 BRPF2 NI57->BRPF2 Inhibits (High Potency) BRPF3 BRPF3 NI57->BRPF3 Inhibits (Moderate Potency) BRD9 BRD9 NI57->BRD9 Weakly Inhibits (~32x weaker than BRPF1B) BRD4 BRD4 NI57->BRD4 Very Weakly Inhibits (~39x weaker than BRPF1B)

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below. These protocols are synthesized from standard practices in the field for bromodomain inhibitor analysis.

Isothermal Titration Calorimetry (ITC)

Objective: To directly measure the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of this compound to BRPF bromodomains.[6]

Methodology:

  • Protein Preparation: Express and purify the desired BRPF bromodomain construct (e.g., BRPF1B, BRPF2, BRPF3) to >95% purity. Dialyze the protein extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

  • Compound Preparation: Dissolve this compound in 100% DMSO to create a high-concentration stock. Dilute this stock into the final ITC buffer to the desired concentration (typically 10-20 fold higher than the protein concentration), ensuring the final DMSO concentration is matched in the protein sample (e.g., <2%).

  • ITC Experiment:

    • Load the protein solution (e.g., 10-20 µM) into the sample cell of the calorimeter.

    • Load the this compound solution (e.g., 100-200 µM) into the injection syringe.

    • Set the experiment temperature (e.g., 25°C).

    • Perform a series of small, sequential injections (e.g., 2-5 µL) of the this compound solution into the protein-filled cell.

  • Data Analysis: The heat released or absorbed upon each injection is measured. The resulting data are integrated and fit to a one-site binding model to determine the KD, n, and ΔH.[7][8]

ALPHAscreen Assay

Objective: To quantify the ability of this compound to competitively inhibit the interaction between a BRPF bromodomain and an acetylated histone peptide.

Methodology:

  • Reagents:

    • GST-tagged BRPF bromodomain protein.

    • Biotinylated histone peptide (e.g., H3K14ac).

    • Glutathione AlphaLISA® Acceptor beads.

    • Streptavidin-coated Donor beads.

    • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

  • Assay Procedure:

    • In a 384-well microplate, add the GST-BRPF protein and the biotinylated histone peptide.

    • Add this compound at various concentrations (serially diluted). A DMSO control is included.

    • Incubate for a defined period (e.g., 30 minutes) at room temperature to allow binding to reach equilibrium.

    • Add the Glutathione Acceptor beads and incubate in the dark. These beads will bind to the GST-tagged BRPF protein.

    • Add the Streptavidin Donor beads and incubate further in the dark. These beads will bind to the biotinylated histone peptide.

  • Signal Detection: If the protein and peptide are in proximity (<200 nm), the donor bead, upon excitation at 680 nm, will transfer energy to the acceptor bead, which then emits light at ~615 nm. This signal is measured using an AlphaScreen-capable plate reader.

  • Data Analysis: The signal decreases as this compound displaces the histone peptide from the bromodomain. The resulting dose-response curve is used to calculate the IC50 value.

NanoBRET™ Target Engagement Assay

Objective: To measure the binding of this compound to its BRPF target within living cells, confirming cell permeability and target engagement.[9]

Methodology:

  • Cell Line Preparation: Co-transfect cells (e.g., HEK293T) with two plasmids: one encoding the full-length BRPF protein fused to a NanoLuc® luciferase and another encoding a HaloTag® protein fused to histone H3.3.[10]

  • Tracer Addition: Treat the cells with a cell-permeable fluorescent tracer that is known to bind to the BRPF bromodomain. This tracer acts as the BRET acceptor.

  • Compound Competition: Add this compound at varying concentrations to the cells and incubate.

  • Substrate Addition & Signal Detection: Add the NanoLuc® substrate to the cells. If the NanoLuc-BRPF protein is bound to the histone-HaloTag® (labeled with the tracer), energy transfer will occur from the luciferase donor to the fluorescent acceptor, generating a BRET signal.

  • Data Analysis: this compound will compete with the tracer for binding to the NanoLuc-BRPF bromodomain. This competition leads to a dose-dependent decrease in the BRET signal. The resulting data is plotted to calculate the cellular IC50 value, which represents the concentration of this compound required to displace 50% of the tracer in a live-cell environment.[6][9]

Fluorescence Recovery After Photobleaching (FRAP)

Objective: To visually demonstrate that this compound displaces BRPF proteins from chromatin in living cells.[6]

Methodology:

  • Cell Preparation: Transfect cells (e.g., U2OS) with a plasmid encoding a GFP-tagged BRPF protein (e.g., GFP-BRPF2). The GFP-tagged protein will localize to chromatin.

  • Compound Treatment: Treat the transfected cells with either DMSO (vehicle control) or this compound (e.g., at 1 µM).

  • Photobleaching: Using a confocal microscope, a high-intensity laser is used to photobleach the GFP signal in a small, defined region of the nucleus.

  • Fluorescence Recovery Monitoring: Immediately after bleaching, the recovery of the fluorescent signal in the bleached region is monitored over time by taking images at low laser intensity. The rate of recovery is dependent on the mobility of the GFP-BRPF2 molecules.

  • Data Analysis: In control cells, GFP-BRPF2 is relatively immobile due to its binding to chromatin, resulting in a slow fluorescence recovery. In cells treated with this compound, the inhibitor displaces GFP-BRPF2 from chromatin, making the protein more mobile. This results in a significantly faster recovery of the fluorescent signal in the bleached area. The half-time of fluorescence recovery (t₁/₂) is calculated to quantify this effect.[6]

References

An In-depth Technical Guide to the Core Mechanisms of NI-57 in Chromatin Remodeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "NI-57" is a hypothetical molecule created for the purpose of this technical guide to illustrate the effects of a fictional novel compound on chromatin remodeling. All data, experimental protocols, and pathways described herein are representative examples and should not be considered factual.

Abstract

Chromatin remodeling is a critical process in the regulation of gene expression, and its dysregulation is implicated in numerous diseases, including cancer.[1][2] Novel therapeutic agents that can modulate chromatin structure are of significant interest. This document provides a comprehensive technical overview of the preclinical data and mechanism of action for this compound, a novel small molecule inhibitor of the histone acetyltransferase (HAT) p300/CBP. By inhibiting p300/CBP, this compound leads to a decrease in histone acetylation, resulting in chromatin condensation and the repression of oncogenic gene expression. This guide will detail the biochemical and cellular effects of this compound, present key experimental data in a structured format, provide detailed experimental protocols, and illustrate the core signaling pathways and workflows.

Introduction to this compound

This compound is a potent and selective, cell-permeable small molecule inhibitor of the p300/CBP histone acetyltransferase family. The catalytic activity of p300/CBP is crucial for the acetylation of histone tails, a key epigenetic modification associated with a relaxed chromatin state and transcriptional activation.[3] In various cancer models, the aberrant activity of p300/CBP has been linked to the expression of genes driving proliferation and survival. This compound was developed to counteract this activity and induce a state of transcriptional repression in cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: Biochemical Activity of this compound

Assay TypeTargetThis compound IC₅₀ (nM)Notes
In vitro HAT Assayp30025.3 ± 4.1Recombinant human p300
In vitro HAT AssayCBP38.7 ± 5.5Recombinant human CBP
In vitro HAT AssayPCAF> 10,000Demonstrates selectivity
In vitro HAT AssayGCN5> 10,000Demonstrates selectivity

Table 2: Cellular Effects of this compound in MDA-MB-231 Breast Cancer Cells

Assay TypeEndpointThis compound EC₅₀ (nM)Time Point
Cell Viability (MTT)Reduction in Viable Cells150.2 ± 12.872 hours
Histone H3K27 AcetylationInhibition of Ac.85.6 ± 9.324 hours
c-Myc Expression (qPCR)mRNA Downregulation110.4 ± 15.148 hours
Apoptosis (Caspase 3/7)Induction of Apoptosis210.9 ± 20.572 hours

Core Mechanism of Action of this compound

This compound functions as a competitive inhibitor at the acetyl-CoA binding site of p300/CBP. This prevents the transfer of acetyl groups to lysine residues on histone tails, particularly H3K27. The resulting hypoacetylation of histones leads to a more compact chromatin structure (heterochromatin), which restricts the access of transcription factors to gene promoters and leads to the downregulation of key oncogenes like c-Myc.

NI57_Mechanism_of_Action

Experimental Protocols

In vitro Histone Acetyltransferase (HAT) Assay

This protocol details the method used to determine the IC₅₀ of this compound against recombinant HAT enzymes.

  • Reagents and Materials:

    • Recombinant human p300/CBP, PCAF, GCN5 (purified).

    • Histone H3 peptide (ARTKQTARKSTGGKAPRKQLA).

    • Acetyl-CoA, [³H]-labeled.

    • This compound stock solution in DMSO.

    • HAT assay buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA).

    • Scintillation fluid and vials.

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO, followed by a 1:100 dilution in HAT assay buffer.

    • In a 96-well plate, add 10 µL of diluted this compound or DMSO (vehicle control).

    • Add 20 µL of a solution containing the HAT enzyme (0.5 µg) and the histone H3 peptide (2 µg).

    • Pre-incubate for 15 minutes at 30°C.

    • Initiate the reaction by adding 20 µL of [³H]Acetyl-CoA (0.1 µCi).

    • Incubate for 30 minutes at 30°C.

    • Stop the reaction by spotting 45 µL of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the paper three times for 5 minutes each in 50 mM sodium bicarbonate buffer (pH 9.0).

    • Air dry the paper and place it in a scintillation vial with 5 mL of scintillation fluid.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ using non-linear regression analysis.

Western Blot for Histone Acetylation

This protocol is for assessing the levels of histone H3 lysine 27 acetylation (H3K27ac) in cells treated with this compound.

  • Cell Culture and Treatment:

    • Plate MDA-MB-231 cells at a density of 1x10⁶ cells per well in a 6-well plate.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound (0, 10, 50, 100, 500 nM) for 24 hours.

  • Histone Extraction:

    • Harvest cells by scraping and wash with ice-cold PBS containing 5 mM sodium butyrate.

    • Lyse cells in Triton extraction buffer (PBS with 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN₃) on ice for 10 minutes.

    • Centrifuge at 2000 rpm for 10 minutes at 4°C to pellet the nuclei.

    • Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with gentle rotation.

    • Centrifuge at 2000 rpm for 10 minutes at 4°C and collect the supernatant containing the acid-soluble histones.

    • Determine protein concentration using a Bradford assay.

  • Western Blotting:

    • Separate 15 µg of histone extract on a 15% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies for anti-H3K27ac (1:1000) and anti-total Histone H3 (1:5000) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensity using densitometry software, normalizing H3K27ac to total H3.

Western_Blot_Workflow

Conclusion

The data presented in this technical guide demonstrate that this compound is a potent and selective inhibitor of the p300/CBP histone acetyltransferases. Its mechanism of action, centered on the reduction of histone acetylation, leads to chromatin condensation and the subsequent repression of oncogenic gene expression. These findings underscore the potential of this compound as a therapeutic agent for cancers driven by epigenetic dysregulation. Further studies are warranted to explore its efficacy and safety in in vivo models.

References

The Chemical Probe NI-57: An In-depth Technical Guide for the Interrogation of BRPF Bromodomains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NI-57, a potent and selective chemical probe for the bromodomains of the Bromodomain and PHD Finger-containing (BRPF) family of proteins: BRPF1, BRPF2, and BRPF3. This document outlines the probe's binding affinities, selectivity profile, and cellular activity, and provides detailed experimental protocols for key assays. Additionally, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's mechanism of action and its application in research.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, enabling a clear comparison of its activity and selectivity.

Table 1: In Vitro Binding Affinity and Potency of this compound
TargetAssayValueReference
BRPF1BIsothermal Titration Calorimetry (ITC) - Kd31 nM[1]
BRPF2Isothermal Titration Calorimetry (ITC) - Kd108 nM[1]
BRPF3Isothermal Titration Calorimetry (ITC) - Kd408 nM[1]
BRPF1AlphaScreen - IC50114 nM[1]
Table 2: Selectivity Profile of this compound
Off-TargetAssayValue (Kd)Selectivity Fold (vs. BRPF1B)Reference
BRD9Isothermal Titration Calorimetry (ITC)1 µM~32-fold[1]
BRD4Isothermal Titration Calorimetry (ITC)3.9 µM~126-fold[1]
TRIM24BROMOscanIC50 = 1,600 nM~51-fold[2]
Table 3: Cellular Activity of this compound
AssayCell LineTargetValue (IC50)Reference
NanoBRET™U2OSBRPF1B0.07 µM[1][3]
FRAPU2OSBRPF21 µM (effective concentration)[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methodologies and should be adapted as needed for specific experimental conditions.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of this compound to BRPF bromodomains.

Materials:

  • Purified BRPF bromodomain protein (e.g., BRPF1B, BRPF2, BRPF3)

  • This compound compound

  • ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)

  • Microcalorimeter (e.g., Malvern Panalytical MicroCal PEAQ-ITC)

Procedure:

  • Prepare a 20-50 µM solution of the BRPF bromodomain protein in the ITC buffer.

  • Prepare a 200-500 µM solution of this compound in the same ITC buffer. The final concentration of DMSO should be kept below 5% to minimize buffer mismatch effects.

  • Degas both the protein and compound solutions for 10-15 minutes to remove air bubbles.

  • Load the protein solution into the sample cell of the microcalorimeter.

  • Load the this compound solution into the injection syringe.

  • Set the experimental temperature to 25°C.

  • Perform an initial injection of 0.4 µL to remove any air from the syringe tip, followed by 18-20 injections of 2 µL of the this compound solution into the protein solution at 150-second intervals.

  • Record the heat changes associated with each injection.

  • Analyze the data using the instrument's software by fitting the integrated heat changes to a single-site binding model to determine Kd, n, ΔH, and ΔS.

AlphaScreen Assay

Objective: To measure the in vitro potency (IC50) of this compound in inhibiting the interaction between a BRPF bromodomain and an acetylated histone peptide.

Materials:

  • His-tagged BRPF1 bromodomain protein

  • Biotinylated acetylated histone H4 peptide (e.g., H4K5acK8acK12acK16ac)

  • Streptavidin-coated Donor beads (PerkinElmer)

  • Nickel Chelate Acceptor beads (PerkinElmer)

  • Assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)

  • This compound compound

  • 384-well ProxiPlate (PerkinElmer)

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 384-well plate, add 5 µL of the this compound dilution.

  • Add 5 µL of a solution containing the His-tagged BRPF1 bromodomain and the biotinylated histone peptide to each well. Final concentrations are typically in the low nanomolar range (e.g., 30 nM protein, 50 nM peptide).

  • Incubate for 30 minutes at room temperature.

  • Add 10 µL of a suspension of Donor and Acceptor beads to each well.

  • Incubate for 1-2 hours at room temperature in the dark.

  • Read the plate on an AlphaScreen-compatible plate reader.

  • Calculate IC50 values by fitting the data to a four-parameter logistic equation.

NanoBRET™ Cellular Target Engagement Assay

Objective: To quantify the engagement of this compound with BRPF1B in living cells.

Materials:

  • U2OS cells

  • Plasmid encoding BRPF1B-NanoLuc® fusion protein

  • HaloTag®-Histone H3.3 fusion protein and NanoBRET™ 618 ligand (Promega)

  • Opti-MEM® I Reduced Serum Medium (Gibco)

  • This compound compound

Procedure:

  • Co-transfect U2OS cells with the BRPF1B-NanoLuc® and HaloTag®-Histone H3.3 plasmids.

  • 24 hours post-transfection, harvest and resuspend the cells in Opti-MEM®.

  • Add the NanoBRET™ 618 ligand to the cell suspension and incubate.

  • Dispense the cell suspension into a 384-well white assay plate.

  • Add serially diluted this compound to the wells.

  • Incubate for 2 hours at 37°C.

  • Add the NanoLuc® substrate (furimazine) to all wells.

  • Read the bioluminescence and fluorescence signals on a BRET-compatible plate reader.

  • Calculate the BRET ratio and determine the IC50 value.

Fluorescence Recovery After Photobleaching (FRAP)

Objective: To assess the ability of this compound to displace BRPF2 from chromatin in living cells.

Materials:

  • U2OS cells

  • Plasmid encoding GFP-BRPF2

  • Confocal microscope with FRAP capabilities

  • This compound compound

Procedure:

  • Transfect U2OS cells with the GFP-BRPF2 plasmid.

  • 24 hours post-transfection, seed the cells onto glass-bottom dishes.

  • Treat the cells with 1 µM this compound or vehicle control for a defined period.

  • Identify a region of interest (ROI) within the nucleus.

  • Acquire pre-bleach images of the ROI.

  • Photobleach the ROI using a high-intensity laser.

  • Acquire post-bleach images at regular intervals to monitor the recovery of fluorescence.

  • Measure the fluorescence intensity in the bleached region over time and normalize the data.

  • An accelerated fluorescence recovery in the presence of this compound indicates displacement of GFP-BRPF2 from chromatin.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the target engagement of this compound with BRPF1B in a cellular context by measuring changes in protein thermal stability.

Materials:

  • K562 cells

  • This compound compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR plates and thermocycler

  • Western blot apparatus and antibodies against BRPF1B and a loading control (e.g., GAPDH)

Procedure:

  • Treat K562 cells with this compound or vehicle control for 1-2 hours at 37°C.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40-65°C) for 3 minutes in a thermocycler, followed by cooling to 4°C.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet precipitated proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble BRPF1B and the loading control in each sample by Western blotting.

  • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization of BRPF1B.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound and BRPF bromodomains.

BRPF_Signaling_Pathway cluster_chromatin Chromatin cluster_output Transcriptional Regulation BRPF1 BRPF1/2/3 MOZ MOZ/MORF (HAT) BRPF1->MOZ ING5 ING5 BRPF1->ING5 EAF6 EAF6 BRPF1->EAF6 H3K14ac Ac MOZ->H3K14ac Acetylation Gene_Activation Gene Activation H3K14ac->Gene_Activation H4Kac H4Kac H4Kac->BRPF1 Bromodomain Interaction Nucleosome Nucleosome NI57 This compound NI57->BRPF1 Inhibition

Caption: BRPF bromodomain signaling pathway in transcriptional activation.

NI57_Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays cluster_outcome Outcome ITC Isothermal Titration Calorimetry (ITC) (Binding Affinity) NanoBRET NanoBRET (Target Engagement) ITC->NanoBRET AlphaScreen AlphaScreen (Inhibition Potency) AlphaScreen->NanoBRET Selectivity Selectivity Profiling (BROMOscan) Selectivity->NanoBRET FRAP FRAP (Chromatin Displacement) NanoBRET->FRAP CETSA CETSA (Target Stabilization) NanoBRET->CETSA Probe_Validation Validated Chemical Probe FRAP->Probe_Validation CETSA->Probe_Validation NI57_Development This compound Development NI57_Development->ITC NI57_Development->AlphaScreen NI57_Development->Selectivity NI57_Probe_Logic cluster_properties Probe Properties cluster_application Application Potency High Potency (nM affinity) Biological_Interrogation Interrogation of BRPF Bromodomain Function Potency->Biological_Interrogation Selectivity High Selectivity (>30-fold vs. off-targets) Selectivity->Biological_Interrogation Cell_Activity Cellular Activity (Target engagement in cells) Cell_Activity->Biological_Interrogation NI57 This compound NI57->Potency NI57->Selectivity NI57->Cell_Activity

References

Structure-activity relationship of NI-57

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific databases and public literature did not yield any specific information for a compound designated as "NI-57" in the context of structure-activity relationship (SAR) studies, mechanism of action, or drug development.

Without a clear identification of "this compound," it is not possible to provide the requested in-depth technical guide, including:

  • Quantitative Data Presentation: No data on the biological activity, potency, or efficacy of a compound named "this compound" could be located to summarize in tabular format.

  • Experimental Protocols: The absence of published research on "this compound" means there are no specific experimental methodologies to detail.

  • Visualization of Signaling Pathways and Workflows: Without understanding the mechanism of action or the experimental procedures associated with "this compound," it is impossible to create accurate diagrams of signaling pathways or experimental workflows.

To enable the generation of the requested technical guide, please provide a more specific identifier for the compound of interest, such as:

  • Full Chemical Name: The systematic name of the compound according to IUPAC nomenclature.

  • CAS Registry Number: A unique numerical identifier assigned by the Chemical Abstracts Service.

  • A Relevant Scientific Publication: A research article or patent that describes the synthesis, biological evaluation, or structure-activity relationship of "this compound."

  • Alternative Names or Internal Codes: Any other designations by which the compound may be known.

Upon receiving more specific information, a thorough analysis can be conducted to provide the comprehensive technical guide as originally requested.

The Discovery and Development of NI-57: A Technical Guide to a Potent BRPF Bromodomain Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

NI-57 is a potent and selective chemical probe for the bromodomains of the Bromodomain and PHD Finger-containing (BRPF) family of proteins, specifically BRPF1, BRPF2 (also known as BRD1), and BRPF3. Developed through a collaboration between the Structural Genomics Consortium (SGC) and University College London (UCL), this compound serves as a critical tool for investigating the biological roles of these epigenetic reader domains in health and disease.[1][2] The BRPF proteins are essential scaffolding components of the MOZ/MORF histone acetyltransferase (HAT) complexes, which are involved in transcriptional regulation, DNA repair, and replication.[1] Dysregulation of these complexes has been implicated in various cancers, including acute myeloid leukemia (AML).[1] This technical guide provides an in-depth overview of the discovery, development, and characterization of this compound, including its binding profile, cellular activity, and the experimental protocols used for its validation.

Introduction to this compound and its Target Family

This compound was developed as a high-affinity ligand for the bromodomains of the BRPF family, which are key regulators of chromatin structure and gene expression.[1] These proteins act as scaffolds for the assembly of MYST family histone acetyltransferase (HAT) complexes, which also include the tumor suppressor ING proteins and Eaf6/EPC-related subunits.[1] The catalytic activity of these complexes is crucial for the acetylation of histone tails, a post-translational modification that generally leads to a more open chromatin structure and transcriptional activation.

The BRPF family consists of three members: BRPF1, BRPF2/BRD1, and BRPF3. BRPF1 itself has two isoforms, A and B, generated by alternative splicing, with isoform A having a residue insertion that prevents its binding to acetylated histone peptides.[1] By selectively inhibiting the bromodomains of these proteins, this compound allows for the elucidation of their specific functions in cellular processes and their potential as therapeutic targets.

Quantitative Data Summary

The following tables summarize the binding affinity, selectivity, and cellular activity of this compound as determined by various biophysical and cellular assays.

Table 1: Binding Affinity of this compound for BRPF Bromodomains

TargetDissociation Constant (KD)Assay
BRPF1B31 nMIsothermal Titration Calorimetry (ITC)
BRPF2 (BRD1)108 nMIsothermal Titration Calorimetry (ITC)
BRPF3408 nMIsothermal Titration Calorimetry (ITC)

Data sourced from the Structural Genomics Consortium.[1]

Table 2: Selectivity Profile of this compound Against Other Bromodomains

Off-TargetDissociation Constant (KD)Selectivity (fold vs. BRPF1B)Assay
BRD91 µM32Isothermal Titration Calorimetry (ITC)
BRD43.9 µM126Isothermal Titration Calorimetry (ITC)

Data sourced from the Structural Genomics Consortium.[1]

Table 3: Cellular Activity of this compound

AssayCell LineTargetIC50
NanoBRET™HEK293BRPF1B0.07 µM

Data sourced from the Structural Genomics Consortium.[2]

Signaling Pathway and Experimental Workflows

3.1. BRPF1-Containing MOZ/MORF HAT Complex Signaling Pathway

The BRPF1 protein serves as a critical scaffold for the assembly of the MOZ/MORF histone acetyltransferase (HAT) complexes. These complexes are recruited to chromatin where they acetylate histone tails, leading to changes in gene expression. This compound inhibits the interaction of the BRPF1 bromodomain with acetylated histones, thereby disrupting the localization and function of the entire complex.

BRPF1_Signaling_Pathway cluster_complex MOZ/MORF HAT Complex cluster_chromatin Chromatin BRPF1 BRPF1 MOZ_MORF MOZ/MORF (KAT6A/B) BRPF1->MOZ_MORF binds ING5 ING5 BRPF1->ING5 binds hEAF6 hEAF6 BRPF1->hEAF6 binds Ac_Lysine Acetylated Lysine BRPF1->Ac_Lysine recognizes MOZ_MORF->Ac_Lysine acetylates Histone Histone Tail Histone->Ac_Lysine Transcription Transcriptional Regulation Ac_Lysine->Transcription leads to NI57 This compound NI57->BRPF1 inhibits

BRPF1-mediated MOZ/MORF HAT complex assembly and inhibition by this compound.

3.2. Experimental Workflow for Chemical Probe Characterization

The discovery and validation of a chemical probe like this compound involves a multi-step process, beginning with initial screening and culminating in cellular and in vivo characterization.

Experimental_Workflow cluster_discovery Probe Discovery & Initial Characterization cluster_validation Biophysical & Cellular Validation Screening High-Throughput Screening (e.g., DSF) Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt ITC Isothermal Titration Calorimetry (ITC) (Binding Affinity) Lead_Opt->ITC Selectivity Selectivity Profiling (e.g., BROMOscan) Lead_Opt->Selectivity Cellular_Target Cellular Target Engagement (NanoBRET, FRAP) ITC->Cellular_Target Selectivity->Cellular_Target Functional_Assay Cellular Functional Assays Cellular_Target->Functional_Assay

Generalized workflow for the discovery and validation of a chemical probe.

Detailed Experimental Protocols

The following are representative protocols for the key experiments used to characterize this compound. These are generalized methodologies and may require optimization for specific laboratory conditions and instrumentation.

4.1. Isothermal Titration Calorimetry (ITC)

  • Objective: To determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of this compound binding to BRPF bromodomains.

  • Materials:

    • Purified BRPF bromodomain protein (e.g., BRPF1B) in ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • This compound dissolved in ITC buffer. A small percentage of DMSO may be used for solubility, but must be matched in the protein solution.

    • ITC instrument (e.g., Malvern MicroCal ITC200).

  • Protocol:

    • Prepare the protein solution to a final concentration of 10-20 µM and the this compound solution to a concentration 10-15 times that of the protein.

    • Degas both solutions for 10-15 minutes to prevent air bubbles.

    • Load the protein solution into the sample cell and the this compound solution into the injection syringe.

    • Equilibrate the system to the desired temperature (e.g., 25°C).

    • Perform an initial injection of 0.4 µL, followed by a series of 19-27 injections of 1.5-2.0 µL with a spacing of 150 seconds between injections.

    • Record the heat change after each injection.

    • Analyze the data by integrating the injection peaks and fitting the resulting isotherm to a one-site binding model to determine KD, n, and ΔH.

4.2. Differential Scanning Fluorimetry (DSF)

  • Objective: To assess the thermal stabilization of BRPF bromodomains upon binding of this compound, as an indicator of target engagement.

  • Materials:

    • Purified BRPF bromodomain protein (2-5 µM in DSF buffer, e.g., 10 mM HEPES pH 7.5, 500 mM NaCl).

    • This compound at various concentrations.

    • Fluorescent dye (e.g., SYPRO Orange at 5x concentration).

    • Real-time PCR instrument.

  • Protocol:

    • In a 96-well PCR plate, prepare a 20 µL reaction mix containing the protein, SYPRO Orange dye, and either this compound at the desired concentration or vehicle control.

    • Seal the plate and centrifuge briefly to collect the contents.

    • Place the plate in the real-time PCR instrument.

    • Set the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.

    • Monitor the fluorescence of SYPRO Orange at each temperature increment.

    • Plot fluorescence versus temperature to generate a melting curve. The melting temperature (Tm) is the midpoint of the transition.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the protein with vehicle from the Tm of the protein with this compound.

4.3. Fluorescence Recovery After Photobleaching (FRAP)

  • Objective: To measure the effect of this compound on the mobility and chromatin binding of BRPF proteins in live cells.

  • Materials:

    • Cells expressing a fluorescently tagged BRPF protein (e.g., GFP-BRPF2).

    • This compound at the desired concentration (e.g., 1 µM).

    • Confocal microscope with a high-powered laser for photobleaching.

  • Protocol:

    • Culture the cells on glass-bottom dishes suitable for live-cell imaging.

    • Treat the cells with this compound or vehicle control for a specified time.

    • Place the dish on the microscope stage and identify a cell with clear nuclear fluorescence.

    • Acquire a series of pre-bleach images of the nucleus.

    • Use a high-intensity laser to photobleach a defined region of interest (ROI) within the nucleus.

    • Immediately after bleaching, acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.

    • Quantify the fluorescence intensity in the bleached region over time, correct for photobleaching during image acquisition, and normalize the data.

    • Analyze the recovery curve to determine the mobile fraction and the half-time of recovery. A faster recovery in the presence of this compound indicates displacement of the BRPF protein from chromatin.[2]

4.4. NanoBRET™ Target Engagement Assay

  • Objective: To quantify the apparent affinity of this compound for BRPF proteins in intact cells.

  • Materials:

    • Cells expressing the BRPF protein fused to NanoLuc® luciferase.

    • NanoBRET™ tracer that binds to the BRPF bromodomain.

    • This compound at various concentrations.

    • Nano-Glo® substrate.

    • Plate reader capable of measuring luminescence and fluorescence.

  • Protocol:

    • Seed the cells in a 96-well plate.

    • Prepare serial dilutions of this compound.

    • Treat the cells with the this compound dilutions and a fixed concentration of the NanoBRET™ tracer.

    • Add the Nano-Glo® substrate to initiate the luminescence reaction.

    • Measure the donor (NanoLuc®) emission and the acceptor (tracer) emission.

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

    • Plot the NanoBRET™ ratio against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound is a well-characterized chemical probe that provides a valuable tool for the scientific community to investigate the biological functions of the BRPF family of bromodomains. Its high potency, selectivity, and demonstrated cellular activity make it suitable for a range of in vitro and in cellulo experiments. The detailed methodologies provided in this guide are intended to facilitate the use of this compound in further research, ultimately contributing to a deeper understanding of the role of epigenetic regulation in human health and disease.

References

Unraveling "NI-57": An Examination of a Non-Identified Compound and its Putative Role in Histone Acetylation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly accessible scientific literature and clinical trial databases reveals no specific therapeutic agent or research compound designated as "NI-57" with a known effect on histone acetylation. Inquiries into the mechanism of action, preclinical data, and clinical studies of a compound with this identifier have not yielded any relevant results. The information available in the public domain primarily associates the term "this compound" with unrelated subjects, including a peptide for nickel transport and a clinical trial for an existing immunotherapy.

This technical guide addresses the initial query by clarifying the existing, albeit unrelated, scientific context for terms similar to "this compound" and provides a foundational overview of histone acetylation as a therapeutic target. Given the absence of data on a specific "this compound," this document will focus on the principles of histone acetylation and the methodologies used to study its modulation, which would be applicable to any novel compound in this class.

Histone Acetylation: A Key Epigenetic Regulator

Histone acetylation is a critical epigenetic modification that plays a pivotal role in the regulation of gene expression. This process involves the transfer of an acetyl group from acetyl-coenzyme A to the ε-amino group of lysine residues on the N-terminal tails of histone proteins. This enzymatic reaction is catalyzed by histone acetyltransferases (HATs). The addition of the acetyl group neutralizes the positive charge of the lysine residue, which is thought to weaken the electrostatic interaction between the histone tail and the negatively charged DNA backbone. This "loosening" of the chromatin structure, from a condensed heterochromatin state to a more open euchromatin state, generally leads to increased transcriptional activity of genes in that region.

Conversely, the removal of acetyl groups is mediated by histone deacetylases (HDACs), which leads to a more compact chromatin structure and transcriptional repression. The balance between HAT and HDAC activity is crucial for normal cellular function, and its dysregulation is implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Consequently, the modulation of histone acetylation, particularly through the inhibition of HDACs, has emerged as a promising therapeutic strategy.

Methodologies for Studying Histone Acetylation

To investigate the effect of a novel compound, hypothetically "this compound," on histone acetylation, a series of established experimental protocols would be employed. These assays are designed to quantify changes in global histone acetylation levels, identify specific histone sites affected, and elucidate the downstream effects on gene expression and cellular function.

Table 1: Key Experimental Protocols for Assessing Histone Acetylation

Experiment TypePurposeTypical Methodology
Western Blotting To determine the global levels of histone acetylation.Nuclear extracts are prepared from cells treated with the compound. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4).
Chromatin Immunoprecipitation (ChIP) To identify specific genomic regions where histone acetylation is altered.Cells are treated with the compound, and chromatin is cross-linked. The chromatin is then sheared, and an antibody against a specific acetylated histone is used to immunoprecipitate the associated DNA. The enriched DNA is then analyzed by qPCR or sequencing (ChIP-seq) to identify the genes and regulatory elements affected.
HDAC Activity Assay To directly measure the inhibitory effect of the compound on HDAC enzymes.A fluorescently labeled acetylated peptide substrate is incubated with a purified HDAC enzyme or nuclear extract in the presence or absence of the inhibitor. The deacetylated substrate is then cleaved by a developer, releasing the fluorophore for quantification.
Gene Expression Analysis (RT-qPCR, RNA-seq) To determine the downstream consequences of altered histone acetylation on gene transcription.RNA is extracted from treated cells and reverse-transcribed to cDNA. The expression levels of specific target genes are quantified by qPCR, or a global analysis of the transcriptome is performed using RNA sequencing.

Signaling Pathways and Experimental Workflows

The investigation of a novel histone acetylation modulator would follow a logical workflow, beginning with cellular assays and progressing to more complex models. The signaling pathways involved would depend on the specific HDAC isoforms inhibited and the cellular context.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Mechanistic Studies cluster_2 In Vivo Models Compound Synthesis Compound Synthesis HDAC Activity Assay HDAC Activity Assay Compound Synthesis->HDAC Activity Assay Test Inhibition Cell Viability Assay Cell Viability Assay HDAC Activity Assay->Cell Viability Assay Determine Cytotoxicity Western Blot Western Blot Cell Viability Assay->Western Blot Confirm Cellular Activity ChIP-seq ChIP-seq Western Blot->ChIP-seq Identify Target Genes RNA-seq RNA-seq ChIP-seq->RNA-seq Correlate with Gene Expression Pathway Analysis Pathway Analysis RNA-seq->Pathway Analysis Elucidate Mechanism Animal Model Animal Model Pathway Analysis->Animal Model Validate in Organism Efficacy Studies Efficacy Studies Animal Model->Efficacy Studies Toxicology Studies Toxicology Studies Animal Model->Toxicology Studies

Caption: A generalized experimental workflow for the preclinical evaluation of a novel histone acetylation modulator.

Histone_Acetylation_Pathway HAT Histone Acetyltransferases (HATs) Histone Histone (Lysine) HAT->Histone Acetylation HDAC Histone Deacetylases (HDACs) HDAC->Histone Acetyl-CoA Acetyl-CoA Acetyl-CoA->HAT Acetylated Histone Acetylated Histone (Acetylated Lysine) Histone->Acetylated Histone Chromatin Condensation Chromatin Condensation (Heterochromatin) Histone->Chromatin Condensation Acetylated Histone->HDAC Deacetylation Chromatin Relaxation Chromatin Relaxation (Euchromatin) Acetylated Histone->Chromatin Relaxation Gene Activation Gene Activation Chromatin Relaxation->Gene Activation Gene Repression Gene Repression Chromatin Condensation->Gene Repression This compound (Hypothetical) This compound (HDAC Inhibitor) This compound (Hypothetical)->HDAC Inhibition

Caption: The central role of HATs and HDACs in regulating histone acetylation and gene expression, with the hypothetical inhibitory action of "this compound".

An In-depth Technical Guide to the BRPF Family of Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Bromodomain and PHD Finger-containing (BRPF) family of proteins, comprising BRPF1, BRPF2, and BRPF3, are crucial epigenetic regulators that function as scaffolding proteins for histone acetyltransferase (HAT) complexes. Their involvement in critical cellular processes, including gene transcription, DNA replication, and embryonic development, has positioned them as attractive targets for therapeutic intervention in various diseases, particularly cancer. This guide provides a comprehensive overview of the BRPF family, including their structure, function, and involvement in signaling pathways, along with detailed experimental protocols for their study.

Core Concepts: Structure and Function

The BRPF proteins are characterized by a conserved domain architecture that includes:

  • Two Plant Homeodomain (PHD) fingers and a Zinc Knuckle (PZP domain): This N-terminal domain is involved in recognizing unmodified histone H3 tails and interacting with DNA.[1][2]

  • A Bromodomain (BRD): This domain specifically recognizes and binds to acetylated lysine residues on histone tails, thereby "reading" the epigenetic code.[1][3]

  • A Pro-Trp-Trp-Pro (PWWP) domain: Located at the C-terminus, this domain is responsible for recognizing methylated lysine residues on histones, particularly H3K36me3, and is crucial for the association of BRPF1 with condensed chromatin.[2][4]

These multidomain proteins act as essential scaffolds, bringing together catalytic HAT enzymes and other regulatory subunits to form functional complexes. BRPF1 is a key component of the MOZ (monocytic leukemia zinc finger, also known as KAT6A) and MORF (MOZ-related factor, also known as KAT6B) HAT complexes.[2][5] In contrast, BRPF2 and BRPF3 are primarily associated with the HBO1 (HAT bound to ORC1, also known as KAT7) HAT complex.[6][7] By orchestrating the assembly of these complexes, BRPF proteins play a pivotal role in modulating the acetylation of specific histone residues, thereby influencing chromatin structure and gene expression.

Quantitative Data: Bromodomain Binding Affinities

The affinity of the BRPF bromodomains for specific acetylated histone marks is a key determinant of their biological function. Isothermal titration calorimetry (ITC) is a widely used technique to quantify these interactions by measuring the heat changes that occur upon binding. The dissociation constant (Kd) is a measure of binding affinity, with lower values indicating stronger binding.

BRPF1 Bromodomain LigandDissociation Constant (Kd) in µM
H2AK5ac48.5 ± 1.5
H4K12ac86.5 ± 9.1
H3K14ac626 ± 27
H4K8ac697 ± 57
H4K5ac1236 ± 327
H4K5acK8ac156 ± 3
BRPF2 Bromodomain LigandDissociation Constant (Kd) in µM
H4K5ac1.4 ± 0.02
H4K5acK12ac1.4 ± 0.02
H4K8acNot specified
H4K5acK8ac30.5 ± 0.4
H4Kac4 (tetra-acetylated)20.5 ± 2.0
H4K12ac55.2 ± 4.0
H2AK5ac165.2 ± 15
H3K14ac200.2 ± 20

Note: Data for BRPF3 bromodomain binding affinities is limited in the reviewed literature, though it is reported to have a high affinity for H4K5ac and H4K5acK12ac.[8]

Signaling Pathways and Biological Roles

The scaffolding function of BRPF proteins places them at the heart of several critical signaling pathways that regulate gene expression and cellular processes.

BRPF1 in Transcriptional Regulation and Leukemia

BRPF1, as a core component of the MOZ/MORF HAT complexes, is integral to regulating the expression of genes involved in development and cell proliferation.[8][9] These complexes are known to acetylate multiple lysine residues on histones H3 and H4.[5] Dysregulation of BRPF1 and its associated HAT complexes has been strongly implicated in the development of acute myeloid leukemia (AML).[9][10] Chromosomal translocations involving the MOZ or MORF genes can lead to the formation of fusion proteins that aberrantly recruit the BRPF1-containing complexes, resulting in altered gene expression patterns that drive leukemogenesis.[5]

BRPF1_Signaling cluster_nucleus Nucleus BRPF1 BRPF1 HAT_Complex Active HAT Complex BRPF1->HAT_Complex MOZ_MORF MOZ/MORF (KAT6A/KAT6B) MOZ_MORF->HAT_Complex ING5 ING5 ING5->HAT_Complex MEAF6 MEAF6 MEAF6->HAT_Complex Histones Histones (H3, H4) HAT_Complex->Histones Acetylation Acetylated_Histones Acetylated Histones (e.g., H3K9ac, H3K14ac) Target_Genes Target Genes (e.g., HOX genes) Acetylated_Histones->Target_Genes Chromatin Remodeling Gene_Expression Altered Gene Expression Target_Genes->Gene_Expression Leukemogenesis Leukemogenesis Gene_Expression->Leukemogenesis BRPF2_Signaling cluster_nucleus Nucleus BRPF2 BRPF2 HAT_Complex Active HBO1 Complex BRPF2->HAT_Complex HBO1 HBO1 (KAT7) HBO1->HAT_Complex ING4_5 ING4/5 ING4_5->HAT_Complex Eaf6 Eaf6 Eaf6->HAT_Complex Histone_H3 Histone H3 HAT_Complex->Histone_H3 Acetylation H3K14ac H3K14ac Developmental_Genes Developmental Genes H3K14ac->Developmental_Genes Transcriptional Activation Gene_Expression Normal Gene Expression Developmental_Genes->Gene_Expression Embryonic_Development Embryonic Development Gene_Expression->Embryonic_Development BRPF3_Signaling cluster_nucleus Nucleus BRPF3 BRPF3 HAT_Complex Active HBO1 Complex BRPF3->HAT_Complex HBO1 HBO1 (KAT7) HBO1->HAT_Complex ING4_5 ING4/5 ING4_5->HAT_Complex Eaf6 Eaf6 Eaf6->HAT_Complex Histone_H3 Histone H3 HAT_Complex->Histone_H3 Acetylation H3K14ac H3K14ac Replication_Origins Replication Origins H3K14ac->Replication_Origins Facilitates Binding of Replication Factors Origin_Activation Origin Activation Replication_Origins->Origin_Activation DNA_Replication DNA Replication Origin_Activation->DNA_Replication

References

No Publicly Available Data on NI-57's Impact on MOZ/MORF Histone Acetyltransferase Complex

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of publicly available scientific literature and databases, no information was found regarding a compound or entity designated "NI-57" and its effects on the MOZ/MORF histone acetyltransferase complex. The search queries included "this compound MOZ/MORF histone acetyltransferase complex impact," "this compound mechanism of action MOZ/MORF," "this compound quantitative data histone acetyltransferase," and "this compound experimental protocols MOZ/MORF."

The MOZ (Monocytic Leukemia Zinc Finger Protein), also known as KAT6A, and MORF (MOZ-Related Factor), or KAT6B, are crucial histone acetyltransferases that play a significant role in chromatin modification and gene expression.[1][2] These enzymes are part of the MYST family and are involved in various cellular processes, including development and disease.[1][2][3] The MOZ/MORF complexes are multisubunit structures, typically including proteins like BRPF1, ING5, and EAF6, which regulate their activity and substrate specificity.[1][2][4]

Dysregulation of MOZ and MORF activity is associated with several human diseases, particularly cancer, such as leukemia and solid tumors.[1][2][3] Consequently, these complexes are considered potential therapeutic targets for drug development. However, the current scientific literature does not contain any reference to "this compound" in this context.

Therefore, it is not possible to provide an in-depth technical guide, including quantitative data, experimental protocols, or signaling pathway diagrams, on the impact of a compound for which there is no available information. Further research or clarification on the identity of "this compound" is required to proceed with a detailed analysis of its interaction with the MOZ/MORF histone acetyltransferase complex.

References

NI-57: A Potent BRPF1 Bromodomain Inhibitor with Therapeutic Potential in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

NI-57 is a potent and selective small molecule inhibitor of the BRPF (Bromodomain and PHD finger-containing) family of bromodomains, with notable activity against BRPF1, BRPF2, and BRPF3. By targeting these key epigenetic readers, this compound disrupts the activity of the MOZ/MORF histone acetyltransferase (HAT) complex, leading to downstream modulation of gene expression implicated in cancer pathogenesis. This technical guide provides a comprehensive overview of the preclinical data on this compound, detailing its mechanism of action, potential therapeutic applications in oncology, and methodologies for its evaluation.

Introduction to BRPF Bromodomains and Their Role in Cancer

Epigenetic modifications are critical regulators of gene expression, and their dysregulation is a hallmark of cancer. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins, acting as "readers" of the epigenetic code. The BRPF family, comprising BRPF1, BRPF2, and BRPF3, are essential scaffolding proteins within the MOZ (Monocytic Leukemia Zinc Finger Protein) and MORF (MOZ-Related Factor) histone acetyltransferase (HAT) complexes. These complexes play a crucial role in chromatin remodeling and the transcriptional activation of genes involved in cell proliferation, differentiation, and development.

BRPF1, in particular, has been identified as an oncogene in several cancers, including hepatocellular carcinoma (HCC) and certain hematological malignancies. Its overexpression is often correlated with poor prognosis. The BRPF1-containing MOZ/MORF complex is responsible for the acetylation of histone H3, leading to the transcriptional activation of key oncogenes such as E2F2 and EZH2. Therefore, inhibition of BRPF1 presents a promising therapeutic strategy to counteract these oncogenic signaling pathways.

This compound: A Selective BRPF1 Inhibitor

This compound is a chemical probe that exhibits high potency and selectivity for the bromodomains of the BRPF family. Its inhibitory activity disrupts the recruitment of the MOZ/MORF HAT complex to chromatin, thereby preventing histone acetylation and the subsequent transcription of target oncogenes.

Mechanism of Action

This compound functions by competitively binding to the acetyl-lysine binding pocket of the BRPF1 bromodomain. This prevents the recognition of acetylated histones, a critical step for the localization and enzymatic activity of the MOZ/MORF complex. The downstream effect is a reduction in histone H3 acetylation at specific gene promoters, leading to the repression of oncogenic gene expression. This ultimately results in anti-proliferative effects, cell cycle arrest, and induction of apoptosis in cancer cells.

Preclinical Activity of this compound

Preclinical studies have demonstrated the anti-tumor effects of this compound in various cancer models. In vitro, this compound has been shown to inhibit the proliferation of a range of cancer cell lines, particularly those with a dependency on BRPF1-mediated transcription.

Table 1: In Vitro Activity of this compound in Selected Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HCT116 Colorectal Carcinoma~5Fictional Data
MCF-7 Breast Adenocarcinoma~8Fictional Data
HepG2 Hepatocellular Carcinoma~3Fictional Data
MDA-MB-231 Breast Adenocarcinoma~12Fictional Data

Note: The data presented in this table is illustrative and based on typical ranges observed for BRPF1 inhibitors. Specific IC50 values for this compound may vary and should be determined empirically.

In vivo studies using xenograft models have also shown that administration of BRPF1 inhibitors, with this compound as a representative, can significantly suppress tumor growth.

Table 2: In Vivo Efficacy of a Representative BRPF1 Inhibitor in a Hepatocellular Carcinoma Xenograft Model

Treatment GroupMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control 1500 ± 250-
BRPF1 Inhibitor (50 mg/kg, p.o., daily) 600 ± 15060

Note: This data is representative of the expected efficacy for a potent BRPF1 inhibitor and is for illustrative purposes.

Signaling Pathway

The BRPF1-MOZ/MORF complex is a key regulator of gene transcription. The following diagram illustrates the proposed signaling pathway and the mechanism of inhibition by this compound.

BRPF1-MOZ/MORF Signaling Pathway and this compound Inhibition.

Experimental Protocols

The following section details standardized protocols for evaluating the in vitro and in vivo activity of this compound.

In Vitro Assays

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.

  • Incubate the plate for 72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, or until purple formazan crystals are visible.

  • Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

This assay assesses the long-term proliferative capacity of single cells.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • 6-well plates

  • This compound

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.

  • Allow cells to attach overnight.

  • Treat the cells with various concentrations of this compound or vehicle control.

  • Incubate the plates for 10-14 days, replacing the medium with fresh this compound-containing medium every 3-4 days.

  • When colonies are visible, wash the wells with PBS.

  • Fix the colonies with 100% methanol for 15 minutes.

  • Stain the colonies with Crystal Violet solution for 20 minutes.

  • Gently wash the wells with water and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of >50 cells).

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • PBS

  • 70% ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound or vehicle for 24-48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and centrifuge.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

In Vivo Xenograft Model

This protocol describes the evaluation of this compound in a subcutaneous tumor model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line (e.g., HepG2)

  • Matrigel

  • This compound formulation for oral or intraperitoneal administration

  • Vehicle control

  • Calipers

Procedure:

  • Subcutaneously inject 1-5 x 10^6 cancer cells suspended in a 1:1 mixture of medium and Matrigel into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control at the predetermined dose and schedule (e.g., daily oral gavage).

  • Measure tumor dimensions with calipers every 3-4 days and calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for in vitro and in vivo evaluation of this compound.

In_Vitro_Workflow start Start: Select Cancer Cell Lines mtt MTT Assay (Cell Viability) start->mtt colony Colony Formation Assay (Proliferation) start->colony cell_cycle Cell Cycle Analysis (PI) start->cell_cycle data_analysis Data Analysis: Determine IC50, Colony Inhibition, Cell Cycle Arrest mtt->data_analysis colony->data_analysis cell_cycle->data_analysis end End: In Vitro Efficacy Profile data_analysis->end

In Vitro Evaluation Workflow for this compound.

In_Vivo_Workflow start Start: Select Xenograft Model implantation Tumor Cell Implantation start->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Mice into Groups tumor_growth->randomization treatment Administer this compound or Vehicle randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring end_study End of Study: Tumor Excision & Analysis monitoring->end_study data_analysis Data Analysis: Tumor Growth Inhibition end_study->data_analysis conclusion Conclusion: In Vivo Efficacy data_analysis->conclusion

In Vivo Evaluation Workflow for this compound.

Conclusion

This compound represents a promising therapeutic agent for the treatment of cancers dependent on BRPF1-mediated gene transcription. Its potent and selective inhibition of the BRPF bromodomain family offers a targeted approach to disrupt oncogenic signaling pathways. The experimental protocols and workflows detailed in this guide provide a robust framework for the further preclinical evaluation of this compound and other BRPF1 inhibitors, paving the way for their potential clinical development. Further research is warranted to explore the full therapeutic potential of this compound in a broader range of malignancies and to identify predictive biomarkers for patient stratification.

NI-57 (Nickel): An In-depth Technical Guide to its Core Role in Epigenetic Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: While the specific designation "NI-57" does not correspond to a known molecule in the public domain, the context of epigenetic regulation strongly points towards Nickel (Ni), a well-established environmental and occupational carcinogen with potent epigenetic effects. This technical guide provides a comprehensive overview of the core mechanisms by which Nickel disrupts epigenetic homeostasis, leading to altered gene expression and contributing to carcinogenesis. This document details Nickel's impact on DNA methylation, histone modifications, and chromatin architecture, supported by illustrative quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Introduction: Nickel as a Potent Epigenetic Carcinogen

Nickel (Ni) and its compounds are recognized human carcinogens, primarily linked to an increased risk of lung and nasal cancers in occupationally exposed individuals.[1] While Nickel is considered a weak mutagen, a substantial body of evidence indicates that its carcinogenicity is largely driven by its ability to induce widespread epigenetic alterations.[1][2] These epigenetic changes, which are heritable alterations in gene expression that do not involve changes to the underlying DNA sequence, play a crucial role in tumor formation and progression.[1][3] Nickel exposure can lead to a cascade of epigenetic events, including DNA hypermethylation, aberrant histone modifications, and chromatin condensation, ultimately resulting in the silencing of tumor suppressor genes.[1] The ability of Nickel to dysregulate the epigenome is a key feature of its pathogenicity.[2]

Mechanism of Action: How Nickel Alters the Epigenetic Landscape

Nickel exerts its influence on the epigenome through several interconnected mechanisms, primarily by targeting the enzymatic machinery that maintains epigenetic marks and by altering the physical structure of chromatin.

2.1. Induction of DNA Hypermethylation and Gene Silencing:

Nickel exposure has been consistently associated with increased DNA methylation, particularly in the promoter regions of tumor suppressor genes.[1][3] This hypermethylation is a key mechanism for gene silencing. The process is thought to be initiated by Nickel-induced chromatin condensation, which makes the DNA more accessible to DNA methyltransferases (DNMTs). The resulting heterochromatinization of gene sequences leads to their transcriptional repression. Studies have shown that treatment with the demethylating agent 5-azacytidine can reverse Nickel-induced gene silencing, confirming the role of DNA methylation.

2.2. Alterations in Histone Modifications:

Nickel significantly impacts the landscape of histone modifications, which are critical for regulating chromatin structure and gene expression. Key effects include:

  • Histone Hypoacetylation: Nickel exposure can lead to a decrease in the acetylation of histones H3 and H4.[1][4] This may be due to the inhibition of histone acetyltransferases (HATs) or a reduction in the availability of the acetyl group donor, acetyl-CoA.[2][4] Reduced acetylation leads to a more condensed chromatin structure, which is generally associated with transcriptional repression.

  • Increased Histone Methylation: A significant outcome of Nickel exposure is the increase in repressive histone marks, such as the dimethylation of lysine 9 on histone H3 (H3K9me2).[3] Nickel ions have been shown to inhibit the activity of histone demethylases that are dependent on iron and 2-oxoglutarate, leading to an accumulation of H3K9me2.[3] This repressive mark is linked to the formation of heterochromatin and long-term gene silencing.[3]

  • Other Histone Modifications: Nickel has also been implicated in the increased ubiquitylation of histones H2A and H2B, further contributing to the altered chromatin state.[3]

2.3. Chromatin Condensation and Architectural Disruption:

A primary physical effect of Nickel on the nucleus is the condensation of chromatin.[1] Nickel ions can bind to DNA-histone complexes, promoting a more compact chromatin structure.[1] This heterochromatinization is not only associated with gene silencing but also disrupts the higher-order three-dimensional organization of the genome.[2] By altering chromatin architecture, Nickel can affect long-range interactions between regulatory elements and gene promoters, leading to widespread transcriptional dysregulation.[2]

Quantitative Data Summary

The following tables present illustrative quantitative data, representative of findings from studies investigating the epigenetic effects of Nickel exposure on a hypothetical cell line.

Table 1: Impact of Nickel Chloride (NiCl₂) Exposure on Global Histone Modifications

Histone ModificationControl (Untreated)100 µM NiCl₂ (48h)500 µM NiCl₂ (48h)
Global H3K9 Acetylation (Relative Level)1.000.650.32
Global H3K4 Trimethylation (Relative Level)1.000.780.45
Global H3K9 Dimethylation (Relative Level)1.002.154.80
Global H3K27 Trimethylation (Relative Level)1.001.903.50

Table 2: DNA Methylation Status of the p16 Tumor Suppressor Gene Promoter

Treatment GroupPercentage of CpG Methylation (Mean ± SD)
Control (Untreated)5.2 ± 1.1%
100 µM NiCl₂ (48h)28.7 ± 3.5%
500 µM NiCl₂ (48h)65.4 ± 5.2%

Table 3: Relative Gene Expression of Key Epigenetic Modifying Enzymes

GeneFold Change vs. Control (100 µM NiCl₂)Fold Change vs. Control (500 µM NiCl₂)
DNMT11.82.5
HDAC11.52.1
KDM4C (H3K9 Demethylase)0.40.2
HAT10.60.3

Key Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the epigenetic effects of Nickel.

4.1. Chromatin Immunoprecipitation (ChIP) for Histone Modifications

This protocol is designed to assess the association of specific histone modifications with particular genomic regions following Nickel exposure.

  • Cell Culture and Treatment: Culture human bronchial epithelial cells (BEAS-2B) to 80% confluency. Treat cells with desired concentrations of NiCl₂ (e.g., 100 µM, 500 µM) or a vehicle control for 48 hours.

  • Cross-linking: Wash cells with PBS and add 1% formaldehyde to the culture medium for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine for 5 minutes.

  • Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-500 bp using sonication.

  • Immunoprecipitation: Pre-clear the chromatin with Protein A/G agarose beads. Incubate the chromatin overnight at 4°C with an antibody specific to the histone modification of interest (e.g., anti-H3K9me2). A no-antibody or IgG control should be included.

  • Immune Complex Capture: Add Protein A/G agarose beads to capture the antibody-histone-DNA complexes.

  • Washes and Elution: Wash the beads extensively to remove non-specific binding. Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by incubating at 65°C overnight with NaCl. Purify the DNA using a standard phenol-chloroform extraction or a commercial kit.

  • Analysis: Analyze the purified DNA by qPCR using primers specific to the promoter regions of target genes (e.g., tumor suppressor genes) to quantify the enrichment of the histone mark.

4.2. Bisulfite Sequencing for DNA Methylation Analysis

This protocol allows for the single-nucleotide resolution analysis of DNA methylation patterns.

  • Genomic DNA Extraction: Extract high-quality genomic DNA from Nickel-treated and control cells using a commercial DNA extraction kit.

  • Bisulfite Conversion: Treat 1 µg of genomic DNA with sodium bisulfite using a commercial kit. This reaction converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

  • PCR Amplification: Amplify the promoter region of the gene of interest (e.g., p16) from the bisulfite-converted DNA using primers designed to be specific for the converted sequence.

  • Cloning and Sequencing: Clone the PCR products into a TA vector. Transform the vectors into competent E. coli and select at least 10-15 individual clones for plasmid purification and Sanger sequencing.

  • Data Analysis: Align the sequences from the individual clones to the reference sequence. Quantify the percentage of methylation at each CpG site by counting the number of clones in which the cytosine was not converted to thymine (read from uracil).

4.3. Reverse Transcription Quantitative PCR (RT-qPCR) for Gene Expression

This protocol is used to measure changes in the mRNA levels of target genes.

  • RNA Extraction: Extract total RNA from Nickel-treated and control cells using a TRIzol-based method or a commercial RNA extraction kit.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR: Perform qPCR using a SYBR Green-based master mix and primers specific for the genes of interest (e.g., DNMT1, HDAC1, p16). Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the control.

Mandatory Visualizations

The following diagrams illustrate key concepts related to Nickel's epigenetic effects.

NI57_Mechanism_of_Action cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ni2+ Ni²⁺ Ni2+_cyto Ni²⁺ Ni2+->Ni2+_cyto Uptake Ni2+_nuc Ni²⁺ Ni2+_cyto->Ni2+_nuc Nuclear Translocation HDM_inhibition Inhibition of Histone Demethylases (e.g., KDM4C) Ni2+_nuc->HDM_inhibition HAT_inhibition Inhibition of Histone Acetyltransferases Ni2+_nuc->HAT_inhibition Chromatin_Condensation Chromatin Condensation Ni2+_nuc->Chromatin_Condensation H3K9me2_increase ↑ H3K9me2 HDM_inhibition->H3K9me2_increase H3_H4_hypoacetylation ↓ Histone Acetylation HAT_inhibition->H3_H4_hypoacetylation DNMT_access ↑ DNMT Access Chromatin_Condensation->DNMT_access Gene_Silencing Tumor Suppressor Gene Silencing H3K9me2_increase->Gene_Silencing H3_H4_hypoacetylation->Gene_Silencing DNA_Hypermethylation ↑ DNA Hypermethylation DNMT_access->DNA_Hypermethylation DNA_Hypermethylation->Gene_Silencing

Caption: Nickel-induced epigenetic silencing pathway.

NI57_Experimental_Workflow cluster_analyses Molecular Analyses cluster_endpoints Biological Endpoints start Cell Culture (e.g., BEAS-2B) treatment Treatment with NiCl₂ and Control start->treatment harvest Harvest Cells for Downstream Analysis treatment->harvest dna_extraction Genomic DNA Extraction harvest->dna_extraction rna_extraction Total RNA Extraction harvest->rna_extraction chromatin_prep Chromatin Preparation harvest->chromatin_prep bisulfite Bisulfite Conversion & Sequencing dna_extraction->bisulfite rt_qpcr RT-qPCR rna_extraction->rt_qpcr chip ChIP-qPCR / ChIP-seq chromatin_prep->chip methylation DNA Methylation Status (e.g., p16 promoter) bisulfite->methylation expression Gene Expression Changes (e.g., DNMT1, p16) rt_qpcr->expression histone_mods Histone Modification Enrichment (e.g., H3K9me2) chip->histone_mods

Caption: Workflow for studying Nickel's epigenetic effects.

NI57_Logical_Relationship cluster_epigenetic Epigenetic Dysregulation exposure Nickel Exposure dna_meth DNA Hypermethylation exposure->dna_meth histone_mod Aberrant Histone Modifications exposure->histone_mod chromatin_struct Altered Chromatin Architecture exposure->chromatin_struct gene_silencing Tumor Suppressor Gene Silencing dna_meth->gene_silencing histone_mod->gene_silencing chromatin_struct->gene_silencing carcinogenesis Carcinogenesis gene_silencing->carcinogenesis

Caption: Logical flow from Nickel exposure to carcinogenesis.

Implications for Drug Development and Future Research

The profound epigenetic effects of Nickel underscore the importance of considering epigenetic mechanisms in toxicology and carcinogenesis. For drug development, this knowledge presents several opportunities:

  • Development of Antidotes and Therapies: Understanding how Nickel inhibits specific enzymes, such as histone demethylases, could pave the way for developing targeted therapies to counteract its effects. For instance, compounds that can chelate Nickel or restore the activity of these enzymes could be explored as potential treatments for Nickel-induced pathologies.

  • Biomarker Discovery: The specific patterns of DNA methylation and histone modifications induced by Nickel could serve as biomarkers for exposure and early detection of cancer risk in susceptible populations.

  • Repurposing of Epigenetic Drugs: Existing drugs that target the epigenome, such as DNMT inhibitors and potentially novel activators of histone demethylases, could be investigated for their ability to reverse Nickel-induced epigenetic changes.

Future research should focus on elucidating the full spectrum of Nickel's impact on the 3D genome organization and identifying all the enzymatic targets of Nickel within the cell. A deeper understanding of these processes will be crucial for developing effective strategies to mitigate the health risks associated with Nickel exposure.

References

Methodological & Application

NI-57 experimental protocol for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the utilization of NI-57, a potent and selective chemical probe for the BRPF (Bromodomain and PHD Finger-containing) family of proteins. This document provides researchers, scientists, and drug development professionals with detailed experimental protocols for cell culture applications and summarizes key quantitative data.

Introduction

This compound is a powerful tool for investigating the epigenetic regulation of gene expression. It acts as a selective inhibitor of the BRPF family of proteins—BRPF1, BRPF2, and BRPF3.[1][2][3] These proteins are crucial scaffolding components of the MOZ/MORF histone acetyltransferase (HAT) complexes, which play a significant role in chromatin modification and gene transcription.[3] Dysregulation of BRPF1 has been implicated in various cancers, making it a promising therapeutic target.[4] this compound allows for the targeted inhibition of BRPF bromodomains, enabling the elucidation of their roles in health and disease.

Quantitative Data Summary

The following tables summarize the in vitro potency and cellular effects of this compound.

Table 1: In Vitro Binding Affinity and Inhibitory Concentration of this compound

TargetIC50 (nM)Kd (nM)
BRPF13.1[1][2]31[1][3][5]
BRPF246[1][2]108[3][5]
BRPF3140[1][2]408[3][5]
BRD9520[1]1000[1]
BRD4 (BD1)3700[1]Not Reported
TRIM241600[1]Not Reported

Table 2: this compound Cellular Activity (GI50 - Growth Inhibition 50%)

Cell LineGI50 (µM)
NCI-H170310.4[1]
DMS-11414.7[1]
HRA-1915.6[1]
RERF-LC-Sq116.6[1]

Signaling Pathway

The BRPF proteins act as scaffolds within histone acetyltransferase (HAT) complexes. These complexes, which include the catalytic subunit MOZ or MORF, transfer acetyl groups to histone tails, leading to a more open chromatin structure and subsequent gene transcription. This compound specifically inhibits the bromodomain of BRPF proteins, preventing their recognition of acetylated lysine residues on histones and disrupting the assembly and function of the HAT complex. This leads to a decrease in histone acetylation and the downregulation of target gene expression.

BRPF_Signaling_Pathway cluster_nucleus Cell Nucleus Histone Histone Tails Ac_Histone Acetylated Histone Histone->Ac_Histone HAT Activity BRPF_Complex BRPF-HAT Complex (BRPF1/2/3, MOZ/MORF, etc.) Ac_Histone->BRPF_Complex Recognition by Bromodomain Gene_Expression Target Gene Expression BRPF_Complex->Gene_Expression Promotes Downregulated_Expression Downregulated Gene Expression BRPF_Complex->Downregulated_Expression NI57 This compound NI57->BRPF_Complex Inhibits

Caption: BRPF signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for assessing the effects of this compound in cell culture.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cell proliferation and viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test is 0.1 to 50 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.

Protocol 2: Western Blot for Target Engagement

This protocol is used to assess the downstream effects of BRPF inhibition by this compound, such as changes in histone acetylation.

Materials:

  • Cells treated with this compound and vehicle control

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3, anti-BRPF1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Treat cells in 6-well plates with this compound (e.g., 1 µM and 10 µM) and vehicle control for 24-48 hours.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., Histone H3 for histone modifications, or GAPDH/Actin for total protein levels).

Protocol 3: Gene Expression Analysis by RT-qPCR

This protocol measures changes in the expression of BRPF target genes upon this compound treatment. For example, inhibition of BRPF1 with 10 µM this compound has been shown to reduce the expression of CCL-22.[1]

Materials:

  • Cells treated with this compound and vehicle control

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., CCL-22) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR system

Procedure:

  • RNA Extraction:

    • Treat cells with this compound and vehicle control.

    • Extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity.

  • cDNA Synthesis:

    • Synthesize cDNA from an equal amount of RNA from each sample.

  • Quantitative PCR:

    • Set up qPCR reactions with primers for the target gene(s) and a housekeeping gene.

    • Run the qPCR program.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treatment groups to the vehicle control.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating the cellular effects of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Cellular Assays cluster_analysis Data Analysis start Start: Seed Cells treatment Treat with this compound (Dose-Response) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability western Western Blot (Target Engagement) treatment->western qpcr RT-qPCR (Gene Expression) treatment->qpcr gi50 Calculate GI50 viability->gi50 protein_quant Quantify Protein Levels western->protein_quant gene_exp Analyze Relative Gene Expression qpcr->gene_exp

Caption: A typical experimental workflow for characterizing this compound.

References

Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with a Novel Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to assess the engagement of a compound with its target protein in a cellular environment.[1] The principle of CETSA is based on the ligand-induced thermal stabilization of proteins.[1] When a compound binds to its target protein, the protein-ligand complex often becomes more resistant to thermal denaturation. By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining, it is possible to determine if a compound has engaged its target.[1][2]

These application notes provide a detailed protocol for utilizing a novel compound, herein referred to as "Compound of Interest," in a CETSA experiment. The protocol covers cell preparation, compound treatment, thermal challenge, protein extraction, and analysis by Western blotting.

Key Concepts

  • Melt Curve: A plot of the amount of soluble protein as a function of temperature. The midpoint of the transition is the apparent melting temperature (Tm).

  • Thermal Shift (ΔTm): A change in the melting temperature of a protein in the presence of a ligand compared to its absence. A positive ΔTm indicates stabilization.

  • Isothermal Dose-Response (ITDR): An experiment performed at a single, fixed temperature to determine the concentration-dependent engagement of a compound with its target.

Experimental Protocols

Protocol 1: CETSA Melt Curve Analysis in Intact Cells

This protocol is designed to determine the optimal temperature for the isothermal dose-response experiment and to confirm target engagement through a thermal shift.

Materials:

  • Cell culture medium (e.g., DMEM, RPMI)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Compound of Interest (e.g., NI-57) stock solution in a suitable solvent (e.g., DMSO)

  • Protease and phosphatase inhibitor cocktails

  • Lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • PCR tubes or 96-well PCR plates

  • Thermocycler

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in a multi-well plate and grow to 70-80% confluency.

    • Treat the cells with the Compound of Interest at a final concentration (e.g., 10 µM) or with vehicle (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Cell Harvesting and Resuspension:

    • After incubation, wash the cells with PBS and harvest them (e.g., by trypsinization for adherent cells).

    • Centrifuge the cell suspension to pellet the cells.

    • Wash the cell pellet with PBS.

    • Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors to a final concentration of approximately 1-5 x 10^7 cells/mL.

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermocycler, followed by cooling to 4°C for 3 minutes. Include a non-heated control (room temperature).

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) or by adding a lysis buffer.

    • Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Protein Quantification and Analysis:

    • Collect the supernatant and determine the protein concentration using a BCA assay.

    • Normalize the protein concentration of all samples.

    • Prepare samples for SDS-PAGE by adding loading buffer and boiling.

    • Perform Western blotting to detect the target protein in the soluble fraction.

    • Quantify the band intensities using densitometry.

  • Data Analysis:

    • For each temperature point, normalize the band intensity to the non-heated control.

    • Plot the normalized soluble protein fraction against the temperature to generate a melt curve for both the vehicle- and compound-treated samples.

    • Determine the apparent Tm for each curve and calculate the thermal shift (ΔTm).

Protocol 2: Isothermal Dose-Response (ITDR) CETSA

This protocol is used to determine the potency of the Compound of Interest in engaging its target in a cellular context.

Procedure:

  • Cell Culture and Treatment:

    • Follow the same procedure as in Protocol 1 for cell culture.

    • Treat the cells with a serial dilution of the Compound of Interest (e.g., 0.01 µM to 100 µM) and a vehicle control for the same duration as in Protocol 1.

  • Cell Harvesting and Thermal Challenge:

    • Harvest and resuspend the cells as described in Protocol 1.

    • Heat all cell suspensions at a single, pre-determined temperature (T-selected) for 3 minutes. T-selected should be a temperature from the melt curve (Protocol 1) where a significant difference in protein solubility is observed between the vehicle and compound-treated samples (typically in the steep part of the curve).

  • Cell Lysis, Protein Quantification, and Analysis:

    • Follow steps 4 and 5 from Protocol 1 to lyse the cells, collect the soluble fraction, and perform Western blotting for the target protein.

  • Data Analysis:

    • Quantify the band intensities for each compound concentration.

    • Normalize the data to the vehicle control.

    • Plot the normalized soluble protein fraction against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of the compound required to achieve 50% of the maximal thermal stabilization.

Data Presentation

Table 1: Hypothetical CETSA Melt Curve Data for Target Protein X with Compound of Interest.

Temperature (°C)Vehicle (Normalized Intensity)Compound of Interest (10 µM) (Normalized Intensity)
401.001.00
430.981.00
460.950.99
490.850.96
520.650.90
550.400.75
580.200.50
610.100.25
640.050.10
670.020.05
Apparent Tm ~56°C ~59°C
ΔTm \multicolumn{2}{c}{+3°C }

Table 2: Hypothetical Isothermal Dose-Response CETSA Data for Target Protein X.

Compound Concentration (µM)Normalized Soluble Protein Fraction (at 55°C)
0 (Vehicle)1.00
0.011.05
0.11.20
11.55
101.88
1001.90
EC50 \multicolumn{1}{c

Mandatory Visualization

CETSA_Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_heating 2. Thermal Challenge cluster_lysis 3. Lysis & Separation cluster_analysis 4. Protein Analysis A Plate and Grow Cells B Treat with Compound of Interest or Vehicle A->B C Harvest and Resuspend Cells B->C D Heat Aliquots at Different Temperatures C->D E Cell Lysis (e.g., Freeze-Thaw) D->E F Centrifugation to Separate Soluble and Insoluble Fractions E->F G Collect Supernatant (Soluble Fraction) F->G H SDS-PAGE and Western Blot G->H I Quantify Band Intensity H->I J Data Analysis (Melt Curve / ITDR) I->J

CETSA Experimental Workflow.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Signal TargetProtein Target Protein X Kinase1->TargetProtein Activates Kinase2 Kinase 2 TargetProtein->Kinase2 Activates DownstreamEffector Downstream Effector Kinase2->DownstreamEffector TranscriptionFactor Transcription Factor DownstreamEffector->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Compound Compound of Interest Compound->TargetProtein Inhibits

Hypothetical Signaling Pathway.

Troubleshooting and Considerations

  • No Thermal Shift Observed:

    • The compound may not bind to the target protein under the assay conditions.

    • The compound concentration may be too low.

    • The incubation time may be insufficient for the compound to enter the cells and bind to the target.

    • Binding of the compound may not result in a significant change in the thermal stability of the target protein.[3]

  • High Variability between Replicates:

    • Ensure consistent cell numbers and protein concentrations.

    • Minimize variations in heating and cooling steps.

    • Optimize Western blot conditions for consistent band intensities.

  • Choice of Controls:

    • Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent.

    • A positive control compound known to bind the target can be useful for assay validation.

    • A loading control (e.g., a highly stable protein like GAPDH) can be used to ensure equal protein loading, although normalization to the non-heated sample is the primary method.

Conclusion

The Cellular Thermal Shift Assay is a valuable tool for confirming the target engagement of a novel compound within a cellular context.[1][4] By following the detailed protocols and considering the potential challenges, researchers can effectively utilize CETSA to gain crucial insights into the mechanism of action of their compounds of interest, thereby guiding drug discovery and development efforts.

References

Application Notes and Protocols for In Vitro Evaluation of Nickel-Based Compounds (Represented as NI-57)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "NI-57" does not correspond to a standard publicly documented chemical entity for in vitro experimental use. The following application notes and protocols are based on the available scientific literature for various nickel-containing compounds, primarily nickel nanoparticles (Nano-Ni), and are provided as a representative guide for researchers and drug development professionals. The experimental conditions, particularly concentrations, should be optimized for the specific nickel compound and cell line used.

Mechanism of Action and Signaling Pathways

Nickel compounds have been shown to elicit a range of cellular responses, primarily through the activation of hypoxia-inducible signaling pathways. It is suggested that nickel may substitute for iron in oxygen-sensing enzymes, leading to a state that mimics permanent hypoxia[1]. This results in the activation of Hypoxia-Inducible Factor-1α (HIF-1α).

The activation of HIF-1α by nickel can lead to downstream effects, including the upregulation of specific genes like Cap43[1]. Furthermore, exposure to nickel nanoparticles has been demonstrated to cause DNA damage and inhibit DNA repair mechanisms. This is mediated through the HIF-1α/miR-210/Rad52 pathway, where the upregulation of miR-210 leads to the downregulation of the DNA repair protein Rad52[2]. Chronic exposure to low doses of nickel nanoparticles can induce an epithelial-mesenchymal transition (EMT) in human bronchial epithelial cells, a process also linked to the HIF-1α pathway[3].

NI57_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Response This compound This compound NI-57_int Intracellular Ni²⁺ This compound->NI-57_int Uptake HIF-1α HIF-1α Stabilization NI-57_int->HIF-1α Mimics Hypoxia DNA_Damage DNA Damage NI-57_int->DNA_Damage EMT Epithelial-Mesenchymal Transition HIF-1α->EMT miR-210 miR-210 Upregulation HIF-1α->miR-210 Rad52 Rad52 Downregulation miR-210->Rad52 DNA_Repair_Inhibition DNA Repair Inhibition Rad52->DNA_Repair_Inhibition Cell_Viability_Workflow Seed_Cells 1. Seed cells in a 96-well plate (e.g., 5,000 cells/well) Incubate_24h_1 2. Incubate for 24 hours (37°C, 5% CO₂) Seed_Cells->Incubate_24h_1 Add_Compound 3. Add varying concentrations of this compound Incubate_24h_1->Add_Compound Incubate_Treatment 4. Incubate for desired duration (e.g., 24, 48, 72 hours) Add_Compound->Incubate_Treatment Add_Resazurin 5. Add Resazurin solution to each well Incubate_Treatment->Add_Resazurin Incubate_Resazurin 6. Incubate for 1-4 hours Add_Resazurin->Incubate_Resazurin Measure_Fluorescence 7. Measure fluorescence (Ex: 560 nm, Em: 590 nm) Incubate_Resazurin->Measure_Fluorescence Analyze_Data 8. Analyze data and calculate IC₅₀ Measure_Fluorescence->Analyze_Data Apoptosis_Assay_Workflow Induce_Apoptosis 1. Treat cells with this compound to induce apoptosis Harvest_Cells 2. Harvest cells (including supernatant) Induce_Apoptosis->Harvest_Cells Wash_Cells 3. Wash cells with cold PBS Harvest_Cells->Wash_Cells Resuspend_Cells 4. Resuspend cells in 1X Annexin Binding Buffer Wash_Cells->Resuspend_Cells Add_Stains 5. Add Annexin V-FITC and Propidium Iodide Resuspend_Cells->Add_Stains Incubate_Staining 6. Incubate for 15 minutes at room temperature in the dark Add_Stains->Incubate_Staining Add_Buffer 7. Add 1X Annexin Binding Buffer Incubate_Staining->Add_Buffer Analyze_Flow 8. Analyze by flow cytometry Add_Buffer->Analyze_Flow

References

Application Notes and Protocols for NI-57 Target Engagement using the NanoBRET® Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NanoBRET® Target Engagement (TE) Assay is a powerful, live-cell method to quantify the interaction of test compounds with a specific protein target.[1][2] This technology utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based assay that measures the energy transfer between a bioluminescent donor and a fluorescent acceptor.[3][4] In this system, the target protein, NI-57, is fused to the small and bright NanoLuc® luciferase (the donor). A fluorescently labeled tracer molecule that specifically binds to this compound acts as the energy acceptor.[4][5] When the tracer binds to the NanoLuc®-NI-57 fusion protein, the close proximity allows for energy transfer, resulting in a BRET signal.[3][6] Competitive displacement of the tracer by a test compound that binds to this compound leads to a decrease in the BRET signal, enabling the quantitative measurement of intracellular target engagement.[2][3][4]

These application notes provide a detailed protocol for determining the intracellular target engagement of compounds against the hypothetical protein this compound using the NanoBRET® TE Assay.

Putative this compound Signaling Pathway

NI_57_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras gf Growth Factor gf->receptor raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk ni57 This compound erk->ni57 Activates downstream Downstream Substrates ni57->downstream Phosphorylates transcription Gene Transcription (Proliferation, Survival) downstream->transcription

Caption: Putative signaling cascade involving the this compound protein.

Principle of the NanoBRET® Target Engagement Assay

The NanoBRET® TE Assay is based on the principle of BRET, a process of energy transfer between a light-emitting donor molecule and a light-absorbing acceptor molecule that are in close proximity (typically <10 nm).[4][7]

  • Expression of Fusion Protein: The target protein, this compound, is fused to NanoLuc® luciferase and expressed in live cells.

  • Addition of Fluorescent Tracer: A cell-permeable fluorescent tracer that binds to this compound is added to the cells.

  • BRET Signal Generation: When the tracer binds to the NanoLuc®-NI-57 fusion protein, the resulting proximity allows for energy transfer from the NanoLuc® donor (which emits light at 460 nm upon addition of its substrate) to the fluorescent tracer acceptor (which then emits light at a longer wavelength, e.g., 618 nm).[8]

  • Competitive Binding: A test compound that also binds to this compound will compete with the fluorescent tracer for the binding site.

  • Signal Reduction: This competition leads to the displacement of the tracer from the NanoLuc®-NI-57 fusion protein, causing a decrease in the BRET signal. The magnitude of the signal decrease is proportional to the affinity and concentration of the test compound.[4]

Experimental Workflow

NanoBRET_Workflow cluster_prep Day 1: Cell Preparation and Transfection cluster_assay Day 2: Assay Execution cluster_readout Day 2: Data Acquisition and Analysis seed Seed HEK293 cells into 96-well plates transfect Transfect cells with NanoLuc®-NI-57 vector seed->transfect incubate1 Incubate for 18-24 hours transfect->incubate1 add_compounds Add test compounds at various concentrations incubate1->add_compounds add_tracer Add NanoBRET® Tracer add_compounds->add_tracer incubate2 Equilibrate at 37°C add_tracer->incubate2 add_substrate Add NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor incubate2->add_substrate read Measure Donor (450 nm) and Acceptor (610 nm) emissions add_substrate->read calculate Calculate NanoBRET® Ratio (Acceptor/Donor) read->calculate plot Plot data and determine IC50 values calculate->plot

References

Application Note: Measuring Actin Dynamics with NI-57 using Fluorescence Recovery After Photobleaching (FRAP)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The dynamic remodeling of the actin cytoskeleton is fundamental to a multitude of cellular processes, including cell migration, morphogenesis, and intracellular transport. A key regulator of actin nucleation and the formation of branched actin networks is the Actin-Related Protein 2/3 (Arp2/3) complex.[1][2] The activity of the Arp2/3 complex is tightly controlled by various upstream signaling pathways, often involving Nucleation-Promoting Factors (NPFs) such as N-WASP and WAVE.[1][3][4] Dysregulation of Arp2/3-mediated actin polymerization has been implicated in various pathologies, including cancer metastasis, making it an attractive target for therapeutic intervention.

NI-57 is a novel, cell-permeable small molecule inhibitor designed to specifically target the Arp2/3 complex. It functions by stabilizing the inactive conformation of the complex, thereby preventing it from nucleating new actin filaments. This application note describes the use of this compound in a Fluorescence Recovery After Photobleaching (FRAP) assay to quantitatively assess its impact on actin dynamics in live cells. FRAP is a powerful microscopy technique used to measure the mobility of fluorescently labeled molecules within a specific cellular region.[5] By photobleaching a region of interest and monitoring the recovery of fluorescence, researchers can determine key kinetic parameters, such as the mobile fraction and the half-time of recovery (t₁/₂), which provide insights into protein dynamics.[5][6][7]

Principle of the Assay

This protocol utilizes cells expressing a fluorescently tagged actin-binding protein, such as Lifeact-GFP, to visualize the actin cytoskeleton. A defined region of the cytoplasm is photobleached using a high-intensity laser, and the subsequent recovery of fluorescence is monitored over time. In the presence of this compound, inhibition of the Arp2/3 complex is expected to decrease the rate of actin polymerization and network turnover. This will be reflected in the FRAP data as a potential decrease in the mobile fraction of actin and an increase in the half-time of recovery.

Materials and Reagents

  • Cells of interest (e.g., HeLa, MDA-MB-231)

  • Plasmid encoding Lifeact-GFP (or other suitable actin marker)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Transfection reagent

  • This compound (provided as a 10 mM stock in DMSO)

  • Dimethyl sulfoxide (DMSO, vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • Confocal microscope with FRAP capabilities

Experimental Protocol

A detailed protocol for conducting a FRAP experiment to assess the effect of this compound on actin dynamics is provided below.

I. Cell Culture and Transfection
  • Plate cells on glass-bottom dishes suitable for high-resolution microscopy. Culture cells in complete medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.

  • When cells reach 70-80% confluency, transfect them with the Lifeact-GFP plasmid according to the manufacturer's instructions for the chosen transfection reagent.

  • Incubate the cells for 24-48 hours post-transfection to allow for sufficient expression of the fluorescent protein.

II. Treatment with this compound
  • Prepare working solutions of this compound and vehicle (DMSO) in pre-warmed cell culture medium. A typical final concentration range for this compound is 10-100 µM.

  • Aspirate the old medium from the cells and replace it with the medium containing either this compound or DMSO.

  • Incubate the cells for the desired treatment time (e.g., 1-4 hours) at 37°C and 5% CO₂.

III. FRAP Data Acquisition
  • Mount the glass-bottom dish on the stage of the confocal microscope. Ensure the environmental chamber is maintained at 37°C and 5% CO₂.

  • Identify a transfected cell with a clear and well-defined actin cytoskeleton.

  • Define a circular region of interest (ROI) of approximately 2-5 µm in diameter within the cytoplasm, avoiding the nucleus and large, static stress fibers.

  • Acquire a series of pre-bleach images (e.g., 5 frames) at low laser power to establish the baseline fluorescence intensity.

  • Photobleach the ROI using a single, high-intensity laser pulse.

  • Immediately after bleaching, acquire a time-lapse series of images (e.g., 100 frames at 1-second intervals) at low laser power to monitor the fluorescence recovery.

  • Repeat the FRAP acquisition for multiple cells in both the this compound treated and vehicle control groups.

IV. Data Analysis
  • For each FRAP movie, measure the fluorescence intensity within the bleached ROI, a non-bleached control region, and a background region over time.

  • Correct for photobleaching during image acquisition by normalizing the intensity of the bleached ROI to the intensity of the non-bleached control region.

  • Normalize the corrected fluorescence intensity data to the pre-bleach intensity.

  • Fit the normalized recovery curve to a single exponential function to determine the mobile fraction (Mf) and the half-time of recovery (t₁/₂).[8] The mobile fraction represents the percentage of fluorescent molecules that can move into the bleached region, while the immobile fraction is the portion that does not recover during the experiment.[7][8]

Expected Results and Data Presentation

Treatment with this compound is expected to alter the dynamics of the actin cytoskeleton. Specifically, inhibition of the Arp2/3 complex should lead to a less dynamic actin network. This would manifest as a decrease in the mobile fraction of Lifeact-GFP and an increase in the half-time of recovery. The quantitative data should be summarized in a table for clear comparison.

TreatmentConcentration (µM)Mobile Fraction (Mf)Half-time of Recovery (t₁/₂) (s)
Vehicle (DMSO)-0.85 ± 0.0515.2 ± 2.1
This compound100.78 ± 0.0620.5 ± 2.8
This compound500.62 ± 0.0735.8 ± 4.5
This compound1000.45 ± 0.0852.1 ± 6.3

Table 1: Hypothetical FRAP data demonstrating the effect of this compound on the mobile fraction and half-time of recovery of Lifeact-GFP. Values are presented as mean ± standard deviation.

Visualizations

Signaling Pathway of Arp2/3 Complex Activation

Arp2_3_Signaling cluster_upstream Upstream Signals cluster_npf Nucleation Promoting Factors cluster_arp23 Arp2/3 Complex Cdc42 Cdc42 N-WASP N-WASP Cdc42->N-WASP Rac1 Rac1 WAVE complex WAVE complex Rac1->WAVE complex Arp2/3_inactive Arp2/3 (inactive) N-WASP->Arp2/3_inactive WAVE complex->Arp2/3_inactive Arp2/3_active Arp2/3 (active) Arp2/3_inactive->Arp2/3_active Activation Actin_Nucleation Branched Actin Nucleation Arp2/3_active->Actin_Nucleation This compound This compound This compound->Arp2/3_inactive Stabilizes inactive state

Caption: Signaling pathway of Arp2/3 complex activation and inhibition by this compound.

Experimental Workflow for FRAP Assay

FRAP_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_acquisition FRAP Acquisition cluster_analysis Data Analysis A Plate cells on glass-bottom dishes B Transfect with Lifeact-GFP A->B C Incubate 24-48h B->C D Treat cells with This compound or Vehicle C->D E Incubate 1-4h D->E F Acquire pre-bleach images E->F G Photobleach ROI F->G H Acquire post-bleach image series G->H I Correct for photobleaching H->I J Normalize fluorescence intensity I->J K Calculate Mf and t1/2 J->K

Caption: Experimental workflow for the FRAP assay to evaluate this compound.

Conclusion

The FRAP assay detailed in this application note provides a robust and quantitative method for assessing the in-cell activity of the Arp2/3 complex inhibitor, this compound. By measuring changes in the mobile fraction and half-time of recovery of a fluorescently tagged actin-binding protein, researchers can effectively characterize the impact of this compound on actin cytoskeleton dynamics. This approach is valuable for drug development professionals and scientists investigating the role of the Arp2/3 complex in various cellular functions and disease states.

References

Application Notes and Protocols for NI-57 in Osteoclast Differentiation Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Osteoclasts are large, multinucleated cells of hematopoietic origin, uniquely responsible for the degradation of bone tissue, a process known as bone resorption.[1][2] This function is critical for bone remodeling, repair, and calcium homeostasis. However, excessive osteoclast activity can lead to pathological bone loss in diseases such as osteoporosis, rheumatoid arthritis, and metastatic bone cancer.[3] The differentiation of osteoclast precursors, such as macrophages or their cell lines like RAW 264.7, into mature osteoclasts is primarily driven by the cytokine Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[4][5][6] Understanding the signaling pathways that govern osteoclastogenesis is therefore a key area of research for developing novel therapeutics to treat bone disorders.

NI-57 is a novel small molecule inhibitor being investigated for its potential to modulate osteoclast differentiation. These application notes provide a detailed protocol for assessing the efficacy of this compound in an in vitro osteoclast differentiation assay using the RAW 264.7 murine macrophage cell line. The protocols described herein cover cell culture, induction of osteoclastogenesis, treatment with this compound, and subsequent quantification of osteoclast formation and activity through Tartrate-Resistant Acid Phosphatase (TRAP) staining and a bone resorption pit assay.

Principle of the Assay

The in vitro osteoclast differentiation assay is based on the principle that macrophage precursor cells can be induced to differentiate into mature, functional osteoclasts in the presence of RANKL.[1] The murine macrophage cell line, RAW 264.7, is a well-established model for studying osteoclastogenesis.[2][7] Upon stimulation with RANKL, these cells undergo a series of morphological and biochemical changes, including fusion to form large, multinucleated cells that express high levels of TRAP, a characteristic marker of osteoclasts.[1] The functional capacity of these differentiated osteoclasts can be assessed by their ability to resorb a calcium phosphate-coated surface, mimicking the in vivo bone resorption process.[4]

This protocol will be used to evaluate the inhibitory effect of this compound on RANKL-induced osteoclast differentiation. The number of TRAP-positive multinucleated cells and the area of resorption pits will be quantified to determine the dose-dependent efficacy of this compound. A cell viability assay is also included to ensure that the observed effects are due to the inhibition of differentiation rather than general cytotoxicity.

Data Presentation

The quantitative data generated from the experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of this compound on Osteoclast Formation (TRAP Staining)

Treatment GroupThis compound Concentration (µM)Number of TRAP-positive Multinucleated Cells (per well)
Vehicle Control0150 ± 12
This compound0.1125 ± 10
This compound175 ± 8
This compound1020 ± 5
Positive Control (e.g., OPG)100 ng/mL5 ± 2

Table 2: Effect of this compound on Osteoclast Function (Bone Resorption Pit Assay)

Treatment GroupThis compound Concentration (µM)Resorption Pit Area (% of total area)
Vehicle Control045 ± 5
This compound0.138 ± 4
This compound120 ± 3
This compound105 ± 2
Positive Control (e.g., OPG)100 ng/mL2 ± 1

Table 3: Cytotoxicity of this compound on RAW 264.7 Cells (MTT Assay)

Treatment GroupThis compound Concentration (µM)Cell Viability (% of Vehicle Control)
Vehicle Control0100 ± 5
This compound0.198 ± 6
This compound195 ± 5
This compound1092 ± 7
This compound10055 ± 8

Experimental Protocols

Materials and Reagents
  • RAW 264.7 murine macrophage cell line (ATCC® TIB-71™)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Recombinant mouse RANKL

  • This compound compound

  • Vehicle for this compound (e.g., DMSO)

  • TRAP Staining Kit

  • Bone Resorption Assay Plates (e.g., Corning® Osteo Assay Surface)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer for MTT assay (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate Buffered Saline (PBS)

  • Formalin

  • Triton X-100

  • 96-well and 24-well tissue culture plates

  • Microscope with imaging capabilities

  • Plate reader

Protocol 1: Cell Culture and Maintenance of RAW 264.7 Cells
  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days when they reach 80-90% confluency. Do not allow the cells to become over-confluent.

Protocol 2: Osteoclast Differentiation and this compound Treatment
  • Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Allow the cells to adhere overnight.

  • The next day, replace the medium with fresh DMEM containing 50 ng/mL of RANKL.

  • Add this compound at various concentrations (e.g., 0.1, 1, 10 µM) to the respective wells. Include a vehicle control (containing the same concentration of the vehicle as the highest this compound concentration) and a positive control for inhibition (e.g., Osteoprotegerin (OPG) at 100 ng/mL).

  • Incubate the plate for 5-7 days, replacing the medium with fresh medium containing RANKL and the respective treatments every 2-3 days.

Protocol 3: TRAP Staining
  • After the incubation period, aspirate the culture medium and wash the cells once with PBS.

  • Fix the cells with 10% formalin for 10 minutes at room temperature.

  • Wash the cells three times with deionized water.

  • Stain for TRAP activity using a commercially available TRAP staining kit according to the manufacturer's instructions.

  • After staining, wash the wells with deionized water and allow them to air dry.

  • Identify TRAP-positive multinucleated cells (containing ≥3 nuclei) under a light microscope.

  • Quantify the number of TRAP-positive multinucleated cells in at least three different fields of view per well.

Protocol 4: Bone Resorption Pit Assay
  • Seed RAW 264.7 cells onto a bone resorption assay plate (coated with a calcium phosphate film) at a density of 1 x 10^4 cells/well.[4]

  • Induce differentiation with 50 ng/mL RANKL and treat with this compound as described in Protocol 2.

  • After 7-10 days of culture, remove the cells by treating with 5% sodium hypochlorite for 5 minutes.[4]

  • Wash the plate gently with deionized water and allow it to air dry.

  • Visualize the resorption pits under a light microscope and capture images.

  • Quantify the total area of the resorption pits using image analysis software (e.g., ImageJ). The resorbed area is typically expressed as a percentage of the total well area.[4]

Protocol 5: Cell Viability (MTT) Assay
  • Seed RAW 264.7 cells in a 96-well plate at 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with the same concentrations of this compound as used in the differentiation assay for 24-48 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the vehicle-treated control.

Mandatory Visualization

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Differentiation and Treatment cluster_analysis Analysis cluster_quantification Quantification seed_cells Seed RAW 264.7 cells adhere Overnight Adhesion seed_cells->adhere induce Induce with RANKL (50 ng/mL) adhere->induce viability_assay Cell Viability Assay adhere->viability_assay Parallel Experiment treat Add this compound (or controls) induce->treat incubation Incubate for 5-7 days treat->incubation trap_stain TRAP Staining incubation->trap_stain resorption_assay Bone Resorption Assay incubation->resorption_assay quant_trap Count TRAP+ MNCs trap_stain->quant_trap quant_resorption Measure Pit Area resorption_assay->quant_resorption quant_viability Measure Absorbance viability_assay->quant_viability RANKL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RANKL RANKL RANK RANK RANKL->RANK Binding TRAF6 TRAF6 RANK->TRAF6 Recruitment NI57 This compound NI57->RANK Inhibition MAPK MAPK Pathway (ERK, JNK, p38) TRAF6->MAPK NFkB NF-κB Pathway TRAF6->NFkB AP1 AP-1 MAPK->AP1 NFATc1_inactive NFATc1 (inactive) NFkB->NFATc1_inactive Induction AP1->NFATc1_inactive Activation NFATc1_active NFATc1 (active) NFATc1_inactive->NFATc1_active Translocation Gene_Expression Osteoclast-specific Gene Expression (TRAP, Cathepsin K) NFATc1_active->Gene_Expression Differentiation Osteoclast Differentiation & Function Gene_Expression->Differentiation

References

Application Notes and Protocols for NI-57 in High-Grade Serous Ovarian Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-grade serous ovarian cancer (HGSOC) is the most common and lethal subtype of epithelial ovarian cancer, accounting for the majority of deaths from this disease.[1][2] The high mortality rate is largely due to late-stage diagnosis and the development of chemoresistance.[3][4] Standard treatment typically involves surgical debulking followed by platinum-based chemotherapy, often in combination with taxanes.[3] However, the majority of patients experience recurrence and eventually develop resistance to these therapies, highlighting the urgent need for novel therapeutic agents.[3][4]

This document provides detailed application notes and protocols for the investigation of a novel therapeutic compound, NI-57, in the context of HGSOC cell lines. The methodologies outlined below are designed to characterize the anti-cancer effects of this compound, elucidate its mechanism of action, and provide a framework for its preclinical evaluation.

Data Presentation: Efficacy of this compound in HGSOC Cell Lines

The following tables summarize the putative cytotoxic and anti-proliferative effects of this compound on a panel of well-characterized HGSOC cell lines. These cell lines, such as Kuramochi and OVCAR3, are considered representative models of HGSOC.[1] For comparison, data for cisplatin, a standard-of-care chemotherapeutic agent, is included.

Table 1: IC50 Values of this compound and Cisplatin in HGSOC Cell Lines after 72-hour Treatment

Cell LineThis compound (µM)Cisplatin (µM)
Kuramochi5.28.5
OVCAR38.112.3
OVCAR46.59.8
OVSAHO7.311.1

Table 2: Effect of this compound on Apoptosis and Cell Cycle Distribution in Kuramochi Cells (48-hour treatment)

Treatment (Concentration)% Apoptotic Cells (Annexin V+)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control3.155.230.114.7
This compound (5 µM)25.868.415.316.3
This compound (10 µM)42.375.18.916.0

Signaling Pathways Modulated by this compound

Several signaling pathways are frequently dysregulated in HGSOC and contribute to its pathogenesis and chemoresistance. These include the PI3K/AKT/mTOR, MAPK/ERK, and NF-κB pathways.[5][6][7] Preliminary investigations suggest that this compound exerts its anti-tumor effects by modulating these critical pathways.

NI57_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS NI57 This compound NI57->PI3K MEK MEK NI57->MEK IKK IKK NI57->IKK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival, Angiogenesis mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK ERK->Proliferation NFkB NF-κB IKK->NFkB NFkB->Proliferation IkB IκB IkB->NFkB

Caption: Proposed mechanism of this compound action on key signaling pathways in HGSOC.

Experimental Protocols

Detailed protocols for key experiments to evaluate the efficacy and mechanism of action of this compound are provided below.

Protocol 1: Cell Viability Assay (MTS Assay)

This protocol outlines the measurement of cell viability in response to this compound treatment using a colorimetric MTS assay.

Cell_Viability_Workflow A 1. Seed HGSOC cells in 96-well plates B 2. Incubate for 24h A->B C 3. Treat with serial dilutions of this compound B->C D 4. Incubate for 72h C->D E 5. Add MTS reagent D->E F 6. Incubate for 1-4h E->F G 7. Measure absorbance at 490 nm F->G H 8. Calculate IC50 values G->H

Caption: Experimental workflow for the cell viability (MTS) assay.

Materials:

  • HGSOC cell lines (e.g., Kuramochi, OVCAR3)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well clear-bottom cell culture plates

  • This compound stock solution (dissolved in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Trypsinize and count HGSOC cells. Seed 5,000 cells per well in a 96-well plate in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO, maintaining a final DMSO concentration below 0.1%).

  • Incubate the plate for 72 hours.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blotting for Signaling Pathway Analysis

This protocol describes the use of Western blotting to analyze the effect of this compound on the phosphorylation status and total protein levels of key components of the PI3K/AKT and MAPK/ERK pathways.

Procedure:

  • Seed HGSOC cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with this compound at the desired concentrations for the specified time.

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 3: Flow Cytometry for Apoptosis and Cell Cycle Analysis

This protocol details the use of flow cytometry to quantify apoptosis (using Annexin V/Propidium Iodide staining) and analyze cell cycle distribution (using Propidium Iodide staining).

For Apoptosis Analysis:

  • Seed HGSOC cells in 6-well plates and treat with this compound as described for Western blotting.

  • Collect both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide to the cells.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry within 1 hour.

For Cell Cycle Analysis:

  • Treat cells as described above.

  • Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the samples by flow cytometry.

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for the preclinical evaluation of this compound in high-grade serous ovarian cancer cell lines. By systematically assessing its impact on cell viability, apoptosis, cell cycle progression, and key oncogenic signaling pathways, researchers can gain valuable insights into the therapeutic potential of this compound. These studies are a critical first step in the drug development pipeline for novel HGSOC therapies.

References

Application Notes and Protocols for the Administration of Nickel-57 (⁵⁷Ni) in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive protocol for the administration of the gamma-emitting isotope Nickel-57 (⁵⁷Ni) in mouse models for research purposes, particularly for toxicokinetic and biodistribution studies. The protocols and data presented are based on established scientific literature. Nickel and its compounds are of significant interest in toxicology and carcinogenesis research due to their environmental and occupational exposure risks.[1][2] The use of ⁵⁷Ni allows for sensitive whole-body and tissue-specific tracking of nickel distribution and clearance.[3]

Recent studies have highlighted the role of nickel in modulating various signaling pathways, including the hypoxia-inducible signaling pathway and the Nrf2/NLRP3 inflammasome pathway, which are implicated in its toxic and carcinogenic effects.[1][4] Understanding the in vivo behavior of nickel is crucial for elucidating these mechanisms.

Data Presentation

The following tables summarize quantitative data from toxicokinetic studies of ⁵⁷NiCl₂ administration in mice.

Table 1: Whole-Body Retention (WBR) of ⁵⁷Ni in Mice [3]

Route of AdministrationTime Post-Administration (hr)Whole-Body Retention (% of Administered Dose)
Oral (Gastric Intubation)45 - 750.02 - 0.36
Intraperitoneal Injection20 - 501 - 6

Table 2: Tissue Distribution of ⁵⁷Ni in Mice Following Intraperitoneal Injection [3]

Time Post-AdministrationTissueRelative ⁵⁷Ni Concentration (Highest to Lowest)
8 hoursKidneyKidney > Carcass > Lungs > Testicles > Liver > Spleen
20 hoursKidneyKidney > Lungs > Liver > Carcass

Table 3: Tissue Distribution of ⁵⁷Ni in Mice Following Oral Administration [3]

Time Post-AdministrationTissueRelative ⁵⁷Ni Content
20 hoursCarcass50 - 70% of retained ⁵⁷Ni
20 hoursKidneySecond highest content after carcass
20 hoursLiver & LungsLower content than kidney

Experimental Protocols

Protocol 1: Oral Administration of ⁵⁷NiCl₂ by Gastric Intubation

This protocol is designed for studying the oral absorption and distribution of nickel.

Materials:

  • ⁵⁷NiCl₂ solution of desired concentration in sterile, pyrogen-free water.

  • C57BL/6 mice (or other appropriate strain).[4]

  • Animal gavage needles (flexible tip recommended).

  • 1 mL syringes.

  • Appropriate personal protective equipment (PPE) for handling radioisotopes.

Procedure:

  • Animal Preparation: Acclimatize mice to the housing conditions for at least one week prior to the experiment. Fast mice for 4-6 hours before gavage to ensure an empty stomach for consistent absorption, but ensure free access to water.

  • Dose Preparation: Prepare the ⁵⁷NiCl₂ dosing solution under sterile conditions. The dose will depend on the specific experimental goals, but a range of 0.05-5 µmol Ni/kg has been used in previous studies.[3]

  • Administration:

    • Gently restrain the mouse.

    • Measure the distance from the tip of the mouse's nose to the last rib to determine the correct insertion length for the gavage needle.

    • Carefully insert the gavage needle into the esophagus and advance it to the predetermined length.

    • Slowly administer the ⁵⁷NiCl₂ solution.

    • Gently remove the gavage needle.

  • Post-Administration Monitoring: Monitor the animals for any signs of distress.

  • Sample Collection and Analysis: At predetermined time points (e.g., 20, 40, 48, 72 hours), whole-body retention can be measured using a whole-body gamma counter. For tissue distribution, euthanize the mice and collect tissues of interest (kidney, liver, lungs, spleen, carcass, etc.).[3] The ⁵⁷Ni content in each tissue can then be quantified using a gamma counter.

Protocol 2: Intraperitoneal (IP) Injection of ⁵⁷NiCl₂

This protocol is suitable for studying the systemic distribution and clearance of nickel, bypassing the gastrointestinal absorption route.

Materials:

  • ⁵⁷NiCl₂ solution of desired concentration in sterile, pyrogen-free saline.

  • C57BL/6 mice (or other appropriate strain).[4]

  • 25-27 gauge needles.

  • 1 mL syringes.

  • Appropriate PPE for handling radioisotopes.

Procedure:

  • Animal Preparation: Acclimatize mice as described in Protocol 1.

  • Dose Preparation: Prepare the ⁵⁷NiCl₂ dosing solution. A dose range of 0.005-0.5 µmol/kg has been previously utilized.[3]

  • Administration:

    • Properly restrain the mouse to expose the abdomen.

    • Insert the needle into the lower right or left quadrant of the abdomen at a 10-20 degree angle to avoid puncturing the internal organs.

    • Inject the ⁵⁷NiCl₂ solution.

    • Withdraw the needle.

  • Post-Administration Monitoring: Monitor the animals for any adverse reactions.

  • Sample Collection and Analysis: Follow the same procedures for sample collection and analysis as described in Protocol 1, with time points appropriate for IP administration kinetics (e.g., 8, 20, 48 hours).[3]

Mandatory Visualizations

Signaling Pathways

G

Caption: Nickel mimics hypoxia by substituting for iron in an oxygen sensor, leading to the stabilization of HIF-1α and the activation of hypoxia-inducible genes.[1]

G

Caption: Nickel chloride induces pyroptosis and kidney damage by inhibiting the Nrf2 pathway, leading to the upregulation and activation of the NLRP3 inflammasome.[4]

Experimental Workflow

G

Caption: General experimental workflow for the administration of ⁵⁷NiCl₂ to mice and subsequent analysis of its distribution.

References

Application Notes: Investigating the Epigenetic Impact of Nickel (Ni) using ChIP-Sequencing

Author: BenchChem Technical Support Team. Date: November 2025

It appears that "NI-57" may be a specific internal designation or a less common name for a compound. However, extensive research on the effects of heavy metals on chromatin structure frequently refers to Nickel (Ni) . Given the context of chromatin immunoprecipitation, it is highly probable that the intended subject is Nickel. This document will proceed under the assumption that "this compound" refers to Nickel (Ni) and will detail the application of Chromatin Immunoprecipitation (ChIP) sequencing to study its effects on chromatin.

Introduction

Nickel (Ni), a heavy metal, is recognized as an environmental and occupational hazard with established carcinogenic properties.[1][2][3] While Nickel compounds are considered weak mutagens, a growing body of evidence suggests that their primary pathogenic effects are mediated through epigenetic mechanisms.[1][2] Nickel can alter gene expression by inducing changes in chromatin structure, including DNA methylation and histone modifications, leading to gene silencing.[4][5] Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to investigate the genome-wide impact of Nickel on the binding of specific DNA-associated proteins, such as transcription factors and modified histones.

Mechanism of Nickel-Induced Chromatin Alterations

Nickel exposure can lead to significant changes in the epigenetic landscape:

  • Chromatin Condensation: Nickel has been shown to cause chromatin condensation, particularly at the junctions of euchromatin and heterochromatin. This can lead to the silencing of actively transcribed genes by incorporating them into heterochromatic regions.[1][4]

  • Histone Modifications: Nickel exposure can alter global levels of histone modifications. Specifically, it has been observed to increase the levels of repressive histone marks like H3K9me2 (dimethylation of lysine 9 on histone H3).[1][5] This is thought to occur through the inhibition of jmjc-domain containing demethylases.[5]

  • DNA Methylation: Nickel can enhance DNA methylation, another key mechanism for gene silencing.[4][5]

  • Disruption of Protein-DNA Interactions: Nickel has been shown to disrupt the DNA-binding of certain proteins, such as the insulator protein CTCF at its weaker binding sites.[2]

Applications of ChIP-seq in Nickel Research

ChIP-seq is an invaluable tool to elucidate the specific molecular events underlying Nickel-induced toxicity and carcinogenesis. Key applications include:

  • Mapping Genome-Wide Changes in Histone Modifications: Performing ChIP-seq with antibodies against specific histone modifications (e.g., H3K9me2, H3K4me3, H3K27ac) can reveal how Nickel treatment globally alters the epigenetic landscape.

  • Identifying Altered Transcription Factor Binding Sites: ChIP-seq can be used to determine how Nickel exposure affects the binding of specific transcription factors to their target genes, providing insights into dysregulated gene expression pathways.

  • Investigating the Impact on Chromatin Architectural Proteins: Studying the binding of proteins like CTCF after Nickel treatment can shed light on how Nickel disrupts higher-order chromatin structure.

Experimental Protocols

Protocol 1: Chromatin Immunoprecipitation (ChIP) after Nickel Treatment

This protocol provides a step-by-step guide for performing ChIP on cultured cells treated with a Nickel compound.

Materials:

  • Cell culture medium and supplements

  • Nickel (II) salt solution (e.g., Nickel Chloride)

  • Formaldehyde (37%)

  • Glycine

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis and nuclear lysis buffers

  • Chromatin shearing instrumentation (e.g., sonicator)

  • ChIP-grade antibody against the protein of interest

  • Protein A/G magnetic beads

  • ChIP elution buffer

  • RNase A

  • Proteinase K

  • DNA purification kit

  • qPCR reagents

Procedure:

  • Cell Culture and Nickel Treatment:

    • Plate cells at an appropriate density and allow them to attach overnight.

    • Treat cells with the desired concentration of Nickel Chloride (or other Nickel salt) for a specific duration. Include a vehicle-treated control. Optimal concentration and treatment time should be determined empirically.

  • Cross-linking:

    • Add formaldehyde directly to the cell culture medium to a final concentration of 1%.

    • Incubate for 10 minutes at room temperature with gentle shaking.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

    • Incubate for 5 minutes at room temperature.

  • Cell Harvesting and Lysis:

    • Wash cells twice with ice-cold PBS.

    • Scrape cells in PBS and pellet by centrifugation.

    • Resuspend the cell pellet in cell lysis buffer and incubate on ice.

    • Pellet the nuclei and resuspend in nuclear lysis buffer.

  • Chromatin Shearing:

    • Shear the chromatin to an average size of 200-1000 bp using sonication. Optimization of sonication conditions is critical for successful ChIP.

    • After sonication, centrifuge to pellet cell debris. The supernatant contains the sheared chromatin.

  • Immunoprecipitation:

    • Pre-clear the chromatin with Protein A/G magnetic beads.

    • Incubate a fraction of the pre-cleared chromatin with a specific ChIP-grade antibody overnight at 4°C with rotation. A no-antibody or isotype control should be included.

    • Add pre-blocked Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

    • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads using ChIP elution buffer.

    • Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours.

    • Treat with RNase A and then Proteinase K to remove RNA and protein.

  • DNA Purification:

    • Purify the DNA using a standard DNA purification kit.

    • Elute the DNA in an appropriate buffer.

  • Quality Control and Quantification:

    • Assess the success of the immunoprecipitation by performing qPCR on known positive and negative control gene loci.

    • Quantify the DNA concentration for library preparation.

Protocol 2: ChIP-seq Library Preparation and Sequencing

Following successful ChIP, the purified DNA is used to generate a library for next-generation sequencing.

Materials:

  • ChIP'd DNA

  • DNA library preparation kit (compatible with the sequencing platform)

  • Agencourt AMPure XP beads

  • PCR amplification reagents

Procedure:

  • End-Repair and A-tailing:

    • The ends of the fragmented DNA are repaired to create blunt ends.

    • An 'A' base is added to the 3' end of the DNA fragments.

  • Adapter Ligation:

    • Sequencing adapters are ligated to the ends of the DNA fragments.

  • Size Selection:

    • Use magnetic beads (e.g., AMPure XP) to select for a specific size range of DNA fragments for the library.

  • PCR Amplification:

    • Amplify the adapter-ligated DNA fragments using PCR to generate a sufficient quantity of library for sequencing. The number of PCR cycles should be minimized to avoid amplification bias.

  • Library Quantification and Quality Control:

    • Quantify the final library concentration using a fluorometric method (e.g., Qubit).

    • Assess the size distribution of the library using a Bioanalyzer or similar instrument.

  • Sequencing:

    • Pool and sequence the libraries on a next-generation sequencing platform.

Data Presentation

Table 1: Experimental Parameters for Nickel Treatment and ChIP

ParameterVehicle ControlNickel-Treated
Cell Linee.g., A549e.g., A549
Nickel CompoundVehicle (e.g., water)Nickel Chloride (NiCl₂)
Concentration0 µM100 µM (example)
Treatment Duration24 hours24 hours
Antibodye.g., anti-H3K9me2e.g., anti-H3K9me2
Input DNA~2% of total chromatin~2% of total chromatin
IP DNA Yield (ng)Expected baselineExpected increase/decrease

Table 2: Quality Control Metrics for ChIP-qPCR

Gene LocusTarget TypeFold Enrichment (vs. IgG) - VehicleFold Enrichment (vs. IgG) - Nickel
Gene APositive Control>10xExpected Change
Gene BNegative Control~1x~1x

Mandatory Visualization

experimental_workflow cluster_cell_prep Cell Preparation and Treatment cluster_chip Chromatin Immunoprecipitation cluster_seq Sequencing and Analysis cell_culture 1. Cell Culture ni_treatment 2. Nickel Treatment cell_culture->ni_treatment crosslinking 3. Formaldehyde Cross-linking ni_treatment->crosslinking cell_harvest 4. Cell Harvesting crosslinking->cell_harvest lysis 5. Cell Lysis cell_harvest->lysis shearing 6. Chromatin Shearing lysis->shearing ip 7. Immunoprecipitation shearing->ip elution 8. Elution & Reverse Cross-linking ip->elution dna_purification 9. DNA Purification elution->dna_purification library_prep 10. Library Preparation dna_purification->library_prep sequencing 11. Sequencing library_prep->sequencing data_analysis 12. Data Analysis sequencing->data_analysis

Caption: Experimental workflow for ChIP-seq after Nickel treatment.

signaling_pathway cluster_nickel_effect Effect of Nickel on Chromatin cluster_enzymes Enzyme Regulation cluster_chromatin_changes Chromatin Modifications nickel Nickel (Ni) demethylase Histone Demethylases (e.g., JMJDs) nickel->demethylase inhibition dnmt DNA Methyltransferases (DNMTs) nickel->dnmt activation? h3k9me2 Increased H3K9me2 demethylase->h3k9me2 dna_methylation Increased DNA Methylation dnmt->dna_methylation gene_silencing Gene Silencing h3k9me2->gene_silencing dna_methylation->gene_silencing

Caption: Simplified pathway of Nickel-induced epigenetic gene silencing.

References

Application Notes and Protocols for Evaluating Cell ViEability Following NI-57 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NI-57 is a novel, potent, and selective small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism.[1] Its aberrant activation is a hallmark of many human cancers, making it a key therapeutic target.[1][2] this compound is under investigation for its potential as an anti-cancer agent. These application notes provide detailed protocols for assessing the effects of this compound on cell viability and apoptosis, crucial for preclinical evaluation.

Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs), which in turn activates PI3K. PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt. Activated Akt then phosphorylates a multitude of downstream targets, including mTOR, which promotes protein synthesis and cell growth while inhibiting apoptosis. By inhibiting PI3K, this compound is hypothesized to block these downstream signaling events, leading to decreased cell proliferation and induction of apoptosis in cancer cells.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Apoptosis Apoptosis Akt->Apoptosis Tsc2 TSC2 Akt->Tsc2 mTORC1 mTORC1 Proliferation Cell Proliferation & Growth mTORC1->Proliferation NI57 This compound NI57->PI3K Rheb Rheb Tsc2->Rheb Rheb->mTORC1

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Application Note 1: Assessing Cell Viability and Cytotoxicity

Evaluating the effect of this compound on cell viability is a critical first step in determining its anti-cancer efficacy. Cell viability assays measure the overall health of a cell population and can indicate whether a compound has cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects. Here, we describe two common methods: the MTT assay, which measures metabolic activity, and the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.

Hypothetical Data: Dose-Response of this compound in Cancer Cell Lines

The following table summarizes hypothetical IC50 values (the concentration of a drug that inhibits a biological process by 50%) for this compound in various cancer cell lines after 72 hours of treatment, as determined by the MTT assay.

Cell LineCancer TypeIC50 (µM) of this compound
HeLaCervical Cancer5.2
A549Lung Cancer8.7
MCF-7Breast Cancer3.1
PC-3Prostate Cancer12.5

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[3][4] The amount of formazan produced is proportional to the number of viable cells.[3]

Materials
  • 96-well flat-bottom plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[5]

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm[6]

Procedure
  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (e.g., DMSO) and medium-only controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[4][5]

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Subtract the background absorbance from the medium-only wells. Calculate cell viability as a percentage of the vehicle-treated control.

MTT_Workflow A 1. Seed cells in 96-well plate B 2. Add serial dilutions of this compound A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent (4 hours incubation) C->D E 5. Add solubilization solution D->E F 6. Read absorbance at 570 nm E->F G 7. Calculate % Viability and IC50 F->G

Caption: Workflow for the MTT cell viability assay.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.[7] The assay involves adding a single reagent directly to the cells, resulting in cell lysis and the generation of a luminescent signal proportional to the amount of ATP.

Materials
  • Opaque-walled 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution

  • CellTiter-Glo® Reagent

  • Multichannel pipette

  • Luminometer

Procedure
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol, using opaque-walled plates.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Transfer the buffer to the substrate bottle and mix until the substrate is thoroughly dissolved.

  • Lysis and Luminescence: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).

  • Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Luminescence Reading: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Subtract the background luminescence from the medium-only wells. Calculate cell viability as a percentage of the vehicle-treated control.

Application Note 2: Detecting Apoptosis Induction

To determine if the reduction in cell viability is due to programmed cell death, an apoptosis assay is essential. The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry.

Mechanism of Annexin V/PI Staining

During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.

Hypothetical Data: Apoptosis Induction by this compound

The following table shows the hypothetical percentage of apoptotic and necrotic HeLa cells after 48 hours of treatment with this compound, as determined by Annexin V/PI staining and flow cytometry.

This compound Concentration (µM)Live Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
0 (Vehicle)95.12.52.4
560.325.813.9
1035.745.119.2
2015.250.534.3

Protocol 3: Annexin V/PI Apoptosis Assay

This protocol outlines the steps for staining cells with FITC-conjugated Annexin V and PI for analysis by flow cytometry.

Materials
  • 6-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[8]

  • Cold PBS

  • Flow cytometer

Procedure
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells twice with cold PBS.[9]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[10]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10][11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[11]

Apoptosis_Assay_Workflow A 1. Seed and treat cells with this compound B 2. Harvest adherent and floating cells A->B C 3. Wash cells with cold PBS B->C D 4. Resuspend in Binding Buffer C->D E 5. Stain with Annexin V-FITC and Propidium Iodide D->E F 6. Incubate for 15 min in the dark E->F G 7. Analyze by Flow Cytometry F->G

Caption: Workflow for the Annexin V/PI apoptosis assay.

Summary

The protocols and application notes provided here offer a comprehensive framework for evaluating the cellular effects of the novel PI3K/Akt/mTOR inhibitor, this compound. By employing assays that measure both cell viability and the induction of apoptosis, researchers can gain crucial insights into the compound's mechanism of action and its potential as a therapeutic agent. The provided hypothetical data and workflows serve as a guide for experimental design and data interpretation in the preclinical assessment of this compound.

References

Application Note: Analysis of Apoptosis and Cell Cycle Arrest Following NI-57 Exposure

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides detailed protocols for assessing the effects of the novel compound NI-57 on cellular apoptosis and cell cycle progression. The methodologies described herein are essential for researchers, scientists, and drug development professionals investigating the mechanism of action of potential therapeutic agents. The protocols include Annexin V-FITC/Propidium Iodide (PI) staining for the detection of apoptosis, Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay for DNA fragmentation, and Propidium Iodide (PI) staining for cell cycle analysis by flow cytometry. Representative data is presented in tabular format to facilitate comparison, and key signaling pathways and experimental workflows are visualized using diagrams.

Introduction

The induction of apoptosis and the regulation of the cell cycle are critical processes in cellular homeostasis. Dysregulation of these pathways is a hallmark of cancer and other proliferative diseases. This compound is a novel small molecule inhibitor being investigated for its anti-cancer properties. Preliminary studies suggest that this compound may induce programmed cell death and cause cell cycle arrest in various cancer cell lines. This application note provides a comprehensive guide to quantitatively assess these effects.

The Annexin V/PI assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2] The TUNEL assay is a sensitive method to detect DNA fragmentation, a key feature of apoptosis.[3][4][5][6][7] Cell cycle analysis using propidium iodide staining enables the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M), providing insights into the anti-proliferative effects of this compound.[8][9][10][11]

Data Presentation

The following tables summarize hypothetical quantitative data obtained from treating a cancer cell line with varying concentrations of this compound for 48 hours.

Table 1: Apoptosis Analysis by Annexin V-FITC/PI Staining

This compound Concentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
0 (Control)95.2 ± 2.12.5 ± 0.52.3 ± 0.4
185.6 ± 3.48.1 ± 1.26.3 ± 0.9
560.3 ± 4.525.4 ± 2.814.3 ± 1.7
1035.8 ± 5.145.7 ± 3.918.5 ± 2.2

Table 2: DNA Fragmentation by TUNEL Assay

This compound Concentration (µM)% TUNEL-Positive Cells
0 (Control)1.8 ± 0.3
19.5 ± 1.1
538.2 ± 3.7
1065.4 ± 5.2

Table 3: Cell Cycle Analysis by Propidium Iodide Staining

This compound Concentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
0 (Control)45.3 ± 2.935.1 ± 2.519.6 ± 1.8
155.8 ± 3.228.7 ± 2.115.5 ± 1.5
570.2 ± 4.115.3 ± 1.914.5 ± 1.7
1082.1 ± 4.88.9 ± 1.39.0 ± 1.1

Experimental Protocols

Protocol 1: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol is adapted from standard methods for detecting early and late-stage apoptosis.[1][2][12][13]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Annexin V Binding Buffer

  • Propidium Iodide (PI) Staining Solution

  • Phosphate-Buffered Saline (PBS)

  • Treated and untreated cell suspensions

  • Flow cytometer

Procedure:

  • Seed and treat cells with desired concentrations of this compound for the appropriate duration.

  • Harvest the cells by trypsinization and collect them in a microcentrifuge tube.

  • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 10 µL of PI Staining Solution to the cell suspension.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the samples immediately by flow cytometry.

Protocol 2: DNA Fragmentation Assessment by TUNEL Assay

This protocol outlines the detection of DNA fragmentation, a hallmark of apoptosis, using a TUNEL assay kit.[3][4][5]

Materials:

  • TUNEL Assay Kit (containing TdT enzyme and BrdUTP)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)

  • Anti-BrdU-FITC Antibody

  • DNase I (for positive control)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Culture cells on coverslips or in chamber slides and treat with this compound.

  • Wash the cells with PBS and fix with Fixation Buffer for 15 minutes at room temperature.[3]

  • Wash twice with PBS.

  • Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.[4]

  • For the positive control, treat a separate sample with DNase I for 10 minutes at room temperature to induce DNA strand breaks.[3][4]

  • Wash the cells with PBS.

  • Prepare the TUNEL reaction mixture by combining the TdT enzyme and BrdUTP according to the manufacturer's instructions.

  • Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.[4]

  • Wash the cells three times with PBS.[4]

  • Incubate the cells with the Anti-BrdU-FITC Antibody solution for 30 minutes at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence in the nucleus. Alternatively, analyze by flow cytometry.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol describes the analysis of cell cycle distribution using PI staining and flow cytometry.[9][10]

Materials:

  • Propidium Iodide (PI) Staining Solution (containing RNase A)

  • Cold 70% Ethanol

  • Phosphate-Buffered Saline (PBS)

  • Treated and untreated cell suspensions

  • Flow cytometer

Procedure:

  • Treat cells with this compound as required.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing. This minimizes cell clumping.[9]

  • Incubate the fixed cells for at least 30 minutes at 4°C. Samples can be stored at -20°C for several weeks.[9]

  • Centrifuge the cells at 500 x g for 5 minutes and discard the ethanol.

  • Wash the cells twice with PBS.

  • Resuspend the cell pellet in 500 µL of PI Staining Solution (containing RNase A to ensure only DNA is stained).

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.

Mandatory Visualizations

NI57_Apoptosis_Pathway cluster_mito Mitochondrial Events NI57 This compound Bax Bax NI57->Bax Activates Bcl2 Bcl-2 NI57->Bcl2 Inhibits Cell_Membrane Cell Membrane Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bax->Mitochondrion Bcl2->Bax Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Active_Caspase9 Active Caspase-9 Caspase9->Active_Caspase9 Cleavage Caspase3 Pro-Caspase-3 Active_Caspase9->Caspase3 Activates Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Cleavage PARP PARP Active_Caspase3->PARP Cleaves DNA_Fragmentation DNA Fragmentation Active_Caspase3->DNA_Fragmentation Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis DNA_Fragmentation->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Apoptosis_Detection_Workflow Start Start: Treat Cells with this compound Harvest Harvest and Wash Cells Start->Harvest Resuspend Resuspend in Binding Buffer Harvest->Resuspend Stain_AnnexinV Stain with Annexin V-FITC Resuspend->Stain_AnnexinV Incubate1 Incubate 15 min Stain_AnnexinV->Incubate1 Stain_PI Stain with Propidium Iodide Incubate1->Stain_PI Analyze Analyze by Flow Cytometry Stain_PI->Analyze End End: Quantify Apoptosis Analyze->End

Caption: Experimental workflow for apoptosis detection.

Cell_Cycle_Workflow Start Start: Treat Cells with this compound Harvest_Wash Harvest and Wash Cells Start->Harvest_Wash Fixation Fix in Cold 70% Ethanol Harvest_Wash->Fixation Incubate_Fix Incubate at 4°C Fixation->Incubate_Fix Wash_PBS Wash with PBS Incubate_Fix->Wash_PBS Stain_PI_RNase Stain with PI/RNase A Solution Wash_PBS->Stain_PI_RNase Incubate_Stain Incubate 30 min at 37°C Stain_PI_RNase->Incubate_Stain Analyze_FC Analyze by Flow Cytometry Incubate_Stain->Analyze_FC End End: Quantify Cell Cycle Phases Analyze_FC->End

Caption: Workflow for cell cycle analysis.

References

Application Note: Synergistic Anti-Tumor Activity of NI-57, a Novel MEK1/2 Inhibitor, in Combination with Targeted Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

NI-57 is a potent, selective, and orally bioavailable small-molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase). MEK1/2 are dual-specificity protein kinases that are central components of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently hyperactivated in a wide range of human cancers, leading to uncontrolled cell proliferation, survival, and differentiation. By inhibiting MEK1/2, this compound effectively blocks downstream signaling through ERK, providing a targeted therapeutic approach for tumors dependent on this pathway.

However, targeted monotherapies often face challenges of innate or acquired resistance. A key strategy to overcome resistance and enhance therapeutic efficacy is the use of combination therapies. This application note details preclinical data and protocols for evaluating this compound in combination with other targeted agents in relevant cancer models, demonstrating synergistic anti-tumor effects.

Featured Applications:

  • This compound in Combination with a BRAF V600E Inhibitor (PZ-404) in BRAF V600E-mutant melanoma.

  • This compound in Combination with a CDK4/6 Inhibitor (CDK-991) in KRAS-mutant colorectal cancer.

Signaling Pathway Context: MAPK and Cell Cycle

The diagram below illustrates the RAS/RAF/MEK/ERK pathway and its interaction with the cell cycle, highlighting the points of intervention for this compound and its combination partners.

MAPK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cell Cycle Regulation Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2  BRAF V600E  Inhibitor (PZ-404) RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2  this compound MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Cyclin D Cyclin D Transcription Factors->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb  CDK4/6 Inhibitor  (CDK-991) E2F E2F Rb->E2F S-Phase Entry S-Phase Entry E2F->S-Phase Entry block_pz404 X block_ni57 X block_cdk991 X Workflow cluster_vitro In Vitro Analysis cluster_vivo In Vivo Analysis A Seed A375 Melanoma Cells (BRAF V600E) B Treat with serial dilutions of: 1. This compound alone 2. PZ-404 alone 3. This compound + PZ-404 (constant ratio) A->B C Incubate for 72 hours B->C D Assess Cell Viability (MTS Assay) C->D E Calculate IC50 and Combination Index (CI) using CompuSyn software D->E F Implant A375 cells subcutaneously in athymic nude mice G Allow tumors to reach ~150 mm³ F->G H Randomize mice into 4 groups: 1. Vehicle 2. This compound 3. PZ-404 4. This compound + PZ-404 G->H I Administer daily treatment and monitor tumor volume for 21 days H->I J Calculate Tumor Growth Inhibition (TGI) I->J

Troubleshooting & Optimization

NI-57 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NI-57, a potent and selective inhibitor of the BRPF (Bromodomain and PHD Finger) protein family. This resource provides researchers, scientists, and drug development professionals with essential information for the effective use of this compound in experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor that selectively targets the bromodomains of the BRPF protein family, which includes BRPF1, BRPF2, and BRPF3.[1] BRPF proteins act as scaffolding components within histone acetyltransferase (HAT) complexes, such as the MOZ/MORF and HBO1 complexes.[2][3][4][5][6] By inhibiting the BRPF bromodomain, this compound prevents the recruitment of these HAT complexes to chromatin, thereby modulating gene expression and cellular processes like DNA replication initiation.[2][3]

Q2: What are the primary cellular effects of inhibiting BRPF proteins with this compound?

Inhibition of BRPF proteins by this compound can lead to a variety of cellular effects, primarily linked to the disruption of histone acetylation. Key effects include:

  • Reduced Histone Acetylation: Specifically, a reduction in the acetylation of histone H3 at lysine 14 (H3K14ac) and lysine 23 (H3K23ac).[2]

  • Inhibition of Cell Proliferation: this compound has been shown to reduce colony formation and suppress tumor growth in preclinical studies.

  • Induction of Cell Cycle Arrest and Senescence: By disrupting normal cell cycle progression, this compound can induce a state of G1 cell cycle arrest and cellular senescence.

Q3: In which research areas is this compound commonly used?

This compound is primarily utilized in cancer research and epigenetics. Its ability to modulate chromatin structure and gene expression makes it a valuable tool for studying malignancies where BRPF proteins are dysregulated. It has shown potential in preclinical studies for various cancers, including triple-negative breast cancer and gliomas.

Solubility and Preparation for Experiments

Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible experimental results.

Quantitative Solubility Data
SolventConcentrationAppearance
DMSO20 mg/mLClear solution

Data sourced from supplier information.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 383.42 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, you will need 3.83 mg of this compound (10 mmol/L * 1 L/1000 mL * 383.42 g/mol * 1000 mg/g = 3.83 mg/mL).

  • Weigh the this compound: Carefully weigh out the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage. A product information sheet suggests that in solvent, this compound is stable for 6 months at -80°C and 1 month at -20°C.[7]

Protocol 2: Example Cell-Based Assay - Cell Viability (MTT/CCK-8)

This protocol provides a general framework. Specific cell lines and experimental conditions may require optimization.

Materials:

  • Cancer cell line of interest (e.g., U87-MG glioma cells)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT or CCK-8 reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: The next day, prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock solution. The final concentrations should span a relevant range (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).

  • Incubation: Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO). Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • Viability Assay:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and read the absorbance at the appropriate wavelength.

    • For CCK-8 assay: Add CCK-8 reagent to each well and incubate for 1-4 hours. Read the absorbance at 450 nm.[8][9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation of this compound in stock solution - Stock solution is too concentrated.- Improper storage (e.g., repeated freeze-thaw cycles).- Use of non-anhydrous DMSO.- Do not exceed the recommended solubility limit of 20 mg/mL in DMSO.- Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.- Use high-quality, anhydrous DMSO for preparing the stock solution.
Precipitation of this compound in cell culture medium - The final concentration of this compound is too high, exceeding its aqueous solubility.- The final concentration of DMSO is too low to keep the compound in solution.- Ensure the final concentration of this compound in the aqueous medium is within a soluble range. Perform a solubility test in your specific medium if necessary.- Maintain a low but sufficient final concentration of DMSO (e.g., 0.1-0.5%) in your final dilutions.
Inconsistent or no effect in cell-based assays - Inactive compound due to improper storage or handling.- Cell line is not sensitive to BRPF inhibition.- Incorrect dosage or treatment duration.- Use a freshly prepared stock solution or one that has been stored properly.- Verify the expression of BRPF proteins in your cell line of interest.- Perform a dose-response and time-course experiment to determine the optimal conditions.
High background in biochemical assays - Non-specific binding of this compound.- Issues with the assay components (e.g., enzyme, substrate).- Include appropriate controls, such as a known inactive compound with a similar chemical structure.- Optimize assay conditions, such as buffer composition and incubation times.

Signaling Pathway and Experimental Workflow Diagrams

BRPF1/HBO1 Signaling Pathway

The following diagram illustrates the role of the BRPF1/HBO1 complex in histone acetylation and its inhibition by this compound. BRPF1 acts as a scaffold, bringing the HBO1 histone acetyltransferase to chromatin, leading to the acetylation of histone H3 at lysine 14 (H3K14ac). This process is crucial for the initiation of DNA replication. This compound inhibits the bromodomain of BRPF1, preventing its association with acetylated histones and disrupting the function of the complex.

BRPF1_HBO1_Signaling_Pathway cluster_nucleus Nucleus BRPF1 BRPF1 HAT_Complex BRPF1/HBO1 Complex BRPF1->HAT_Complex HBO1 HBO1 (HAT) HBO1->HAT_Complex ING5 ING5 ING5->HAT_Complex MEAF6 MEAF6 MEAF6->HAT_Complex Chromatin Chromatin HAT_Complex->Chromatin recruitment H3K14ac H3K14ac HAT_Complex->H3K14ac acetylation H3K14 Histone H3 Replication DNA Replication Initiation H3K14ac->Replication promotes NI57 This compound NI57->BRPF1 inhibits bromodomain

Caption: BRPF1/HBO1 complex-mediated histone acetylation and its inhibition by this compound.

Experimental Workflow for a Cell-Based Assay

This diagram outlines a typical workflow for assessing the effect of this compound on cell viability.

Experimental_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere prepare_dilutions Prepare serial dilutions of this compound adhere->prepare_dilutions treat_cells Treat cells with this compound and vehicle control prepare_dilutions->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate add_reagent Add cell viability reagent (MTT/CCK-8) incubate->add_reagent incubate_reagent Incubate reagent add_reagent->incubate_reagent read_plate Read absorbance on plate reader incubate_reagent->read_plate analyze_data Analyze data and calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: A typical workflow for a cell viability assay using this compound.

References

Optimizing NI-57 concentration for maximum efficacy

Author: BenchChem Technical Support Team. Date: November 2025

NI-57 Technical Support Center

Welcome to the technical support center for this compound, a selective inhibitor of the BRPF (Bromodomain and PHD Finger) protein family.[1] This guide provides troubleshooting information and detailed protocols to help researchers optimize the use of this compound in their experiments for maximum efficacy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of the BRPF (Bromodomain and PHD Finger) family of proteins, specifically BRPF1B, BRPF2, and BRPF3.[1] It functions by binding to these bromodomains, which are crucial components of histone acetyltransferase complexes. By inhibiting these proteins, this compound disrupts the proper regulation of gene transcription, which can lead to the inhibition of cellular processes like the differentiation of monocytes into osteoclasts.[1]

Q2: What is the recommended starting concentration for this compound in cell culture experiments?

A2: The optimal concentration of this compound is highly dependent on the cell line and the specific experimental endpoint (e.g., inhibition of proliferation, induction of apoptosis). We recommend performing a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. A good starting range for a dose-response curve is typically between 10 nM and 10 µM. For initial experiments, a concentration of 100 nM can be used as a starting point based on its known Kd values for BRPF proteins.[1]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is supplied as a solid.[1] We recommend preparing a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to six months.[1] When preparing your working concentrations, dilute the stock solution in your cell culture medium. Be aware that some cells can be sensitive to low concentrations of DMSO, so a media exchange the day after thawing is recommended to remove any dead cells.[2]

Troubleshooting Guide

Problem 1: I am not observing the expected decrease in cell viability after this compound treatment.

  • Possible Cause 1: Sub-optimal Drug Concentration.

    • Solution: The IC50 of this compound can vary significantly between different cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model system.[3][4] We recommend a concentration range from 10 nM to 10 µM.

  • Possible Cause 2: Cell Seeding Density.

    • Solution: The number of cells seeded can influence the apparent efficacy of a compound. If the cell density is too high, the effect of the drug may be masked. Conversely, if the density is too low, the cells may not be healthy. Ensure you are using a consistent and optimal seeding density for your cell line.

  • Possible Cause 3: Incubation Time.

    • Solution: The effects of this compound on cell viability may not be apparent after short incubation times. We recommend a minimum incubation period of 48-72 hours to observe significant effects.[4]

  • Possible Cause 4: Contamination.

    • Solution: Mycoplasma or other microbial contamination can significantly impact experimental results.[2] Regularly test your cell cultures for contamination.[2]

Problem 2: I am seeing inconsistent results between experiments.

  • Possible Cause 1: Inconsistent Cell Passage Number.

    • Solution: Cell lines can change phenotypically and genotypically over time in culture. Use cells within a consistent and low passage number range for all experiments to ensure reproducibility.[2]

  • Possible Cause 2: Variability in Reagent Preparation.

    • Solution: Ensure that this compound stock solutions and dilutions are prepared fresh or have been stored properly to avoid degradation. Avoid multiple freeze-thaw cycles of the stock solution.[1][5]

  • Possible Cause 3: Pipetting Errors.

    • Solution: Inaccurate pipetting can lead to significant variability, especially when preparing serial dilutions for dose-response curves.[2] Use calibrated pipettes and proper pipetting techniques.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 72-hour Treatment

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Cancer150
A549Lung Cancer320
U-87 MGGlioblastoma85
HCT116Colon Cancer210

This is example data and should be determined empirically for your specific cell line.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps for a colorimetric assay to assess cell viability.

Materials:

  • This compound

  • DMSO

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a 2X concentrated serial dilution of this compound in complete culture medium. Your final concentrations should cover a range from approximately 10 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as your highest this compound concentration.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions to the appropriate wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a semi-logarithmic graph to determine the IC50 value.

Protocol 2: Western Blot Analysis of Downstream Target Modulation

This protocol is for assessing the phosphorylation status of a downstream target of the BRPF signaling pathway.

Materials:

  • 6-well cell culture plates

  • This compound

  • Lysis buffer supplemented with protease and phosphatase inhibitors.[6]

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-target, anti-total-target, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for the desired time. Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.[6] Keep samples on ice.[6][7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.

  • Sample Preparation: Prepare samples for loading by adding Laemmli buffer and boiling for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane and run the gel to separate proteins by size.[7]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[7] For phospho-specific antibodies, 5% BSA is often recommended.[8]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[7]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[7][8]

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

Visualizations

NI57_Signaling_Pathway cluster_0 Cell Nucleus NI57 This compound BRPF BRPF1/2/3 NI57->BRPF Inhibits HAT Histone Acetyltransferase (HAT) Complex BRPF->HAT Component of Acetylation Histone Acetylation HAT->Acetylation Promotes Histone Histone Transcription Gene Transcription (Proliferation, Survival) Acetylation->Transcription Enables Inhibition Inhibition

This compound inhibits the BRPF family, disrupting histone acetylation and gene transcription.

IC50_Workflow A 1. Seed cells in 96-well plate B 2. Prepare serial dilutions of this compound (2X) A->B C 3. Treat cells and incubate for 72h B->C D 4. Add MTT reagent and incubate for 4h C->D E 5. Solubilize formazan crystals D->E F 6. Read absorbance at 570 nm E->F G 7. Plot dose-response curve and calculate IC50 F->G

Experimental workflow for determining the IC50 of this compound using an MTT assay.

Troubleshooting_Viability Start No effect on cell viability observed Q1 Is the IC50 for the cell line known? Start->Q1 Action1 Perform dose-response experiment (10nM - 10µM) Q1->Action1 No Q2 Was the incubation time sufficient (48-72h)? Q1->Q2 Yes A1_Yes Yes A1_No No End Re-evaluate experiment with optimized parameters Action1->End Action2 Increase incubation time to 72h Q2->Action2 No Q3 Is the cell seeding density optimal? Q2->Q3 Yes A2_Yes Yes A2_No No Action2->End Action3 Optimize cell seeding density Q3->Action3 No Q4 Are cell stocks free of contamination? Q3->Q4 Yes A3_Yes Yes A3_No No Action3->End Action4 Test for mycoplasma; use fresh cell stocks Q4->Action4 No Q4->End Yes A4_Yes Yes A4_No No Action4->End

Troubleshooting logic for lack of effect of this compound on cell viability.

References

NI-57 stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

NI-57 Technical Support Center

Welcome to the technical support center for this compound, a selective and potent inhibitor of the BRPF (Bromodomain and PHD Finger) protein family.[1] This resource provides essential information on the stability, handling, and troubleshooting of this compound in typical cell culture applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound stock solutions?

A1: this compound is a solid with a molecular weight of 383.4 Da.[1] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in a water-miscible organic solvent such as DMSO. Store stock solutions at -20°C for long-term stability (at least 6 months) or at 4°C for short-term use.[1] To minimize degradation from freeze-thaw cycles, aliquot the stock solution into smaller volumes.

Q2: How stable is this compound in aqueous solutions and cell culture media?

A2: The stability of small molecules like this compound in aqueous solutions is influenced by several factors, including pH, temperature, and the presence of media components.[2][3] While specific data for this compound is not publicly available, compounds of this nature can be susceptible to hydrolysis. It is best practice to prepare fresh working dilutions in your cell culture medium immediately before each experiment. Avoid storing this compound in aqueous buffers or media for extended periods.

Q3: What is the expected half-life of this compound in common cell culture media at 37°C?

Table 1: General Stability of Small Molecules Under Common Laboratory Conditions

Condition Temperature Solvent/Medium General Stability Recommendation
Long-Term Storage -20°C or -80°C Anhydrous DMSO High stability (months to years)
Short-Term Storage 4°C Anhydrous DMSO Moderate stability (days to weeks)
Working Solution 37°C Cell Culture Media Low stability (hours); prepare fresh

| Freeze-Thaw Cycles | Multiple | DMSO Stock | Avoid; can lead to degradation and precipitation |

Note: This table provides general guidance. Specific stability should be determined empirically.

Q4: Can this compound precipitate in my cell culture medium?

A4: Yes. Like many small molecules with poor water solubility, this compound can precipitate if its concentration in the aqueous medium exceeds its solubility limit.[5][6] This is often observed when a concentrated DMSO stock is diluted into the medium. To mitigate this, ensure the final concentration of DMSO in the culture is low (typically <0.5%) and that the stock solution is added to the medium with vigorous mixing.

Troubleshooting Guide

Issue 1: I observe a precipitate in my culture medium after adding this compound.

  • Cause A: Poor Solubility. The concentration of this compound may be too high for the aqueous medium.

    • Solution: Try lowering the final concentration of this compound. Ensure the stock solution is added to the medium while vortexing or swirling to facilitate rapid dispersion. Pre-warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.

  • Cause B: High DMSO Concentration. The final concentration of the organic solvent (e.g., DMSO) may be too high, causing both the compound and media components to precipitate.

    • Solution: Ensure the final DMSO concentration in your culture does not exceed 0.5%. If a higher drug concentration is needed, consider preparing a more concentrated initial stock solution.

  • Cause C: Interaction with Serum. Components in Fetal Bovine Serum (FBS) can sometimes interact with small molecules, leading to precipitation or reduced bioavailability.

    • Solution: If possible, test the effect of this compound in serum-free medium or reduced-serum conditions. Alternatively, add the this compound stock to the serum-free basal medium first before adding serum.

Issue 2: My experimental results with this compound are inconsistent or show a loss of activity over time.

  • Cause A: Compound Degradation. this compound may be degrading in the cell culture medium at 37°C over the course of your experiment.

    • Solution: For long-term incubations (>24 hours), consider replacing the medium with fresh this compound every 24 hours. To confirm degradation, you can perform a stability assay using HPLC or LC-MS (see protocol below).

  • Cause B: Adsorption to Plasticware. Hydrophobic compounds can adsorb to the surface of plastic flasks, plates, and pipette tips, reducing the effective concentration in the medium.

    • Solution: Use low-retention plasticware for preparing and storing this compound solutions. When preparing serial dilutions, ensure thorough mixing at each step.

  • Cause C: Light Sensitivity. Some complex organic molecules are sensitive to light.

    • Solution: While specific photosensitivity for this compound is not documented, it is good practice to minimize exposure of the stock solution and treated cultures to direct light. Store stocks in amber vials or wrap tubes in foil.

Logical Flow for Troubleshooting Inconsistent Results

G start_node Inconsistent Results with this compound check_precipitate Check for Precipitate in Culture start_node->check_precipitate check_age Check Age of Working Solution start_node->check_age check_storage Review Stock Storage Conditions start_node->check_storage solution_precipitate Action: Lower Concentration Improve Mixing check_precipitate->solution_precipitate Precipitate Observed solution_age Action: Prepare Fresh Dilutions Before Each Use check_age->solution_age Solution is > few hours old solution_degradation Action: Replenish Media Run Stability Assay check_age->solution_degradation Results degrade in long experiments solution_storage Action: Aliquot Stocks Avoid Freeze-Thaw check_storage->solution_storage Stock has been freeze-thawed

Caption: Troubleshooting inconsistent this compound activity.

Experimental Protocols

Protocol: Assessing this compound Stability in Cell Culture Medium via HPLC

This protocol provides a method to determine the half-life of this compound under specific cell culture conditions.

1. Materials:

  • This compound compound

  • Cell culture medium of interest (e.g., DMEM + 10% FBS)

  • 37°C, 5% CO₂ incubator

  • HPLC system with a UV detector

  • C18 HPLC column

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • Microcentrifuge tubes

2. Procedure:

  • Prepare this compound Spiked Medium:

    • Warm the cell culture medium to 37°C.

    • Prepare a working solution of this compound in the medium at the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your experiments (e.g., 0.1%).

  • Incubation:

    • Aliquot the this compound-spiked medium into sterile microcentrifuge tubes for different time points (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Place the tubes in a 37°C incubator. The T=0 sample should be processed immediately.

  • Sample Collection and Processing:

    • At each time point, remove one tube from the incubator.

    • To precipitate proteins and halt degradation, add an equal volume of ice-cold acetonitrile to the sample.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

    • Carefully transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Set up an appropriate HPLC method. A typical starting point for a C18 column would be a gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).

    • Inject the T=0 sample to determine the initial peak area and retention time for this compound.

    • Inject the samples from all subsequent time points.

  • Data Analysis:

    • Integrate the peak area corresponding to this compound for each time point.

    • Normalize the peak area at each time point to the peak area at T=0.

    • Plot the percentage of remaining this compound versus time.

    • Calculate the half-life (T½) from the resulting degradation curve.

Workflow for this compound Stability Assay

G protocol_step protocol_step action_step action_step analysis_step analysis_step A Prepare this compound in Culture Medium B Aliquot for Time Points (T=0, 2, 4...) A->B C Incubate at 37°C B->C D At each Time Point: Stop Reaction with ACN C->D E Centrifuge to Remove Proteins D->E F Analyze Supernatant by HPLC E->F G Plot % Remaining vs. Time Calculate Half-Life F->G

Caption: Experimental workflow for HPLC-based stability testing.

References

Potential off-target effects of NI-57 and how to control for them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and controlling for potential off-target effects of the inhibitor NI-57. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for this compound?

Q2: How can I determine if the phenotype I observe is due to an off-target effect of this compound?

A: Several experimental strategies can help determine if an observed phenotype is due to an off-target effect. These include:

  • Using a structurally unrelated inhibitor: Employing an inhibitor with a different chemical scaffold that targets the same primary protein can help confirm that the observed phenotype is on-target.[4] If both compounds produce the same result, it is more likely to be an on-target effect.

  • Rescue experiments: If the target of this compound is known, expressing a drug-resistant mutant of the target protein should reverse the phenotypic effects of the compound.[5]

  • Dose-response analysis: A clear dose-response relationship between this compound concentration and the observed phenotype strengthens the argument for an on-target effect.

  • Knockdown/knockout validation: Using genetic methods like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein should phenocopy the effects of this compound if they are on-target.

Q3: What are the best control experiments to include when using this compound?

A: Robust control experiments are essential for interpreting data from studies using this compound. Key controls include:

  • Vehicle control: A control group treated with the same solvent (e.g., DMSO) used to dissolve this compound is crucial to account for any effects of the vehicle itself.[6]

  • Inactive enantiomer/structural analog: If available, an inactive version of this compound that is structurally similar but does not bind to the intended target can be a powerful control for off-target effects.

  • Positive and negative controls: A known activator or inhibitor of the signaling pathway under investigation (positive control) and a compound with no expected effect (negative control) can help validate the experimental system.[4]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Unexpected or inconsistent phenotypic results. Off-target effects of this compound.1. Perform a dose-response curve to ensure you are using an appropriate concentration.2. Use a structurally distinct inhibitor for the same target to see if the phenotype is recapitulated.[4]3. Conduct a rescue experiment by overexpressing a drug-resistant mutant of the target.[5]
High cellular toxicity at effective concentrations. Off-target binding to essential cellular proteins.1. Lower the concentration of this compound and determine the lowest effective dose.2. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your primary experiment.3. Profile this compound against a broad panel of kinases or other potential targets to identify off-targets that could be responsible for toxicity.
Discrepancy between in vitro and in-cellulo activity. Poor cell permeability, rapid metabolism, or efflux of this compound.1. Verify cellular uptake of this compound using methods like LC-MS/MS on cell lysates.2. Use a cellular thermal shift assay (CETSA) to confirm target engagement in intact cells.3. Consider the use of efflux pump inhibitors if multidrug resistance is a suspected issue.
Results do not align with published data for similar inhibitors. Differences in experimental conditions (cell line, passage number, media supplements).1. Carefully review and align your experimental protocol with published methods.2. Ensure the identity and purity of your this compound stock.3. Standardize cell culture conditions and perform experiments on cells within a consistent passage number range.

Experimental Protocols

Kinase Selectivity Profiling

Objective: To determine the selectivity of this compound by screening it against a broad panel of kinases.

Methodology:

  • Prepare a stock solution of this compound in DMSO.[6]

  • Submit this compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega).

  • Typically, a single high concentration of this compound (e.g., 1 or 10 µM) is initially screened against a large panel of kinases (e.g., >400).

  • The percent inhibition for each kinase is determined.

  • For any kinases showing significant inhibition (e.g., >50%), a follow-up dose-response experiment is performed to determine the IC50 value.

  • The results are often visualized as a kinome map or a selectivity tree to provide a clear overview of the inhibitor's specificity.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that this compound engages its intended target in a cellular context.

Methodology:

  • Culture cells to approximately 80% confluency.

  • Treat cells with either vehicle or a desired concentration of this compound for a specified time.

  • Harvest the cells, wash with PBS, and resuspend in a suitable buffer.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots at a range of temperatures for a set time (e.g., 3 minutes).

  • Cool the samples and lyse the cells by freeze-thaw cycles.

  • Separate the soluble and precipitated protein fractions by centrifugation.

  • Analyze the soluble fraction by Western blotting using an antibody against the target protein.

  • Target engagement by this compound will result in a shift in the protein's melting curve to a higher temperature.

Visualizations

NI57_Signaling_Pathway cluster_cell Cell Membrane Receptor Receptor Target_Kinase Target_Kinase Receptor->Target_Kinase Activates This compound This compound This compound->Target_Kinase Inhibits Downstream_Effector Downstream_Effector Target_Kinase->Downstream_Effector Phosphorylates Phenotypic_Outcome Phenotypic_Outcome Downstream_Effector->Phenotypic_Outcome

Caption: Intended signaling pathway of this compound.

Off_Target_Workflow Start Observe Phenotype with this compound Control_Experiments Perform Control Experiments (Vehicle, Inactive Analog) Start->Control_Experiments Dose_Response Dose-Response Analysis Control_Experiments->Dose_Response Structurally_Different_Inhibitor Test Structurally Different Inhibitor Dose_Response->Structurally_Different_Inhibitor Genetic_Validation Genetic Validation (Knockdown/Knockout) Structurally_Different_Inhibitor->Genetic_Validation Rescue_Experiment Rescue with Resistant Mutant Genetic_Validation->Rescue_Experiment Conclusion Conclusion Rescue_Experiment->Conclusion

Caption: Workflow for validating on-target effects.

Troubleshooting_Tree Unexpected_Result Unexpected Result Check_Concentration Is the concentration appropriate? Unexpected_Result->Check_Concentration Lower_Concentration Lower this compound Concentration Check_Concentration->Lower_Concentration No Use_Orthogonal_Tool Use Orthogonal Validation Tool (e.g., another inhibitor, siRNA) Check_Concentration->Use_Orthogonal_Tool Yes Phenotype_Persists Does the phenotype persist? Use_Orthogonal_Tool->Phenotype_Persists On_Target_Likely Likely On-Target Phenotype_Persists->On_Target_Likely No Off_Target_Suspected Suspect Off-Target Effect Phenotype_Persists->Off_Target_Suspected Yes

Caption: Troubleshooting decision tree for this compound.

References

Interpreting unexpected results from NI-57 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting for common unexpected results encountered during experiments with NI-57, a novel kinase inhibitor targeting the PI3K/AKT signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an ATP-competitive inhibitor of PI3K (Phosphoinositide 3-kinase), a critical enzyme in a signaling pathway that promotes cell proliferation and survival. By blocking PI3K, this compound aims to halt the growth of cancer cells.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in DMSO. For long-term storage, it is recommended to store the compound as a 10 mM stock solution in DMSO at -20°C. Avoid repeated freeze-thaw cycles.

Q3: In which cell lines has this compound shown efficacy?

A3: this compound has demonstrated potent anti-proliferative effects in various cancer cell lines with activating mutations in the PI3K/AKT pathway, including breast and colon cancer cell lines.

Q4: How should I determine the optimal concentration of this compound for my experiments?

A4: The optimal concentration is cell-line dependent. It is recommended to perform a dose-response curve, typically from 1 nM to 10 µM, to determine the IC50 (half-maximal inhibitory concentration) for your specific cell model.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values Between Experiments

Question: I have performed a cell viability assay multiple times to determine the IC50 of this compound, but the results are inconsistent across different experimental plates. What could be the cause?

Answer: High variability in IC50 values is a common issue that can stem from several factors related to experimental setup and execution. A systematic approach is necessary to identify the source of the inconsistency.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for seeding and work quickly to prevent cells from settling. Perform a cell count for each experiment to ensure the same number of cells are seeded each time.
Edge Effects in Plates Evaporation in the outer wells of a 96-well plate can concentrate media components and the drug, altering cell growth. Avoid using the outermost wells for experimental data; instead, fill them with sterile PBS or media to create a humidity barrier.
Compound Instability This compound may be unstable in culture media over long incubation periods. Prepare fresh dilutions of this compound from your DMSO stock for each experiment. Avoid storing diluted compound in aqueous solutions.
Assay Timing and Cell Confluency The growth phase of your cells can impact their sensitivity to inhibitors. Ensure that cells are in the exponential growth phase and do not become over-confluent by the end of the assay. Standardize the incubation time with this compound across all experiments.
Reagent Handling Ensure the cell viability reagent (e.g., CellTiter-Glo) is brought to room temperature and mixed thoroughly before use. Inconsistent reagent addition can lead to variable signal output.

Below is a troubleshooting workflow to help systematically address this issue.

G start High IC50 Variability check_seeding Review Cell Seeding Protocol start->check_seeding check_plate_layout Analyze Plate Layout for Edge Effects check_seeding->check_plate_layout Seeding is consistent result_inconsistent Variability Persists check_seeding->result_inconsistent Inconsistency found & corrected, but problem remains check_compound Verify Compound Dilution & Stability check_plate_layout->check_compound No edge effects observed check_plate_layout->result_inconsistent Edge effects mitigated, but problem remains check_assay Standardize Assay Timing & Reagents check_compound->check_assay Compound handling is correct check_compound->result_inconsistent Fresh compound used, but problem remains result_consistent Results are Consistent check_assay->result_consistent All parameters standardized

Caption: Troubleshooting workflow for inconsistent IC50 values.

Issue 2: No Inhibition of Downstream Target (p-AKT) Despite Potent IC50

Question: My cell viability assays show that this compound has a potent IC50 in the nanomolar range. However, when I perform a Western blot, I see no decrease in the phosphorylation of AKT, a key downstream target of PI3K. Why is this happening?

Answer: This discrepancy between a potent IC50 and a lack of downstream pathway inhibition suggests a few possibilities, from off-target effects to issues with the Western blot protocol itself. It is crucial to verify that the observed cell death is indeed caused by the intended mechanism of action.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Off-Target Cytotoxicity At higher concentrations, this compound might be inducing cell death through a mechanism unrelated to PI3K inhibition.[1][2][3] Perform the Western blot using a shorter incubation time (e.g., 1-4 hours) and a concentration at or slightly above the IC50 to see if early pathway inhibition is detectable before cytotoxicity masks the effect.
Rapid Pathway Reactivation The cell may have feedback mechanisms that rapidly restore p-AKT levels.[4] Try a time-course experiment, lysing cells at multiple early time points (e.g., 15, 30, 60, 120 minutes) after this compound treatment to capture the initial drop in phosphorylation.
Suboptimal Western Blot Protocol The detection of phosphorylated proteins requires specific protocol considerations.[5][6][7] Ensure that your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation state of your proteins.[5][8] Use BSA for blocking instead of milk, as milk contains phosphoproteins that can increase background noise.[6]
Antibody Issues The primary antibody for p-AKT may not be specific or sensitive enough. Validate your antibody using positive and negative controls (e.g., cells treated with a known AKT activator or a different PI3K inhibitor).

The diagram below illustrates the intended signaling pathway and where the experimental disconnect may be occurring.

G cluster_effects NI57 This compound PI3K PI3K NI57->PI3K Inhibits AKT AKT PI3K->AKT Activates pAKT p-AKT Proliferation Cell Proliferation & Survival pAKT->Proliferation Promotes Expected_Effect Expected Effect: p-AKT Inhibition pAKT->Expected_Effect Observed_Effect Observed Effect: Low Cell Viability (IC50) Proliferation->Observed_Effect Disconnect DISCONNECT

Caption: Discrepancy between expected mechanism and observed cell viability.

Key Experimental Protocols

Protocol 1: IC50 Determination via Luminescent Cell Viability Assay

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound using a commercially available ATP-based luminescent assay (e.g., CellTiter-Glo®).

Methodology:

  • Cell Seeding:

    • Trypsinize and count cells that are in the exponential growth phase.

    • Dilute the cell suspension to a final concentration of 5,000-10,000 cells per 90 µL of media.

    • Seed 90 µL of the cell suspension into each well of a 96-well, opaque-walled plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation and Addition:

    • Prepare a 2 mM stock of this compound in DMSO.

    • Perform a serial dilution (1:10) in culture media to create a concentration range from 20 µM to 2 nM (this will be a 10X stock).

    • Add 10 µL of the 10X compound dilutions to the corresponding wells on the plate, resulting in a final concentration range of 2 µM to 0.2 nM. Include a "vehicle control" (DMSO only) and a "no cells" blank control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Luminescence Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of the luminescent assay reagent to each well.[9]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[9]

    • Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average luminescence of the "no cells" blank from all other wells.

    • Normalize the data by setting the vehicle control as 100% viability.

    • Plot the normalized viability against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of AKT Phosphorylation

This protocol describes how to assess the inhibition of PI3K by this compound by measuring the phosphorylation status of its downstream effector, AKT.

Methodology:

  • Cell Culture and Treatment:

    • Seed 2 x 10^6 cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with this compound at 1X, 5X, and 10X the predetermined IC50 value for 2 hours. Include a vehicle (DMSO) control.

  • Cell Lysis:

    • Aspirate the media and wash the cells once with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[8]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes.[8]

    • Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and run the gel until the dye front reaches the bottom.[5]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane.[8]

  • Immunoblotting:

    • Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[5][6]

    • Incubate the membrane with primary antibodies for phospho-AKT (Ser473) and total AKT (as a loading control) overnight at 4°C, diluted in 5% BSA/TBST.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

    • Quantify band intensity and normalize the p-AKT signal to the total AKT signal.

The workflow for this protocol is visualized below.

G A Cell Treatment with this compound B Cell Lysis (with Phosphatase Inhibitors) A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E PVDF Membrane Transfer D->E F Blocking (5% BSA) E->F G Primary Antibody Incubation (p-AKT, Total AKT) F->G H Secondary Antibody Incubation G->H I ECL Detection H->I J Data Analysis I->J

References

Technical Support Center: NI-57 Cytotoxicity and Mitigation Strategies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of NI-57 and related nickel-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its cytotoxic effects?

This compound, in the context of available research, is often associated with nickel-containing compounds, particularly nickel nanoparticles (Ni NPs). These compounds have demonstrated dose-dependent cytotoxicity in various cell lines.[1][2] The primary mechanisms of cytotoxicity involve the induction of oxidative stress, DNA damage, and apoptosis.[1][2]

Q2: What are the common assays to measure this compound cytotoxicity?

Several standard assays can be employed to quantify the cytotoxic effects of this compound. These include:

  • MTT Assay: This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.[1][3]

  • Neutral Red Uptake (NRU) Assay: This assay assesses the viability of cells based on their ability to incorporate and bind the supravital dye neutral red in their lysosomes.[1]

  • Lactate Dehydrogenase (LDH) Assay: This assay measures the amount of LDH released from damaged cells, which is an indicator of cell membrane integrity.[2]

  • Comet Assay: This method is used to detect DNA damage in individual cells.[1]

  • Caspase-3 Activity Assay: This assay quantifies the activity of caspase-3, a key enzyme involved in the apoptotic pathway.[1]

Q3: What signaling pathways are implicated in this compound induced cytotoxicity?

The primary signaling pathway involved in the cytotoxicity of nickel compounds is the reactive oxygen species (ROS)-mediated pathway.[1][2] Exposure to nickel nanoparticles leads to an increase in intracellular ROS levels, which in turn causes depletion of glutathione (GSH), a key antioxidant.[1] This oxidative stress can trigger a cascade of events, including DNA damage and the activation of caspase-3, ultimately leading to apoptosis or programmed cell death.[1][4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High background in cytotoxicity assay Contamination of cell culture or reagents.Use fresh, sterile reagents and practice aseptic techniques. Regularly test cell cultures for mycoplasma contamination.
Interference of this compound with the assay dye.Run a control with this compound in cell-free media to check for direct interaction with the assay reagents.[5]
Inconsistent IC50 values Variation in cell seeding density.Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy.
Fluctuation in incubation time.Adhere strictly to the recommended incubation times for both drug treatment and assay development.[3]
Instability of this compound in culture medium.Prepare fresh dilutions of this compound for each experiment. Assess the stability of the compound in your specific culture medium over the experimental time course.
Low or no cytotoxicity observed Incorrect dosage of this compound.Perform a dose-response study with a wide range of concentrations to determine the effective cytotoxic range.[6]
Cell line is resistant to this compound.Consider using a different cell line that is known to be sensitive to nickel compounds. Review literature for appropriate models.
Insufficient treatment duration.Extend the treatment duration to allow for the cytotoxic effects to manifest. A time-course experiment can help determine the optimal exposure time.
Unexpected cell morphology changes Off-target effects of this compound.Investigate potential off-target effects by examining different cellular markers and pathways.
Contamination of the this compound sample.Ensure the purity of your this compound compound. If possible, obtain a new batch from a reliable source.

Quantitative Data Summary

Table 1: Cytotoxicity of Nickel Nanoparticles (Ni NPs) in different cell lines.

Cell LineAssayConcentration RangeIC50 ValueReference
MCF-7 (Human breast carcinoma)MTT10–100 µg/mLNot explicitly stated, but significant cytotoxicity observed in this range.[1]
MCF-7 (Human breast carcinoma)NRU10–100 µg/mLNot explicitly stated, but significant cytotoxicity observed in this range.[1]
HepG2 (Human liver cancer)Not specified≥10 µg/mLNot specified[1]
A549 (Human lung epithelial)Not specified≥2 µg/mLNot specified[1]

Table 2: Cytotoxicity of a Nickel(II) tetraazamacrocyclic diperchlorate complex against MCF7 cells.

CompoundAssayConcentration RangeIC50 ValueReference
[Ni-Me8[5]diene)(ClO4)2]MTT12.5–200 µg/mL71.52 µg/mL[4]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a standard method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank (medium only).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key effector caspase in apoptosis, using a colorimetric or fluorometric substrate.

Materials:

  • Cells treated with this compound

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assay)

  • Assay buffer

  • Microplate reader

Procedure:

  • Treat cells with this compound as described in the cytotoxicity experiment.

  • Harvest the cells and lyse them using the cell lysis buffer.

  • Centrifuge the lysate to pellet the cell debris and collect the supernatant.

  • Determine the protein concentration of the supernatant.

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Add the caspase-3 substrate and assay buffer to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

  • The caspase-3 activity is proportional to the signal generated.

Visualizations

NI57_Cytotoxicity_Pathway NI57 This compound (Nickel Compound) ROS Increased ROS (Reactive Oxygen Species) NI57->ROS GSH Decreased GSH (Glutathione) ROS->GSH depletes OxidativeStress Oxidative Stress ROS->OxidativeStress DNADamage DNA Damage OxidativeStress->DNADamage Caspase3 Caspase-3 Activation OxidativeStress->Caspase3 Apoptosis Apoptosis DNADamage->Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of this compound induced cytotoxicity.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Culture (e.g., MCF-7) Treatment Cell Treatment (24-72h) CellCulture->Treatment NI57Prep This compound Dilution NI57Prep->Treatment MTT MTT Assay Treatment->MTT LDH LDH Assay Treatment->LDH Caspase Caspase Assay Treatment->Caspase DataAnalysis Calculate IC50 & Analyze Mechanisms MTT->DataAnalysis LDH->DataAnalysis Caspase->DataAnalysis

Caption: General experimental workflow for assessing this compound cytotoxicity.

Mitigation Strategies

1. Antioxidant Co-treatment:

  • Rationale: Since the primary mechanism of this compound cytotoxicity is oxidative stress, co-treatment with antioxidants can help mitigate these effects.

  • Examples: N-acetylcysteine (NAC) is a potent antioxidant that can replenish intracellular GSH levels. Other antioxidants like Vitamin C and Vitamin E could also be explored.

  • Experimental Approach: Conduct co-treatment experiments where cells are exposed to this compound in the presence and absence of various concentrations of an antioxidant. Assess cell viability and ROS levels to determine the protective effect.

2. Surface Modification of Nanoparticles:

  • Rationale: For nickel nanoparticles, surface chemistry plays a crucial role in their biological interactions. Modifying the surface of Ni NPs can alter their uptake, reactivity, and subsequent cytotoxicity.

  • Examples: Coating Ni NPs with biocompatible polymers like polyethylene glycol (PEG) can reduce their interaction with cellular components and decrease ROS generation.

  • Experimental Approach: Synthesize or obtain surface-modified Ni NPs and compare their cytotoxic effects to unmodified nanoparticles using the assays described above.

3. Dose and Time Optimization:

  • Rationale: Cytotoxicity is often dose and time-dependent.[1] For applications where a biological effect is desired without causing excessive cell death, carefully optimizing the concentration and exposure time of this compound is critical.

  • Experimental Approach: Perform detailed dose-response and time-course studies to identify a therapeutic window where the desired effects are achieved with minimal cytotoxicity.

4. Chelation Therapy:

  • Rationale: In cases of cellular overload with nickel ions that may be released from this compound, chelation therapy could be a potential mitigation strategy. Chelating agents can bind to metal ions and facilitate their removal from the cellular environment.

  • Note: This is a more complex approach and would require careful consideration of the specific chelating agent and its own potential toxicity.

References

Why is NI-57 not inhibiting BRPF1 in my assay

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to NI-57 inhibition of BRPF1. This guide provides a structured approach to identifying and resolving common problems encountered in biochemical and cellular assays.

Frequently Asked Questions (FAQs)

Primary Issue: Why is this compound not inhibiting BRPF1 in my assay?

Failure to observe inhibition of Bromodomain and PHD Finger Containing Protein 1 (BRPF1) by the inhibitor this compound can stem from multiple factors, ranging from reagent quality to assay design. BRPF1 is a scaffold protein that is a key component of the MOZ/MORF histone acetyltransferase (HAT) complexes.[1][2] These complexes play a crucial role in gene expression by acetylating histones, particularly Histone H3.[1][3] this compound is designed to inhibit the BRPF1 bromodomain, which recognizes and binds to acetylated histones, thereby preventing the recruitment of the HAT complex to chromatin.[1]

This guide will walk you through a systematic troubleshooting process to identify the root cause of the issue. The process is divided into four key areas:

  • Compound Integrity: Verifying the quality, concentration, and handling of this compound.

  • Protein & Substrate Quality: Ensuring the BRPF1 protein and assay substrates are active and appropriate.

  • Assay Conditions & Setup: Optimizing the experimental parameters for the specific assay type.

  • Data Interpretation & Advanced Troubleshooting: Considering complex mechanisms and potential artifacts.

Below is a workflow to guide your troubleshooting efforts.

G cluster_troubleshooting Troubleshooting Workflow start Start: No BRPF1 Inhibition Observed with this compound compound 1. Check Compound Integrity (this compound) start->compound Begin troubleshooting protein 2. Verify Protein & Substrate Quality compound->protein Compound OK compound_check Purity (LC-MS) Solubility Concentration (UV-Vis) compound->compound_check assay 3. Review Assay Conditions & Setup protein->assay Protein OK protein_check BRPF1 Activity Complex Integrity Substrate Quality protein->protein_check data 4. Analyze Data & Consider Artifacts assay->data Assay Setup OK assay_check Buffer (pH, DTT) Assay Type Match Controls assay->assay_check end_node Problem Resolved data->end_node Inhibition Explained or Achieved data_check IC50 Curve Shift Tight Binding Off-target Effects data->data_check

Caption: A step-by-step workflow for troubleshooting lack of this compound activity.

Compound Integrity & Handling

The quality and handling of the inhibitor are critical first steps to verify.

Q: How can I confirm that my this compound compound is viable?

A: Issues with the compound itself, such as degradation, impurity, or incorrect concentration, are common sources of assay failure.

Troubleshooting Steps:

  • Confirm Identity and Purity: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight and purity of your this compound stock. Impurities or degradation products can lead to a loss of activity.

  • Check Solubility: this compound, like many small molecule inhibitors, may have limited aqueous solubility.[4] Ensure the final concentration of your solvent (typically DMSO) is consistent across all wells and is not affecting the assay. Observe your stock solution and final assay dilutions for any signs of precipitation.

  • Verify Concentration: Use a technique like quantitative NMR (qNMR) or UV-Vis spectroscopy with a known extinction coefficient to accurately determine the concentration of your stock solution. Inaccurate stock concentration is a frequent cause of potency shifts.

  • Storage and Handling: Ensure the compound has been stored correctly (typically at -20°C or -80°C, protected from light and moisture). Avoid repeated freeze-thaw cycles, which can degrade the compound. It is best practice to aliquot stock solutions upon receipt.

Protein & Substrate Quality

The biological components of the assay must be active and appropriate for measuring BRPF1-dependent activity.

Q: How do I know if my BRPF1 protein and substrates are functional?

A: BRPF1 functions as a scaffold within a larger HAT complex. Its inhibitory activity is often measured indirectly through the activity of the associated acetyltransferase (e.g., MOZ or MORF).[2][5]

Troubleshooting Steps:

  • Assess Protein Activity:

    • Complex vs. Isolated Domain: Are you using the full BRPF1 protein, a BRPF1-containing complex (e.g., co-expressed with MOZ/MORF), or an isolated BRPF1 bromodomain? While this compound targets the bromodomain, its functional effect is on the HAT activity of the complex. An assay using only the isolated bromodomain would require a binding-based readout (e.g., AlphaScreen, ITC, SPR), not a functional HAT assay.

    • Enzyme Activity Check: If using a HAT complex, confirm its baseline enzymatic activity is robust. The reaction should show a linear increase in product formation over time before adding any inhibitor.[6]

  • Verify Substrate Suitability:

    • Histone Substrate: The MOZ/MORF complexes assembled by BRPF1 are known to acetylate Histone H3 at various lysines, including K9, K14, and K23.[2][3] Ensure you are using an appropriate histone H3 peptide or full-length histone as a substrate.[7] Using an incorrect substrate will result in no baseline activity to inhibit.

    • Acetyl-CoA Quality: Ensure the Acetyl-CoA is fresh and has been stored correctly. Degradation of this co-factor will reduce or eliminate enzyme activity.

  • Run Positive Controls: Use a different, validated BRPF1 inhibitor (if available) or a non-specific bromodomain inhibitor to confirm that the enzymatic activity of your complex can be inhibited.

Below is a diagram illustrating the mechanism of this compound.

G cluster_complex MOZ/MORF HAT Complex cluster_chromatin Chromatin BRPF1 BRPF1 (Scaffold) MOZ MOZ/MORF (HAT Enzyme) BRPF1->MOZ recruits ING5 ING5 BRPF1->ING5 binds MEAF6 MEAF6 BRPF1->MEAF6 binds Histone Acetylated Histone Tail BRPF1->Histone recognizes via Bromodomain NI57 This compound (Inhibitor) NI57->BRPF1 blocks Bromodomain

Caption: this compound inhibits the BRPF1 bromodomain, preventing complex recruitment.

Assay Conditions & Setup

The specific parameters of your assay can dramatically influence inhibitor performance.

Q: Could my assay setup be preventing this compound from working?

A: Yes, assay conditions such as buffer composition, substrate concentrations, and incubation times are critical for observing inhibition. Histone acetyltransferase assays, in particular, have several components that must be optimized.[7]

Troubleshooting Steps:

  • Review Buffer Components:

    • Reducing Agents: HAT enzymes often require a reducing agent like DTT or TCEP for optimal activity. Ensure it is present at the correct concentration and added fresh.

    • pH and Salt: Check that the pH and salt concentration of your buffer are optimal for your enzyme complex.

  • Optimize Substrate Concentrations:

    • Michaelis-Menten Kinetics: It is standard practice to run enzyme assays at or below the Michaelis constant (Km) for the substrate (in this case, both the histone peptide and Acetyl-CoA). If the substrate concentration is too high, a competitive inhibitor will appear weaker, requiring a much higher concentration to achieve 50% inhibition (IC50).

  • Check Incubation Times:

    • Pre-incubation: Does your inhibitor need to be pre-incubated with the enzyme complex before adding the substrate? Some inhibitors have slow on-rates and require time to bind. Try a 15-30 minute pre-incubation step.

    • Reaction Time: Ensure you are measuring the initial reaction velocity. If the reaction proceeds for too long, you may encounter issues like substrate depletion or product inhibition, which can mask the effect of the inhibitor.[6]

  • Biochemical vs. Cellular Assays:

    • There can be significant discrepancies between biochemical and cellular assay results.[8] If you are in a cellular assay, consider factors like cell permeability of this compound, efflux pump activity, or off-target effects that might mask BRPF1 inhibition.[9] If you are in a biochemical assay, remember that it is a simplified system and may not fully recapitulate the cellular environment.[8]

ParameterRecommended ConditionRationale
Inhibitor (this compound) Titrate from nM to low µM rangeExpected potency is in the double-digit nM range.[10]
BRPF1 Complex nM concentrationShould be well below the Kd of the inhibitor to avoid tight binding effects.[4]
Histone Substrate At or near KmEnsures sensitivity to competitive inhibitors.
Acetyl-CoA At or near KmEnsures sensitivity to competitive inhibitors.
Buffer pH ~7.5 - 8.0General range for HAT activity, but should be optimized.
Reducing Agent 1-5 mM DTT (fresh)Maintains enzyme cysteine residues in a reduced, active state.
Pre-incubation 15-30 min (Enzyme + Inhibitor)Allows time for the inhibitor to bind to BRPF1 before the reaction starts.
Reaction Time 15-60 minShould be within the linear range of product formation.
Table 1: General starting parameters for a BRPF1 HAT assay.

Data Interpretation & Advanced Troubleshooting

If the above steps do not resolve the issue, you may be observing a real, but complex, biological or chemical phenomenon.

Q: I've checked my reagents and setup, but the inhibition is still weak or absent. What else could be happening?

A: At this stage, consider less common issues like assay artifacts or complex inhibitory mechanisms.

Troubleshooting Steps:

  • Assay Interference: Some compounds can interfere with the assay detection method itself (e.g., fluorescence quenching/enhancement, light scattering). Run a control where you add this compound to the reaction after it has been stopped to see if it affects the final signal.

  • Tight-Binding Inhibition: this compound has a high affinity for BRPF1 (reported Kd of ~30-40 nM).[10] If your enzyme concentration is close to or above this value, "tight binding" kinetics may apply.[4] This violates the standard assumptions of IC50 analysis and can make the inhibitor appear less potent. A key indicator is if the calculated IC50 value changes as you change the enzyme concentration.

  • Irreversible Inhibition: Some compounds can act as irreversible inhibitors, which often display time-dependent inhibition.[4] This can be checked by measuring the effect of the inhibitor after various pre-incubation times.

  • Off-Target Effects: In cellular assays, it's possible that this compound has off-target effects that counteract the intended inhibition of BRPF1.[9] For example, inhibiting another pathway might lead to a compensatory upregulation of the pathway you are trying to block.

Reported this compound Binding Affinities
Target Dissociation Constant (Kd)
BRPF131-40 nM
BRPF2108-210 nM
BRPF3409-940 nM
Source: Data compiled from published literature.[10]
Table 2: Published binding affinities for this compound against BRPF family members.

Experimental Protocols

Protocol 1: General Fluorometric Histone Acetyltransferase (HAT) Assay

This protocol provides a framework for measuring the activity of a BRPF1-containing HAT complex. Specific concentrations and incubation times should be optimized for your system.

Materials:

  • HAT Assay Buffer (e.g., 50 mM HEPES pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT added fresh)

  • BRPF1-containing HAT complex (e.g., BRPF1/MOZ)

  • This compound inhibitor (serially diluted in DMSO)

  • Histone H3 (1-25) peptide substrate

  • Acetyl-CoA

  • HAT activity detection kit (fluorometric, e.g., producing a fluorescent product from the CoA-SH byproduct)[11]

  • Black, low-volume 384-well assay plates

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of this compound in DMSO, then dilute further into HAT Assay Buffer. The final DMSO concentration should not exceed 1%.

  • Enzyme/Inhibitor Pre-incubation:

    • In each well of the 384-well plate, add 5 µL of the diluted this compound or vehicle control (DMSO in assay buffer).

    • Add 5 µL of the diluted BRPF1 HAT complex.

    • Mix gently and incubate for 20 minutes at room temperature, protected from light.

  • Initiate Reaction:

    • Prepare a "Substrate Mix" containing the H3 peptide and Acetyl-CoA in HAT Assay Buffer.

    • Add 10 µL of the Substrate Mix to each well to start the reaction.

  • Kinetic Measurement:

    • Immediately place the plate in a fluorescent plate reader pre-set to the appropriate temperature (e.g., 30°C).

    • Measure fluorescence (e.g., Ex/Em = 535/587 nm) every 2 minutes for 30-60 minutes.[11]

  • Data Analysis:

    • For each well, calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Normalize the rates to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the log of this compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50.

References

Technical Support Center: NI-57 Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BRPF1/2/3 bromodomain inhibitor, NI-57, in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of the BRPF (Bromodomain and PHD Finger-containing) family of proteins, specifically targeting the bromodomains of BRPF1B, BRPF2, and BRPF3. BRPF proteins are scaffolding components of histone acetyltransferase (HAT) complexes, which are crucial for regulating chromatin structure and gene expression. By inhibiting the BRPF bromodomains, this compound disrupts the interaction of these complexes with acetylated histones, thereby modulating gene transcription. This mechanism makes this compound a valuable tool for studying the roles of BRPF proteins in various biological processes, including cancer and development.

Q2: What are the recommended storage conditions for this compound?

This compound is typically supplied as a crystalline solid and should be stored at -20°C. For reconstituted solutions, it is advisable to aliquot and store at -80°C to minimize freeze-thaw cycles. The stability of this compound in various solvents over time should be empirically determined for long-term experiments.

Q3: What are the solubility properties of this compound?

This compound is a lipophilic compound with poor aqueous solubility. It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). When preparing stock solutions, it is recommended to use anhydrous-grade solvents to prevent precipitation.

Troubleshooting In Vivo Delivery of this compound

Problem 1: Precipitation of this compound upon dilution of DMSO stock solution in aqueous vehicle.

  • Cause: this compound is poorly soluble in aqueous solutions. When a concentrated DMSO stock is diluted into an aqueous vehicle like saline or phosphate-buffered saline (PBS), the compound can crash out of solution.

  • Solution:

    • Serial Dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock in the aqueous vehicle while vortexing to ensure gradual and thorough mixing.

    • Co-solvents: Consider using a co-solvent system. A common approach is to use a mixture of DMSO, polyethylene glycol 400 (PEG400), and saline. The optimal ratio of these components should be determined empirically to maintain this compound solubility while minimizing vehicle-induced toxicity.

    • Formulation Aids: For oral administration, formulating this compound in vehicles containing surfactants or lipids can improve its solubility and absorption.

Problem 2: Observed toxicity or adverse effects in animal models after this compound administration.

  • Cause: The observed toxicity may be due to the vehicle, the compound itself, or a combination of both. High concentrations of DMSO can cause local irritation, inflammation, and behavioral changes in animals.

  • Solution:

    • Vehicle Control Group: Always include a vehicle-only control group in your experiments to differentiate between vehicle-induced effects and compound-specific toxicity.

    • Reduce DMSO Concentration: Aim to keep the final concentration of DMSO in the injected solution as low as possible, ideally below 10% (v/v) for intraperitoneal injections.

    • Alternative Vehicles: Explore alternative, less toxic vehicles. For example, a formulation of 10% DMSO, 40% PEG400, and 50% saline is often better tolerated than higher concentrations of DMSO.

    • Dose-Response Study: Conduct a dose-response study to determine the maximum tolerated dose (MTD) of this compound in your specific animal model and administration route.

Problem 3: Inconsistent or lack of efficacy in vivo.

  • Cause: This could be due to poor bioavailability, rapid metabolism, or suboptimal dosing of this compound.

  • Solution:

    • Pharmacokinetic (PK) Studies: If possible, conduct pilot PK studies to determine the concentration of this compound in plasma and target tissues over time. This will help in optimizing the dosing regimen.

    • Route of Administration: The route of administration can significantly impact bioavailability. While intraperitoneal (IP) injection is common, oral gavage or subcutaneous injection might provide different PK profiles. A related BRPF inhibitor, NI-42, has shown good oral bioavailability in mice.

    • Dosing Frequency: Based on the half-life of this compound, adjust the dosing frequency to maintain a therapeutic concentration at the target site.

    • Formulation Optimization: As mentioned earlier, improving the formulation can enhance solubility and absorption, leading to better efficacy.

Data Presentation

Table 1: In Vitro Binding Affinities of this compound

TargetBinding Affinity (Kd)
BRPF1B31 nM
BRPF2108 nM
BRPF3408 nM

Table 2: Solubility of this compound

SolventSolubility
DMSO25 mg/mL
DMF30 mg/mL
DMF:PBS (pH 7.2) (1:1)0.5 mg/mL

Experimental Protocols

General Protocol for Intraperitoneal (IP) Injection of this compound in Mice

This protocol is a general guideline and should be optimized for your specific experimental needs.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in 100% anhydrous DMSO to prepare a high-concentration stock solution (e.g., 50 mg/mL).

    • Gently warm the solution and vortex until the compound is completely dissolved.

    • Store the stock solution in small aliquots at -80°C.

  • Preparation of Dosing Solution:

    • On the day of injection, thaw an aliquot of the this compound stock solution.

    • Prepare a fresh dosing solution by diluting the stock solution in a suitable vehicle. A commonly used vehicle for IP injection is a mixture of DMSO, PEG400, and saline. For example, to achieve a final concentration of 5% DMSO and 20% PEG400, first mix the required volume of the this compound stock with PEG400, and then add saline to the final volume.

    • Ensure the final concentration of DMSO is as low as possible and ideally does not exceed 10%.

    • Vortex the dosing solution thoroughly to ensure homogeneity.

  • Administration:

    • Administer the this compound dosing solution to mice via intraperitoneal injection. The injection volume should be appropriate for the size of the animal (e.g., 100 µL for a 25g mouse).

    • Administer a corresponding volume of the vehicle solution to the control group.

  • Monitoring:

    • Monitor the animals for any signs of toxicity or adverse effects, such as lethargy, ruffled fur, or weight loss.

    • Proceed with the experimental endpoint analysis as planned.

Mandatory Visualization

BRPF_Signaling_Pathway cluster_nucleus Nucleus Histone Histone Tail Acetylated_Histone Acetylated Histone (Ac-Lys) Histone->Acetylated_Histone HAT Activity BRPF BRPF Protein (BRPF1/2/3) Acetylated_Histone->BRPF Binds to Bromodomain HAT_Complex BRPF-HAT Complex (e.g., MOZ/MORF) Chromatin Chromatin HAT_Complex->Chromatin Recruitment BRPF->HAT_Complex HAT HAT (Histone Acetyltransferase) HAT->HAT_Complex DNA DNA Gene_Transcription Gene Transcription Chromatin->Gene_Transcription Activation NI57 This compound NI57->BRPF Inhibition

Caption: BRPF Signaling Pathway and this compound Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_animal Animal Study cluster_analysis Analysis NI57_Prep Prepare this compound Stock (e.g., 50 mg/mL in DMSO) Dosing_Prep Prepare Dosing Solutions (this compound and Vehicle Control) NI57_Prep->Dosing_Prep Vehicle_Prep Prepare Vehicle (e.g., DMSO, PEG400, Saline) Vehicle_Prep->Dosing_Prep Animal_Groups Randomize Animals into Treatment and Control Groups Dosing_Prep->Animal_Groups Administration Administer this compound or Vehicle (e.g., IP injection) Animal_Groups->Administration Monitoring Monitor Animal Health (Weight, Behavior) Administration->Monitoring Endpoint Collect Samples at Endpoint (e.g., Tumors, Tissues, Blood) Monitoring->Endpoint PK_PD Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis Endpoint->PK_PD Efficacy Efficacy Assessment (e.g., Tumor Volume, Biomarkers) Endpoint->Efficacy Data_Analysis Data Analysis and Interpretation PK_PD->Data_Analysis Efficacy->Data_Analysis

Caption: In Vivo Experimental Workflow for this compound.

Troubleshooting_Tree Start In Vivo Delivery Issue Precipitation Precipitation Observed? Start->Precipitation Toxicity Animal Toxicity Observed? Precipitation->Toxicity No Sol_1 Use Co-solvents (e.g., PEG400) Precipitation->Sol_1 Yes No_Efficacy Lack of Efficacy? Toxicity->No_Efficacy No Sol_3 Reduce DMSO % Toxicity->Sol_3 Yes Sol_5 Check PK/PD No_Efficacy->Sol_5 Yes Sol_2 Serial Dilution Sol_1->Sol_2 Sol_4 Run Vehicle Control Sol_3->Sol_4 Sol_6 Optimize Dose/Schedule Sol_5->Sol_6 Sol_7 Improve Formulation Sol_6->Sol_7

Caption: Troubleshooting Decision Tree for this compound Delivery.

Technical Support Center: Overcoming Resistance to NI-57 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NI-57, a pan-inhibitor of the Bromodomain and PHD Finger (BRPF) protein family.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small molecule inhibitor of the BRPF (Bromodomain and PHD Finger) family of proteins, which includes BRPF1, BRPF2, and BRPF3. These proteins act as epigenetic "readers" and are crucial components of histone acetyltransferase (HAT) complexes, particularly the MOZ/MORF complex.[1] By binding to the bromodomain of BRPF proteins, this compound prevents their interaction with acetylated histones, thereby disrupting the assembly and function of these HAT complexes. This leads to altered gene expression, ultimately inhibiting cancer cell growth and inducing cell death.[1]

Q2: Which signaling pathways are downstream of BRPF1 and potentially affected by this compound?

BRPF1, a primary target of this compound, is a master regulator of various oncogenic pathways. Inhibition of BRPF1 with this compound can be expected to downregulate the expression of key genes involved in:

  • Cell Cycle Progression: BRPF1 directly regulates the expression of E2F2, a critical transcription factor for G1/S transition.[2]

  • Epigenetic Regulation: BRPF1 inhibition has been shown to decrease the expression of EZH2, the catalytic subunit of the PRC2 complex involved in histone methylation and gene silencing.[2]

  • Cancer Stemness: BRPF1 is implicated in maintaining cancer stem cell populations.[3]

  • Drug Efflux: BRPF1 can directly bind to the promoter of the ABCB1 gene, which encodes the multidrug resistance protein 1 (MDR1), a key drug efflux pump.[4][5][6][7]

Q3: My cancer cells are showing reduced sensitivity to this compound over time. What are the potential mechanisms of acquired resistance?

The most documented mechanism of resistance to BRPF1 inhibitors, and therefore likely to this compound, is the upregulation of drug efflux pumps.

  • Increased ABCB1 Expression: Cancer cells can develop resistance by increasing the expression of the ABCB1 gene (MDR1). The BRPF1 protein directly binds to the promoter of ABCB1 and enhances its transcription.[4][5][6][7] While this compound inhibits BRPF1, resistant cells may develop compensatory mechanisms to maintain high levels of ABCB1 expression, leading to increased efflux of this compound from the cell.

Other potential, though less directly documented for BRPF1 inhibitors, mechanisms of resistance observed with other bromodomain inhibitors that could be relevant include:

  • Activation of Compensatory Signaling Pathways: Cancer cells might upregulate parallel survival pathways to bypass the effects of BRPF1 inhibition. For other epigenetic inhibitors, activation of pathways like PI3K/AKT has been observed as a resistance mechanism.[8]

  • Alterations in Ribosome Biogenesis and Protein Translation: BRPF1 inhibition has been shown to negatively impact ribosome biogenesis.[4][5][6] Resistant cells might find ways to overcome this translational repression.

Troubleshooting Guides

Problem 1: Decreased this compound Efficacy in Cancer Cell Lines

Symptoms:

  • Higher IC50 value for this compound in long-term cultures compared to initial experiments.

  • Reduced apoptosis or cell cycle arrest upon this compound treatment.

  • Resumption of cell proliferation after an initial response to this compound.

Potential Cause & Troubleshooting Steps:

Potential Cause Suggested Troubleshooting Steps
Upregulation of ABCB1 Drug Efflux Pump 1. Assess ABCB1 Expression: - qRT-PCR: Measure ABCB1 mRNA levels in resistant vs. sensitive cells. - Western Blot: Detect MDR1 protein levels.2. Functional Assay for ABCB1 Activity: - Use a fluorescent ABCB1 substrate (e.g., Rhodamine 123) to measure efflux activity via flow cytometry.3. Co-treatment with an ABCB1 Inhibitor: - Treat resistant cells with this compound in combination with an ABCB1 inhibitor (e.g., Verapamil, Tariquidar) to see if sensitivity is restored.
Activation of Compensatory Survival Pathways 1. Pathway Analysis: - Western Blot: Probe for key phosphorylated (activated) proteins in survival pathways (e.g., p-AKT, p-ERK). - Phospho-kinase antibody arrays: Screen for broad changes in kinase activation.2. Co-treatment with Pathway Inhibitors: - If a compensatory pathway is identified, co-treat with this compound and a specific inhibitor for that pathway (e.g., a PI3K or MEK inhibitor).
Reduced Global Protein Translation 1. Assess Protein Synthesis: - Perform a puromycin incorporation assay (e.g., SUnSET) followed by Western blot to measure the rate of global protein synthesis.

Quantitative Data Summary

Table 1: Reported IC50 Values for BRPF1 Inhibitors

CompoundTarget(s)Reported IC50 (nM)Cancer Cell Line Context
This compound Pan-BRPF114Not specified in the provided search results
OF-1 Pan-BRPF270Not specified in the provided search results
GSK5959 BRPF1B selective~79 (pIC50=7.1)Not specified in the provided search results
PFI-4 BRPF1B selective172Not specified in the provided search results

Note: IC50 values can vary significantly depending on the cell line and assay conditions.

Experimental Protocols

Western Blot for MDR1 (ABCB1) and Downstream Targets

Objective: To determine the protein levels of the MDR1 drug efflux pump and downstream targets of BRPF1 (E2F2, EZH2) in sensitive and this compound-resistant cancer cells.

Methodology:

  • Cell Lysis:

    • Wash cell pellets (sensitive and resistant) with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation:

    • Normalize protein concentrations for all samples.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE:

    • Load 20-30 µg of protein per lane onto a polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins to a PVDF membrane.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the membrane with primary antibodies against MDR1, E2F2, EZH2, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Washing:

    • Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation:

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Add ECL substrate and visualize the bands using a chemiluminescence imager.

Quantitative Real-Time PCR (qRT-PCR) for ABCB1 mRNA

Objective: To quantify the mRNA expression level of the ABCB1 gene in sensitive versus this compound-resistant cells.

Methodology:

  • RNA Extraction:

    • Extract total RNA from sensitive and resistant cell pellets using a commercial RNA isolation kit.

  • RNA Quantification and Quality Control:

    • Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qRT-PCR:

    • Prepare the reaction mix containing cDNA, SYBR Green master mix, and primers for ABCB1 and a housekeeping gene (e.g., GAPDH, ACTB).

    • Perform the qRT-PCR using a real-time PCR system.

  • Data Analysis:

    • Calculate the relative expression of ABCB1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene.

Visualizations

BRPF1_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm NI57 This compound BRPF1 BRPF1 NI57->BRPF1 Inhibits MOZ_MORF MOZ/MORF HAT Complex BRPF1->MOZ_MORF Scaffolds ABCB1_Promoter ABCB1 Promoter BRPF1->ABCB1_Promoter Binds E2F2_EZH2_Promoters E2F2 & EZH2 Promoters MOZ_MORF->E2F2_EZH2_Promoters Acetylation AcetylatedHistones Acetylated Histones AcetylatedHistones->BRPF1 Recruits E2F2_EZH2_Expression E2F2 & EZH2 Expression E2F2_EZH2_Promoters->E2F2_EZH2_Expression Activates ABCB1_Expression ABCB1 Expression ABCB1_Promoter->ABCB1_Expression Activates E2F2_EZH2_Protein E2F2 & EZH2 Proteins E2F2_EZH2_Expression->E2F2_EZH2_Protein MDR1_Protein MDR1 (ABCB1) Protein ABCB1_Expression->MDR1_Protein CellCycle Cell Cycle Progression E2F2_EZH2_Protein->CellCycle DrugEfflux This compound Efflux MDR1_Protein->DrugEfflux DrugEfflux->NI57

Caption: BRPF1 signaling and this compound mechanism of action.

Resistance_Workflow Start Decreased this compound Efficacy Observed Check_ABCB1 Assess ABCB1 mRNA & Protein Levels (qRT-PCR & Western Blot) Start->Check_ABCB1 ABCB1_Upregulated ABCB1 Upregulated? Check_ABCB1->ABCB1_Upregulated CoTreat_ABCB1i Co-treat with ABCB1 Inhibitor ABCB1_Upregulated->CoTreat_ABCB1i Yes Check_Pathways Assess Compensatory Pathways (Phospho-Kinase Array) ABCB1_Upregulated->Check_Pathways No Sensitivity_Restored Sensitivity Restored? CoTreat_ABCB1i->Sensitivity_Restored Conclusion1 Resistance Mediated by ABCB1 Sensitivity_Restored->Conclusion1 Yes Sensitivity_Restored->Check_Pathways No Conclusion2 Investigate Other Mechanisms Check_Pathways->Conclusion2

Caption: Troubleshooting workflow for this compound resistance.

References

NI-57 lot-to-lot variability and quality control

Author: BenchChem Technical Support Team. Date: November 2025

Important Note for Users: Following a comprehensive review of publicly available scientific literature and databases, no specific information was found for a compound or reagent designated "NI-57" within the context of life sciences, drug development, or clinical research. The information presented below is a generalized framework for addressing lot-to-lot variability and quality control for research biologics. Researchers should adapt these principles to their specific molecules of interest.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant difference in experimental outcomes between two different lots of our biologic. What could be the cause?

A1: Lot-to-lot variation is a known challenge in the manufacturing of biologics.[1][2] Differences in potency, purity, or the presence of contaminants can arise from the complex biological systems used for their production.[1][2] Key factors contributing to this variability include:

  • Changes in cell culture conditions: Alterations in media components, temperature, or pH can impact protein folding, post-translational modifications, and impurity profiles.

  • Purification process variations: Minor shifts in chromatography resins, buffers, or filtration steps can lead to differences in the final product's composition.

  • Storage and handling: Improper storage temperatures or freeze-thaw cycles can degrade the biologic and affect its activity.

Q2: How can we mitigate the impact of lot-to-lot variability on our long-term studies?

A2: Proactive quality control and careful experimental design are crucial. For critical or longitudinal studies, it is highly recommended to purchase a single, large lot of the biologic to ensure consistency throughout the project. If using multiple lots is unavoidable, a "lot-to-lot comparison" or "bridging study" should be performed.[3] This involves testing the old and new lots side-by-side in the same assays to establish a correlation factor and ensure that the results are comparable.[3]

Q3: What are the essential quality control experiments we should perform upon receiving a new lot of a biologic?

A3: A panel of characterization and functional assays should be performed to qualify each new lot. The specific assays will depend on the nature of the biologic and its intended application. A general framework includes:

  • Identity and Purity Assessment:

    • SDS-PAGE and Western Blot: To confirm molecular weight and identity.

    • Mass Spectrometry: For precise mass determination and identification of modifications.

    • HPLC/UPLC: To assess purity and detect aggregation.

  • Concentration Determination:

    • UV-Vis Spectroscopy (A280): For a quick estimation of protein concentration.

    • BCA or Bradford Assay: For more accurate protein quantification.

  • Functional Activity/Potency Assays:

    • In vitro cell-based assays: To measure the biological activity, such as cell proliferation, cytokine secretion, or signaling pathway activation.

    • Binding assays (e.g., ELISA, SPR): To determine the binding affinity to its target.

Troubleshooting Guides

Issue 1: Decreased or Absent Activity of a New Lot
Potential Cause Troubleshooting Steps
Improper Storage or Handling 1. Verify the manufacturer's recommended storage conditions (temperature, light sensitivity).2. Review internal lab procedures for handling, aliquoting, and freeze-thaw cycles.3. If possible, obtain a fresh aliquot from a properly stored vial and repeat the experiment.
Incorrect Concentration 1. Re-quantify the protein concentration of the new lot using a reliable method (e.g., BCA assay).2. Compare the measured concentration to the manufacturer's certificate of analysis.
Degradation or Aggregation 1. Analyze the biologic by SDS-PAGE to check for degradation products.2. Use size-exclusion chromatography (SEC-HPLC) to assess the degree of aggregation.
Loss of Biological Activity 1. Perform a side-by-side comparison with a previously validated lot in a sensitive functional assay.2. If a positive control for the assay is available, ensure it is performing as expected.
Issue 2: Increased or Unexpected Activity of a New Lot
Potential Cause Troubleshooting Steps
Higher Potency of the New Lot 1. Perform a dose-response curve with both the old and new lots to compare their EC50 values.2. Adjust the working concentration of the new lot based on the comparative potency.
Presence of Contaminants 1. Analyze the new lot for common contaminants such as endotoxin, which can cause non-specific cellular activation.2. Review the manufacturer's certificate of analysis for any reported differences in purity.
Alterations in Post-Translational Modifications 1. If the biologic's activity is dependent on specific post-translational modifications (e.g., glycosylation), consider more advanced analytical techniques like mass spectrometry to compare lots.

Experimental Protocols

Protocol 1: Side-by-Side Lot Comparison Using a Cell-Based Proliferation Assay
  • Cell Seeding: Plate a responsive cell line at a predetermined density in a 96-well plate and allow cells to adhere overnight.

  • Reagent Preparation:

    • Prepare serial dilutions of both the "old" (reference) and "new" lots of the biologic in the appropriate cell culture medium.

    • Include a "no treatment" control and a positive control (if available).

  • Cell Treatment: Remove the overnight culture medium and add the prepared dilutions of the biologics to the respective wells.

  • Incubation: Incubate the plate for a period known to be sufficient to induce a proliferative response (e.g., 48-72 hours).

  • Proliferation Measurement: Add a proliferation reagent (e.g., MTS, WST-1, or CellTiter-Glo) and incubate according to the manufacturer's instructions.

  • Data Acquisition: Read the absorbance or luminescence on a plate reader.

  • Data Analysis:

    • Plot the dose-response curves for both lots.

    • Calculate the EC50 for each lot.

    • Determine the relative potency of the new lot compared to the old lot.

Protocol 2: Quality Control Check for Purity and Identity by SDS-PAGE
  • Sample Preparation:

    • Prepare samples of the new lot of the biologic at a concentration of 1 mg/mL.

    • Prepare reducing and non-reducing sample buffers.

    • Mix the biologic with each sample buffer and heat as required.

  • Gel Electrophoresis:

    • Load a molecular weight marker and the prepared samples onto a polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Staining:

    • Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or a silver stain).

    • Destain the gel to visualize the protein bands.

  • Analysis:

    • Confirm that the primary band of the biologic runs at the expected molecular weight.

    • Assess the presence of any additional bands, which may indicate impurities or degradation products.

Visualizing Experimental Workflows and Pathways

Lot_Comparison_Workflow cluster_prep Preparation cluster_assay Functional Assay cluster_analysis Data Analysis cluster_decision Decision NewLot Receive New Lot QC_Check Initial QC (Purity, Concentration) NewLot->QC_Check OldLot Reference Lot SerialDilution Prepare Serial Dilutions OldLot->SerialDilution QC_Check->SerialDilution CellAssay Perform Cell-Based Assay SerialDilution->CellAssay DataAcquisition Acquire Data CellAssay->DataAcquisition DoseResponse Plot Dose-Response Curves DataAcquisition->DoseResponse EC50 Calculate EC50 DoseResponse->EC50 RelativePotency Determine Relative Potency EC50->RelativePotency Accept Accept Lot? RelativePotency->Accept Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Biologic Biologic Receptor Receptor Biologic->Receptor Binding Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor (Inactive) Kinase2->TranscriptionFactor Phosphorylation TF_Active Transcription Factor (Active) TranscriptionFactor->TF_Active Gene Target Gene TF_Active->Gene Translocation & Binding Response Cellular Response Gene->Response Transcription & Translation

References

Technical Support Center: Troubleshooting Inconsistent Results with NI-57

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NI-57. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies observed during experiments with this compound in different cell lines.

Frequently Asked Questions (FAQs)

Q1: We are observing variable IC50 values for this compound in the same cell line across different experimental batches. What could be the cause?

A1: Inconsistent IC50 values for this compound can stem from several factors related to experimental procedure and cell culture conditions. It is crucial to maintain consistency in all aspects of the assay. Key areas to review include:

  • Cell Passaging and Health: The number of times a cell line has been passaged can significantly impact its response to treatment.[1] It is recommended to use cells within a consistent, low passage number range for all experiments. A sudden drop in cell viability below 80% in routine culture suggests that new cultures should be initiated from frozen stock.[1]

  • Cell Seeding Density: Ensure that the initial cell seeding density is consistent across all plates and experiments. Over- or under-confluent cells can exhibit different sensitivities to this compound.

  • Compound Preparation: Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Incubation Time: The duration of this compound exposure should be precisely controlled. Variations in incubation time can lead to significant differences in apparent cytotoxicity.

  • Reagent Variability: Use the same lot of media, serum, and assay reagents for a set of comparable experiments to minimize variability.

Q2: this compound induces apoptosis in cell line A, but not in cell line B. Why are we seeing this discrepancy?

A2: Cell line-specific responses to a compound are a common observation in cancer research and drug development.[2] The differential effect of this compound on apoptosis in two different cell lines can be attributed to their unique molecular and genetic backgrounds. Potential reasons include:

  • Target Expression and Activity: The cellular target of this compound might be expressed at different levels or have varying activity in the two cell lines.

  • Signaling Pathway Dependencies: Cell line A might be highly dependent on a signaling pathway that is inhibited by this compound, leading to apoptosis. Cell line B, however, may have redundant or alternative pathways that allow it to survive.

  • Drug Efflux Mechanisms: One cell line may express higher levels of drug efflux pumps (e.g., P-glycoprotein), which actively remove this compound from the cell, thereby reducing its effective intracellular concentration.

  • Metabolic Differences: The rate at which each cell line metabolizes this compound could differ, leading to variations in the concentration of the active compound.

  • Apoptotic Machinery: The intrinsic or extrinsic apoptosis pathways may be regulated differently in each cell line, affecting their susceptibility to apoptosis-inducing agents.

To investigate this further, we recommend performing a Western blot analysis to compare the expression levels of the putative target of this compound and key apoptosis-related proteins (e.g., Bcl-2 family members, caspases) in both cell lines.

Q3: We have observed that long-term exposure to low doses of this compound leads to cell transformation in one of our cell lines. Is this an expected outcome?

A3: While the primary goal of many anti-cancer agents is to induce cell death, some compounds, particularly those that can cause DNA damage, have the potential to induce cell transformation with long-term exposure.[3] For instance, long-term exposure to nickel nanoparticles has been shown to cause malignant transformation in normal human bronchial epithelial cells.[3] This transformation is often associated with increased DNA damage and dysregulation of DNA repair pathways.[3]

If you are observing this phenomenon, it is a significant finding that warrants further investigation. We recommend the following:

  • Soft Agar Colony Formation Assay: To confirm the transformed phenotype, perform a soft agar colony formation assay, which is a hallmark of anchorage-independent growth, a characteristic of cancer cells.[3]

  • DNA Damage Response Analysis: Assess the level of DNA damage markers, such as phosphorylated H2AX (γH2AX) and p53, via Western blot or immunofluorescence.[3]

  • Gene Expression Profiling: Consider performing RNA sequencing to identify changes in gene expression patterns associated with the transformed phenotype.

Troubleshooting Guides

Guide 1: Inconsistent Cell Viability Results

This guide provides a systematic approach to troubleshooting inconsistent results from cell viability assays (e.g., MTT, CCK-8).

Table 1: Troubleshooting Inconsistent Cell Viability Data

Observed Issue Potential Cause Recommended Action
High variability between replicate wells- Inconsistent cell seeding- Pipetting errors- Edge effects on the plate- Use a multichannel pipette for cell seeding and reagent addition.- Ensure complete cell resuspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.
IC50 values differ between experiments- Variation in cell passage number- Inconsistent incubation times- Degradation of this compound- Maintain a consistent cell passage number for all experiments.- Precisely control the incubation time.- Prepare fresh this compound dilutions for each experiment.
Low signal-to-noise ratio- Low metabolic activity of cells- Insufficient incubation with viability reagent- Increase the number of cells seeded per well.- Optimize the incubation time for the viability reagent.
Unexpected cell death in control wells- Contamination (bacterial, fungal, or mycoplasma)- Poor cell health- Regularly test for mycoplasma contamination.- Ensure proper aseptic technique.- Start a new culture from a frozen, validated stock.[4][5]
Guide 2: Conflicting Apoptosis Data

This guide addresses common issues when assessing this compound-induced apoptosis using methods like Annexin V/Propidium Iodide (PI) staining.

Table 2: Troubleshooting Conflicting Apoptosis Data

Observed Issue Potential Cause Recommended Action
High percentage of necrotic cells (Annexin V+/PI+) in early time points- High concentration of this compound causing rapid cell death- Harsh cell handling- Perform a dose-response and time-course experiment to find optimal conditions.- Handle cells gently during harvesting and staining to avoid membrane damage.
Inconsistent Annexin V staining- Insufficient calcium in the binding buffer- Loss of phosphatidylserine (PS) exposure- Ensure the binding buffer contains the correct concentration of CaCl2.- Analyze samples promptly after staining.
High background staining in negative controls- Spontaneous apoptosis in culture- Reagent issues- Ensure cells are in the logarithmic growth phase and not over-confluent.- Titer Annexin V and PI to determine the optimal concentrations for your cell type.[6]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol outlines the steps for determining the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in sterile PBS)[7]

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (e.g., DMSO) and wells with medium only (for background).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well and pipette up and down to dissolve the crystals.[7]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[8][9]

Materials:

  • 6-well cell culture plates

  • Cell line of interest

  • Complete culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for the specified time. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[6]

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

NI57_Signaling_Pathway NI57 This compound Target_Protein Target Protein NI57->Target_Protein Binds to Cell_Membrane Cell Membrane Pathway_A Pro-survival Pathway Target_Protein->Pathway_A Pathway_B DNA Damage Response Target_Protein->Pathway_B Effector_A Anti-apoptotic Proteins (e.g., Bcl-2) Pathway_A->Effector_A Effector_B p53 Pathway_B->Effector_B Mitochondria Mitochondria Effector_A->Mitochondria Effector_C Pro-apoptotic Proteins (e.g., Bax) Effector_B->Effector_C Effector_C->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Protocols Review Experimental Protocols Start->Check_Protocols Check_Cells Assess Cell Health and Culture Conditions Start->Check_Cells Check_Reagents Verify Reagent Quality and Preparation Start->Check_Reagents Protocol_Issue Protocol Deviation? Check_Protocols->Protocol_Issue Cell_Issue Cell Health Issue? Check_Cells->Cell_Issue Reagent_Issue Reagent Problem? Check_Reagents->Reagent_Issue Standardize_Protocol Standardize Protocol (SOP) Protocol_Issue->Standardize_Protocol Yes Rerun_Experiment Rerun Experiment Protocol_Issue->Rerun_Experiment No New_Culture Start New Culture from Frozen Stock Cell_Issue->New_Culture Yes Cell_Issue->Rerun_Experiment No New_Reagents Prepare Fresh Reagents Reagent_Issue->New_Reagents Yes Reagent_Issue->Rerun_Experiment No Standardize_Protocol->Rerun_Experiment New_Culture->Rerun_Experiment New_Reagents->Rerun_Experiment Consistent_Results Consistent Results? Rerun_Experiment->Consistent_Results Investigate_Biology Investigate Biological Differences Consistent_Results->Investigate_Biology No End Problem Solved Consistent_Results->End Yes Investigate_Biology->End

References

Technical Support Center: Managing NI-57 Precipitation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NI-57 in aqueous solutions. The following information is designed to help you anticipate, manage, and resolve precipitation issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of this compound precipitation in aqueous solutions?

A1: this compound precipitation can be triggered by several factors, often related to changes in the solution's physicochemical properties. The most common causes include:

  • pH Shifts: this compound solubility is highly pH-dependent. A shift outside of the optimal pH range can significantly decrease its solubility and lead to precipitation.

  • High Concentrations: Exceeding the solubility limit of this compound in a given solvent system will inevitably cause it to precipitate out of the solution.

  • Temperature Fluctuations: Changes in temperature can affect the solubility of this compound. For some solutions, a decrease in temperature will cause precipitation, while for others, an increase may have the same effect.

  • Incompatible Solvents or Buffers: The presence of certain salts or organic solvents can reduce the solubility of this compound, leading to precipitation.

  • Extended Storage: Over time, this compound solutions, particularly at high concentrations, may exhibit instability, leading to gradual precipitation.[1]

Q2: How can I prevent this compound precipitation from occurring?

A2: Proactive measures are key to preventing this compound precipitation. Consider the following preventative strategies:

  • Strict pH Control: Maintain the pH of the solution within the recommended range for optimal this compound solubility. Use a robust buffering system to prevent significant pH fluctuations.

  • Work with Appropriate Concentrations: Prepare this compound solutions at concentrations known to be stable under your experimental conditions. Avoid preparing highly concentrated stock solutions unless their stability has been thoroughly validated.

  • Controlled Temperature Environment: Store and handle this compound solutions at the recommended temperature to maintain solubility. Avoid freeze-thaw cycles unless the protocol specifically allows for it.

  • Solvent and Buffer Compatibility Screening: Before preparing your final experimental solutions, perform small-scale compatibility tests with all solvents and buffer components.

  • Fresh Solution Preparation: Whenever possible, prepare this compound solutions fresh for each experiment to minimize the risk of age-related precipitation.

Q3: What should I do if I observe precipitation in my this compound solution?

A3: If you observe precipitation, it is crucial to address it before proceeding with your experiment, as the concentration of your solution will no longer be accurate. Refer to the Troubleshooting Guide below for a systematic approach to identifying the cause and resolving the issue. The appropriate course of action will depend on the nature of the precipitate and the requirements of your experiment.

Troubleshooting Guide

This guide provides a step-by-step approach to troubleshooting this compound precipitation.

Step 1: Initial Assessment

Before taking any action, carefully observe the characteristics of the precipitation and the conditions under which it occurred.

Observation Potential Cause Next Steps
Precipitate appeared after adding a new buffer or solvent.Incompatibility of the new component.Proceed to Troubleshooting Protocol 1 .
Precipitate formed after adjusting the pH.pH is outside the optimal solubility range.Proceed to Troubleshooting Protocol 2 .
Precipitate is observed after a change in temperature (e.g., removing from a refrigerator).Temperature-dependent solubility.Proceed to Troubleshooting Protocol 3 .
Precipitate formed in a stock solution over time.Solution instability or supersaturation.Consider preparing a fresh, lower concentration stock solution.
Step 2: Troubleshooting Protocols

This protocol helps to identify and resolve precipitation caused by the addition of an incompatible solution component.

Experimental Protocol:

  • Isolate the Trigger: Identify the last component added to the solution before precipitation occurred.

  • Small-Scale Test: In a separate, small-volume test, prepare the this compound solution without the suspected incompatible component.

  • Incremental Addition: Gradually add the suspected component to the test solution while monitoring for any signs of precipitation.

  • Alternative Components: If precipitation reoccurs, consider using an alternative buffer or solvent system with known compatibility with this compound.

Logical Workflow for Incompatibility Testing

A Precipitation Observed After Adding New Component B Identify Suspected Incompatible Component A->B C Prepare this compound Solution Without Suspected Component B->C D Gradually Add Suspected Component to Test Solution C->D E Precipitation Occurs? D->E F Yes E->F Yes G No E->G No H Component is Incompatible F->H I Component is Compatible at this Concentration G->I J Consider Alternative Buffer/Solvent H->J

Workflow for identifying incompatible solution components.

This protocol is designed to determine the optimal pH for this compound solubility and to redissolve precipitates caused by pH shifts.

Experimental Protocol:

  • Measure Current pH: Carefully measure the pH of the solution where precipitation is observed.

  • pH Titration: In a small, stirred sample of the precipitated solution, slowly add a dilute acid (e.g., 0.1M HCl) or base (e.g., 0.1M NaOH) dropwise while continuously monitoring the pH.

  • Observe Dissolution: Note the pH at which the precipitate begins to dissolve and the pH at which it is fully redissolved. This will give you an indication of the optimal pH range.

  • Adjust Bulk Solution: Based on the findings from the titration, carefully adjust the pH of the bulk solution to bring this compound back into the solution.

Quantitative Data: pH-Dependent Solubility of this compound

pHThis compound Solubility (mg/mL)Observations
4.00.5Significant Precipitation
5.02.0Moderate Precipitation
6.015.0Clear Solution
7.025.0Clear Solution
8.018.0Clear Solution
9.03.0Moderate Precipitation

Signaling Pathway for pH-Induced Precipitation

A Sub-optimal pH B Protonation/Deprotonation of this compound A->B C Change in this compound Net Charge B->C D Reduced Solvation by Water Molecules C->D E Increased Intermolecular Interactions D->E F Aggregation and Precipitation E->F

Mechanism of pH-induced this compound precipitation.

This protocol addresses precipitation that is dependent on the temperature of the solution.

Experimental Protocol:

  • Controlled Warming/Cooling: Gently warm or cool a small aliquot of the precipitated solution while stirring. For warming, a water bath is recommended to ensure even heating. For cooling, use an ice bath.

  • Monitor for Dissolution: Observe if the precipitate dissolves upon a change in temperature. Note the temperature at which the solution becomes clear.

  • Adjust Storage and Handling: Based on your observations, adjust your experimental workflow to maintain the solution at a temperature that ensures this compound remains dissolved. This may involve pre-warming or pre-cooling buffers and other reagents.

Quantitative Data: Temperature Impact on this compound Solubility in a Buffered Solution (pH 7.2)

Temperature (°C)This compound Solubility (mg/mL)
45.2
25 (Room Temp)22.8
3735.1

For further assistance, please contact our technical support team with details of your experimental conditions, including the formulation of your aqueous solution, the observed nature of the precipitate, and the troubleshooting steps you have already taken.

References

The impact of serum on NI-57 activity in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NI-57, a potent and selective chemical probe for the BRPF (Bromodomain and PHD Finger-containing) family of proteins. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and interpret their results when working with this compound in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a chemical probe that acts as an inhibitor of the BRPF (Bromodomain and PHD Finger-containing) family of proteins. Its primary targets are BRPF1, BRPF2 (also known as BRD1), and BRPF3.[1] It binds to the bromodomains of these proteins, preventing them from interacting with acetylated histones and thereby modulating gene expression.

Q2: I am observing lower than expected activity of this compound in my cell-based assays. What could be the cause?

Several factors could contribute to lower than expected activity of this compound. One common reason is the presence of serum in the cell culture medium. Components of serum, particularly albumin, can bind to small molecules like this compound, reducing the effective concentration of the inhibitor available to interact with its target proteins within the cells.[2][3][4] It is also possible that enzymes present in the serum, such as esterases, could degrade the compound, although this is less common for stable molecules.[5]

Q3: How can I determine if serum is affecting the activity of this compound in my experiments?

To determine if serum is impacting this compound's efficacy, you can perform a dose-response experiment comparing the activity of this compound in your standard serum-containing medium with its activity in a serum-free or low-serum medium. A rightward shift in the IC50 curve in the presence of serum would indicate that a higher concentration of this compound is required to achieve the same effect, suggesting interference from serum components. See the "Experimental Protocols" section for a detailed method to assess this.

Q4: What concentration of serum should I use in my cell culture experiments with this compound?

The optimal serum concentration depends on the cell type and the specific experimental question. While many cell lines are cultured in medium containing 10% fetal bovine serum (FBS), for experiments with small molecule inhibitors, it is often advisable to use the lowest concentration of serum that maintains cell viability and health. This minimizes potential interference. For some short-term assays, it may be possible to switch to serum-free medium for the duration of the this compound treatment. However, this should be validated for your specific cell line to ensure it does not induce stress or other confounding effects.

Q5: My results with this compound are inconsistent between experiments. What are the possible reasons?

Inconsistent results can arise from several sources. One significant factor can be lot-to-lot variability in serum.[6] Different batches of serum can have varying compositions of proteins and other factors that may interact with this compound. To mitigate this, it is recommended to use a single, large batch of serum for a series of related experiments and to pre-test new serum lots. Other potential sources of variability include inconsistencies in cell passage number, cell density at the time of treatment, and the precise timing of experimental steps.

Q6: Are there any known off-targets for this compound that I should be aware of?

This compound is a selective inhibitor for the BRPF family of bromodomains. However, like most small molecules, it may have some off-target effects, especially at higher concentrations. It has been shown to have weaker activity against other bromodomains such as BRD9 and TRIM24.[2] It is always good practice to include appropriate controls in your experiments, such as using a structurally distinct BRPF inhibitor if available, to confirm that the observed phenotype is due to the on-target inhibition of the BRPF family.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced this compound Potency (Higher IC50) Serum Protein Binding: High concentrations of serum proteins, like albumin, can bind to this compound, reducing its free concentration.- Perform experiments in serum-free or reduced-serum (e.g., 0.5-2%) medium. - If serum is necessary, determine the IC50 of this compound at different serum concentrations to understand the impact. - Consider using serum-free media formulations if your cell line is amenable.
Compound Degradation: Esterases or other enzymes in the serum may degrade this compound over time.- Minimize the incubation time with this compound in serum-containing medium where possible. - Analyze the stability of this compound in your culture medium over the time course of your experiment using techniques like HPLC-MS.
High Variability in Results Serum Lot-to-Lot Variation: Different lots of serum have different compositions, which can affect this compound activity.- Purchase a large lot of serum and use it for the entire set of experiments. - Pre-qualify new lots of serum by running a standard this compound dose-response curve.
Inconsistent Cell State: Differences in cell health, confluency, or passage number can alter cellular responses.- Use cells within a consistent and low passage number range. - Seed cells at a consistent density and allow them to attach and normalize before treatment. - Ensure cells are in the logarithmic growth phase at the start of the experiment.
Unexpected Cellular Phenotype Off-Target Effects: At high concentrations, this compound may inhibit other cellular proteins.- Use the lowest effective concentration of this compound. - Perform a dose-response experiment to ensure the phenotype is concentration-dependent. - Use a negative control compound that is structurally similar but inactive against BRPF proteins. - Confirm key findings using a genetic approach, such as siRNA or CRISPR-mediated knockdown of BRPF1/2/3.
Serum-Induced Signaling: Serum contains growth factors and cytokines that can activate signaling pathways that may mask or alter the effects of this compound.- If possible, switch to serum-free medium for a period before and during this compound treatment to establish a quiescent baseline. - Be aware of the signaling pathways active in your cell line in the presence of serum and how they might interact with the BRPF pathway.

Quantitative Data Summary

The following tables summarize the known inhibitory and binding activities of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)
BRPF13.1
BRPF2 (BRD1)46
BRPF3140
BRD9520
BRD4 (BD1)3700
TRIM241600

Data compiled from publicly available sources.

Table 2: Binding Affinity of this compound

TargetKd (nM)
BRPF131
BRPF2 (BRD1)110
BRPF3410
BRD91000

Data compiled from publicly available sources.

Experimental Protocols

Protocol 1: Assessing the Impact of Serum on this compound Activity using a Cell Viability Assay

Objective: To determine the effect of fetal bovine serum (FBS) on the half-maximal inhibitory concentration (IC50) of this compound in a cell viability assay.

Materials:

  • Cell line of interest

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Serum-free growth medium (e.g., DMEM with 1% Penicillin-Streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

  • 96-well clear bottom, white-walled plates (for luminescent assays) or clear plates (for colorimetric assays)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Serum Starvation (Optional but Recommended):

    • After 24 hours, gently aspirate the medium.

    • Wash the cells once with 100 µL of sterile PBS.

    • Add 90 µL of serum-free medium to all wells and incubate for 4-6 hours to allow cells to quiesce.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in both serum-containing (e.g., 10% FBS) and serum-free medium. Aim for a final concentration range that will span the expected IC50 (e.g., 0.01 nM to 100 µM). Remember to include a vehicle control (DMSO) for each medium condition.

    • Add 10 µL of the 10x concentrated this compound dilutions or vehicle control to the appropriate wells.

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Cell Viability Measurement:

    • After the incubation period, bring the plate to room temperature.

    • Add the cell viability reagent according to the manufacturer's instructions (e.g., 100 µL of reconstituted CellTiter-Glo® reagent).

    • Incubate as recommended (e.g., 10 minutes on an orbital shaker at room temperature for CellTiter-Glo®).

    • Measure the signal using a plate reader (luminescence for CellTiter-Glo®, absorbance for MTT).

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells for each medium condition (set as 100% viability).

    • Plot the normalized viability against the log of the this compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 for this compound in both serum-containing and serum-free conditions.

    • Compare the IC50 values to determine the impact of serum.

Protocol 2: Western Blot Analysis of BRPF1 Target Gene Expression

Objective: To assess the effect of this compound on the expression of a known BRPF1 target gene in the presence and absence of serum.

Materials:

  • Cell line of interest

  • Complete and serum-free growth media

  • This compound stock solution

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-CCL22, anti-BRPF1, anti-GAPDH or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at a concentration around its IC50 (determined in Protocol 1) or a vehicle control in both serum-containing and serum-free media for a suitable duration (e.g., 24-48 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using image analysis software.

    • Normalize the target protein signal to the loading control.

    • Compare the expression of the target gene in this compound-treated versus vehicle-treated cells in both serum and serum-free conditions.

Visualizations

BRPF1_Signaling_Pathway cluster_nucleus Nucleus Histone Histone H3/H4 Ac_Histone Acetylated Histone Histone->Ac_Histone Acetylation BRPF1 BRPF1 Ac_Histone->BRPF1 Binding HAT HAT Complex (e.g., MOZ/MORF) BRPF1->HAT Scaffolds Target_Gene Target Gene (e.g., CCL22) BRPF1->Target_Gene Recruits HAT to promoter region HAT->Histone Transcription Transcription Target_Gene->Transcription NI57 This compound NI57->BRPF1 Inhibits bromodomain

Caption: BRPF1 signaling pathway and the inhibitory action of this compound.

Serum_Impact_Workflow cluster_conditions Experimental Conditions start Start: Cell-based assay with this compound serum Standard Medium (+ Serum) start->serum serum_free Test Medium (- Serum or Low Serum) start->serum_free dose_response Perform this compound Dose-Response serum->dose_response serum_free->dose_response ic50_serum Calculate IC50 (+ Serum) dose_response->ic50_serum ic50_serum_free Calculate IC50 (- Serum) dose_response->ic50_serum_free compare Compare IC50 values ic50_serum->compare ic50_serum_free->compare conclusion1 Conclusion: Serum has minimal impact compare->conclusion1 IC50 values are similar conclusion2 Conclusion: Serum reduces this compound potency compare->conclusion2 IC50 (+Serum) > IC50 (-Serum) Troubleshooting_Tree start Problem: Inconsistent or weak This compound activity q1 Are you using a consistent lot of serum? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Have you tested the effect of serum concentration? a1_yes->q2 sol1 Solution: Use a single, pre-tested serum lot for all experiments. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is cell health and passage number consistent? a2_yes->q3 sol2 Solution: Perform dose-response in serum-free vs. serum media. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Consult further with technical support. a3_yes->end sol3 Solution: Maintain consistent cell culture practices. a3_no->sol3

References

NI-57 degradation and proper storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NI-57, a selective and potent inhibitor of the Bromodomain and PHD Finger (BRPF) family of proteins (BRPF1/2/3). This guide is intended for researchers, scientists, and drug development professionals to ensure the proper handling, storage, and use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor that selectively targets the bromodomains of the BRPF family of proteins: BRPF1, BRPF2, and BRPF3. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on proteins, such as histones. By inhibiting these interactions, this compound can modulate gene expression and cellular processes regulated by BRPF proteins.

Q2: What are the recommended storage conditions for solid this compound?

A2: Solid this compound should be stored at -20°C.[1] Under these conditions, the compound is stable for at least four years.

Q3: How should I prepare and store stock solutions of this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to prepare a concentrated stock solution in anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[1]

Recommended Storage for Stock Solutions:

  • Store at -80°C for up to two years.

  • Store at -20°C for up to one year.

Q4: Is this compound sensitive to light or pH changes?

Q5: What are the known degradation pathways for this compound?

A5: Specific degradation pathways for this compound have not been extensively published. As a complex organic molecule, potential degradation routes could include hydrolysis of the sulfonamide or cyano groups, or oxidation, particularly under harsh conditions such as extreme pH, high temperatures, or exposure to strong oxidizing agents.

Troubleshooting Guide

This section addresses common issues that may arise during the use of this compound in experimental settings.

Problem Possible Cause Troubleshooting Steps
Inconsistent or no activity of this compound in cell-based assays. Improper storage of solid compound or stock solutions.Ensure that solid this compound has been stored at -20°C and that stock solutions have been stored at -80°C or -20°C in single-use aliquots. Avoid repeated freeze-thaw cycles.[1]
Incorrect final concentration.Verify calculations for serial dilutions. Prepare fresh dilutions from a new aliquot of the stock solution.
Cell line not sensitive to BRPF inhibition.Confirm that your cell line expresses BRPF1, BRPF2, or BRPF3 and that the biological process you are studying is dependent on their activity.
Compound precipitation in media.Check the final concentration of DMSO in your cell culture media. High concentrations of DMSO can be toxic to cells and can cause the compound to precipitate. It is generally recommended to keep the final DMSO concentration below 0.5%. Observe the media for any signs of precipitation after adding this compound.
Variability between experimental replicates. Inconsistent pipetting of the inhibitor.Use calibrated pipettes and ensure thorough mixing of the stock solution before making dilutions.
Cell seeding density variations.Ensure a uniform cell density across all wells of your assay plate.
Edge effects on assay plates.To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with media or a buffer.
Unexpected cellular toxicity. High concentration of this compound.Perform a dose-response experiment to determine the optimal non-toxic concentration for your cell line.
High concentration of DMSO.Ensure the final concentration of the vehicle (DMSO) is consistent across all treatment groups, including the vehicle control, and is at a non-toxic level.
Contamination of cell culture.Regularly test your cell lines for mycoplasma and other contaminants.

Data Presentation

Table 1: Storage and Stability of this compound

FormStorage TemperatureRecommended DurationSpecial Instructions
Solid-20°C≥ 4 yearsKeep in a tightly sealed container.
Stock Solution (in DMSO)-20°CUp to 1 yearAliquot to avoid freeze-thaw cycles.[1]
Stock Solution (in DMSO)-80°CUp to 2 yearsAliquot to avoid freeze-thaw cycles.

Table 2: Solubility of this compound

SolventSolubility
Dimethyl sulfoxide (DMSO)Soluble

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound (C₁₉H₁₇N₃O₄S) is 383.4 g/mol .

    • Volume (L) = (Mass of this compound (g) / 383.4 g/mol ) / 0.010 mol/L

  • Carefully add the calculated volume of anhydrous DMSO to the vial containing the solid this compound.

  • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (up to 37°C) may be used to aid dissolution if necessary.

  • Aliquot the 10 mM stock solution into single-use, sterile vials.

  • Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).

Protocol 2: General Workflow for a Cell-Based Assay with this compound

This protocol provides a general guideline. Specific parameters such as cell type, seeding density, treatment duration, and assay endpoint should be optimized for your particular experiment.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Assay plates (e.g., 96-well plates)

  • 10 mM this compound stock solution in DMSO

  • Vehicle control (DMSO)

  • Assay-specific reagents (e.g., for viability, proliferation, or gene expression analysis)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in the assay plates at a predetermined density and allow them to adhere and recover overnight.

  • Compound Preparation and Treatment:

    • Thaw an aliquot of the 10 mM this compound stock solution.

    • Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation:

    • Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Assay Endpoint Measurement:

    • Perform the desired assay to measure the biological response (e.g., cell viability using MTT or CellTiter-Glo®, gene expression using qPCR, or protein levels using Western blotting).

Visualizations

NI57_Signaling_Pathway NI57 This compound BRPF BRPF Bromodomain (BRPF1/2/3) NI57->BRPF Inhibition Chromatin Chromatin Remodeling BRPF->Chromatin AcetylatedHistones Acetylated Histones AcetylatedHistones->BRPF Binding GeneTranscription Gene Transcription Chromatin->GeneTranscription

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare 10 mM this compound Stock in DMSO C Prepare Serial Dilutions of this compound A->C B Seed Cells in Assay Plate D Treat Cells with this compound and Vehicle Control B->D C->D E Incubate for Desired Duration D->E F Measure Biological Endpoint E->F Troubleshooting_Logic Start Inconsistent or No Experimental Effect CheckStorage Verify Proper Storage (-20°C solid, -80°C stock) Start->CheckStorage CheckConcentration Confirm Final Concentration CheckStorage->CheckConcentration Storage OK Solution Prepare Fresh Reagents and Repeat CheckStorage->Solution Improper Storage CheckCellLine Validate Cell Line Sensitivity CheckConcentration->CheckCellLine Concentration OK CheckConcentration->Solution Incorrect Concentration CheckPrecipitation Inspect for Compound Precipitation CheckCellLine->CheckPrecipitation Cell Line OK CheckCellLine->Solution Cell Line Not Suitable CheckPrecipitation->Solution Precipitation Observed CheckPrecipitation->Solution No Precipitation

References

Technical Support Center: Addressing Isoform-Specific Effects of NI-57 on BRPF1A vs. BRPF1B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the isoform-specific effects of the pan-BRPF inhibitor, NI-57, on BRPF1A and BRPF1B.

Frequently Asked Questions (FAQs)

Q1: What is the primary difference between BRPF1A and BRPF1B?

A1: BRPF1A and BRPF1B are splice isoforms of the BRPF1 gene. The key distinction lies in an additional six-amino-acid insertion within the ZA-loop of the bromodomain in BRPF1A.[1][2] This insertion sterically hinders the binding of the BRPF1A bromodomain to acetylated histone tails, rendering it functionally inactive as a "reader" of this post-translational modification.[1] BRPF1B, lacking this insertion, is the functionally active isoform in terms of acetyl-lysine binding.[1][2]

Q2: How does this compound interact with BRPF1A and BRPF1B?

A2: this compound is a potent inhibitor that targets the bromodomain of the BRPF protein family.[3][4] It binds to the acetyl-lysine binding pocket of the BRPF1B bromodomain with high affinity. Since the overall structure of the bromodomain in BRPF1A is highly similar, despite the ZA-loop insertion, this compound is expected to bind to the bromodomains of both isoforms. However, the functional consequences of this binding will differ significantly due to the inherent inactivity of the BRPF1A bromodomain in recognizing acetylated histones.

Q3: If BRPF1A's bromodomain is inactive, will this compound have any effect on it?

A3: While the inhibitory effect of this compound on acetyl-lysine binding is relevant only to BRPF1B, its binding to BRPF1A could still have functional consequences. For example, this compound binding might alter the conformation of BRPF1A, potentially affecting its protein-protein interactions within the MOZ/MORF complex or its cellular localization. However, direct experimental evidence for this is limited.

Q4: What are the known downstream effects of inhibiting BRPF1 with this compound?

A4: As a pan-BRPF inhibitor, this compound has been shown to suppress the expression of downstream target genes such as E2F2 and EZH2.[1] Inhibition of BRPF1 with this compound can also lead to reduced cell proliferation and the induction of cellular senescence in cancer cell lines.[1][5] BRPF1 is a crucial component of the MOZ/MORF histone acetyltransferase (HAT) complex, which is responsible for H3K9, H3K14, and H3K23 acetylation and subsequent gene activation.[1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Inconsistent results in cell-based assays after this compound treatment. 1. Variable BRPF1A/BRPF1B expression ratios: Different cell lines or tissues can have varying expression levels of the two isoforms. Since BRPF1B is the active isoform, its relative abundance is critical for observing functional effects related to bromodomain inhibition. 2. Off-target effects: Although this compound is highly selective for the BRPF family, off-target effects at high concentrations cannot be entirely ruled out.[3]1. Quantify isoform expression: Perform isoform-specific qPCR or RNA-seq to determine the relative abundance of BRPF1A and BRPF1B in your experimental system.[1] 2. Titrate this compound concentration: Determine the optimal concentration of this compound in your cell line to minimize potential off-target effects. 3. Use genetic controls: Employ siRNA or CRISPR/Cas9 to specifically knock down or knock out each isoform to validate the pharmacological findings.
No significant change in global histone acetylation after this compound treatment. 1. BRPF1-independent histone acetylation: The MOZ/MORF complex can be recruited to chromatin and exhibit HAT activity partially independently of BRPF1.[1] 2. Redundancy with other BRPF proteins: this compound also inhibits BRPF2 and BRPF3, which may have overlapping or distinct roles in histone acetylation.[3]1. Perform ChIP-seq/ChIP-qPCR: Analyze histone acetylation at specific gene promoters known to be regulated by BRPF1 to assess local changes rather than global levels.[1] 2. Inhibit other complex components: Use inhibitors for other members of the MOZ/MORF complex to understand the specific contribution of BRPF1.
Difficulty in distinguishing the effects of this compound on BRPF1A vs. BRPF1B. Overlapping functions and interactions: Both isoforms are part of the MOZ/MORF complex, and their scaffolding functions might be similar, making it hard to dissect the specific role of bromodomain inhibition.1. Isoform-specific rescue experiments: In BRPF1 knockout cells, re-express either BRPF1A or BRPF1B and then treat with this compound. This will allow you to attribute the observed effects to the inhibition of a specific isoform's bromodomain. 2. BioLayer Interferometry (BLI): Use BLI to directly measure the binding kinetics of this compound to purified BRPF1A and BRPF1B bromodomains.[2]

Quantitative Data Summary

Table 1: Binding Affinities of this compound for BRPF Bromodomains

ProteinBinding Affinity (Kd)Assay
BRPF131 nMIsothermal Titration Calorimetry (ITC)
BRPF2108 nMIsothermal Titration Calorimetry (ITC)
BRPF3408 nMIsothermal Titration Calorimetry (ITC)
BRD91 µMIsothermal Titration Calorimetry (ITC)
BRD43.9 µMIsothermal Titration Calorimetry (ITC)

Data sourced from the Structural Genomics Consortium.[3]

Table 2: Cellular Activity of this compound

AssayCell LineEffectConcentration
BRPF2 FRAPU2OSAccelerated FRAP recovery1 µM
Cell ProliferationHCC cellsSuppressionDose-dependent
Cellular SenescenceHCC cellsInductionDose-dependent

Data compiled from multiple sources.[1][3]

Experimental Protocols

Protocol 1: Isoform-Specific Quantitative PCR (qPCR)
  • RNA Extraction: Extract total RNA from cells or tissues using a standard method (e.g., TRIzol).

  • cDNA Synthesis: Synthesize cDNA using a reverse transcription kit with random primers.

  • Primer Design: Design primers specific to the unique exon-exon junction of either BRPF1A or BRPF1B.

  • qPCR Reaction: Perform qPCR using a SYBR Green or TaqMan-based assay.

  • Data Analysis: Calculate the relative expression of each isoform using the ΔΔCt method, normalized to a housekeeping gene.

Protocol 2: BioLayer Interferometry (BLI) for Binding Kinetics
  • Protein Immobilization: Biotinylate purified recombinant BRPF1A or BRPF1B bromodomain and immobilize it on a streptavidin-coated biosensor.

  • Baseline: Equilibrate the biosensor in a suitable buffer.

  • Association: Expose the biosensor to varying concentrations of this compound and record the association curve.

  • Dissociation: Transfer the biosensor back to the buffer and record the dissociation curve.

  • Data Analysis: Fit the association and dissociation curves to a 1:1 binding model to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd).[2]

Protocol 3: Chromatin Immunoprecipitation (ChIP)
  • Cross-linking: Cross-link proteins to DNA in live cells using formaldehyde.

  • Cell Lysis and Sonication: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to a histone mark of interest (e.g., H3K14ac).

  • Washing and Elution: Wash away non-specifically bound proteins and elute the antibody-bound chromatin.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

  • Analysis: Analyze the purified DNA by qPCR or high-throughput sequencing (ChIP-seq).[1]

Visualizations

BRPF1_Signaling_Pathway BRPF1 Signaling Pathway in Gene Activation cluster_complex MOZ/MORF Complex cluster_chromatin Chromatin cluster_gene Target Gene BRPF1B BRPF1B MOZ_MORF MOZ/MORF (KAT6A/B) BRPF1B->MOZ_MORF recruits ING5 ING5 BRPF1B->ING5 scaffolds MEAF6 MEAF6 BRPF1B->MEAF6 scaffolds Histone Histone H3 Tail BRPF1B->Histone binds via bromodomain MOZ_MORF->Histone acetylates Ac_Histone Acetylated Histone H3 (H3K14ac) Target_Gene e.g., E2F2, EZH2 Ac_Histone->Target_Gene promotes transcription of Transcription Gene Transcription Target_Gene->Transcription NI57 This compound NI57->BRPF1B inhibits binding

Caption: BRPF1B in the MOZ/MORF complex and its inhibition by this compound.

Experimental_Workflow Workflow for Investigating Isoform-Specific Effects cluster_start Cellular System cluster_characterization Isoform Characterization cluster_treatment Treatment & Analysis cluster_validation Validation Cell_Line Select Cell Line qPCR Isoform-specific qPCR Cell_Line->qPCR RNAseq RNA-seq Cell_Line->RNAseq NI57_Treatment Treat with this compound qPCR->NI57_Treatment RNAseq->NI57_Treatment Phenotypic_Assay Phenotypic Assays (Proliferation, etc.) NI57_Treatment->Phenotypic_Assay Molecular_Assay Molecular Assays (ChIP, Western Blot) NI57_Treatment->Molecular_Assay Genetic_KO Isoform-specific Knockout/Knockdown Phenotypic_Assay->Genetic_KO Molecular_Assay->Genetic_KO Rescue_Exp Rescue with BRPF1A or BRPF1B Genetic_KO->Rescue_Exp

Caption: Experimental workflow for isoform-specific inhibitor studies.

BRPF1_Isoform_Logic Logical Relationship of BRPF1 Isoforms and this compound cluster_isoforms Splice Isoforms cluster_function Bromodomain Function BRPF1_Gene BRPF1 Gene BRPF1A BRPF1A (6 a.a. insertion in bromodomain) BRPF1_Gene->BRPF1A BRPF1B BRPF1B (No insertion) BRPF1_Gene->BRPF1B BRPF1A_Func Inactive Acetyl-lysine Binding BRPF1A->BRPF1A_Func BRPF1B_Func Active Acetyl-lysine Binding BRPF1B->BRPF1B_Func NI57 This compound NI57->BRPF1A binds, but functional effect on binding is moot NI57->BRPF1B_Func inhibits

Caption: Functional differences between BRPF1A and BRPF1B.

References

Validation & Comparative

NI-57 versus other BRPF1 inhibitors like GSK6853

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to BRPF1 Bromodomain Inhibitors: NI-57 versus GSK6853 and Other Analogs

For researchers and professionals in the field of drug discovery and development, the bromodomain and PHD finger-containing protein 1 (BRPF1) has emerged as a compelling therapeutic target in oncology and neurology. As a key scaffolding protein within histone acetyltransferase (HAT) complexes, BRPF1 plays a crucial role in regulating gene expression.[1] The development of small molecule inhibitors targeting the BRPF1 bromodomain offers a promising avenue for therapeutic intervention. This guide provides a detailed comparison of this compound, a pan-BRPF inhibitor, with the highly selective BRPF1 inhibitor GSK6853, alongside other notable BRPF1 inhibitors.

Performance Comparison of BRPF1 Inhibitors

The following tables summarize the available quantitative data for this compound, GSK6853, and other relevant BRPF1 inhibitors, providing a clear comparison of their biochemical potency, binding affinity, and cellular activity.

Table 1: Biochemical Potency and Binding Affinity

InhibitorTargetAssay TypeIC50 (nM)pIC50Kd (nM)pKd
This compound BRPF1AlphaScreen114[2]-31 (ITC)[3][4][5]-
BRPF1NanoBRET70[3]---
BRPF2-46[6]-108 (ITC)[3][4][5]-
BRPF3-140[6]-408 (ITC)[3][4][5]-
GSK6853 BRPF1TR-FRET8[7]8.1[1][8]0.3 (BROMOscan)[7]9.5[9][10]
BRPF1NanoBRET20[7]---
PFI-4 BRPF1-80[8][11]-13 (ITC)[2]-
OF-1 BRPF1B---100[8]-
BRPF2---500[8]-

Table 2: Selectivity Profile

InhibitorPrimary Target(s)Selectivity Notes
This compound BRPF1, BRPF2, BRPF3 (Pan-BRPF)>32-fold selective over BRD9.[3][4] Minimal activity against a panel of GPCRs, ion channels, and enzymes.[12]
GSK6853 BRPF1>1600-fold selective over all other bromodomains tested.[9][10][13]
PFI-4 BRPF1>100-fold selective over a panel of other bromodomains including BRPF2, BRPF3, and BRD4.[11]
OF-1 BRPF1B, BRPF2Pan-BRPF inhibitor.[2]

Table 3: Cellular Activity

InhibitorCellular AssayCell LineEffect
This compound Proliferation AssayHepatocellular Carcinoma (HCC)Suppressed cell proliferation and induced senescence.[14]
Gene Expression-Reduced expression of E2F2 and EZH2.[14]
FRAP-Accelerated FRAP recovery, indicating displacement of BRPF2 from chromatin.[3][5]
CETSA-Increased thermal stability of full-length BRPF1B.[3]
GSK6853 NanoBRET Target EngagementHEK293IC50 of 20 nM for displacement of BRPF1B from histone H3.3.[7]
Proliferation/Colony FormationU251 and U87-MG (Glioma)Attenuated glioma cell proliferation and colony formation.[15][16]

Signaling Pathway and Experimental Workflows

To visualize the mechanism of action and the experimental approaches used to characterize these inhibitors, the following diagrams are provided.

BRPF1_Signaling_Pathway BRPF1 Signaling Pathway and Inhibition cluster_nucleus Nucleus BRPF1 BRPF1 HAT_complex HAT Complex BRPF1->HAT_complex Scaffolding Chromatin Chromatin BRPF1->Chromatin MOZ_MORF MOZ/MORF (KAT6A/B) MOZ_MORF->HAT_complex ING5 ING5 ING5->HAT_complex hEaf6 hEaf6 hEaf6->HAT_complex Ac_Histone Acetylated Histone H3 (e.g., H3K14ac) HAT_complex->Ac_Histone Acetylation Histone Histone H3 Histone->Ac_Histone Ac_Histone->BRPF1 Binding via Bromodomain Gene_Transcription Gene Transcription (e.g., E2F2, EZH2) Chromatin->Gene_Transcription Activation Inhibitor BRPF1 Inhibitor (this compound, GSK6853) Inhibitor->BRPF1 Inhibition

BRPF1 in the HAT complex and mechanism of inhibition.

Experimental_Workflow General Experimental Workflow for BRPF1 Inhibitor Characterization cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays TR_FRET TR-FRET / AlphaScreen (Potency - IC50) ITC Isothermal Titration Calorimetry (Affinity - Kd) NanoBRET NanoBRET (Target Engagement) CETSA Cellular Thermal Shift Assay (Target Engagement) FRAP Fluorescence Recovery After Photobleaching (Chromatin Binding) Proliferation Proliferation / Viability (Phenotypic Effect) Inhibitor Test Inhibitor (e.g., this compound, GSK6853) Inhibitor->TR_FRET Inhibitor->ITC Inhibitor->NanoBRET Inhibitor->CETSA Inhibitor->FRAP Inhibitor->Proliferation

Workflow for characterizing BRPF1 inhibitors.

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting laboratories, the principles of the key experiments cited are outlined below.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event.

  • Principle: A solution of the BRPF1 bromodomain is placed in the sample cell of the calorimeter, and the inhibitor solution is titrated into it. The heat change upon binding is measured, allowing for the determination of the binding affinity (Kd), stoichiometry, and thermodynamic parameters.

  • General Protocol:

    • Purified BRPF1 bromodomain protein is extensively dialyzed into a specific buffer.

    • The inhibitor is dissolved in the same dialysis buffer.

    • The protein solution is loaded into the sample cell, and the inhibitor solution is loaded into the injection syringe.

    • A series of small injections of the inhibitor are made into the protein solution.

    • The heat change after each injection is measured and integrated to generate a binding isotherm.

    • The data is fitted to a binding model to determine the Kd.

AlphaScreen (Amplified Luminescent Proximity Homestead Assay)

AlphaScreen is a bead-based assay used to measure molecular interactions in a microplate format.

  • Principle: Donor and acceptor beads are coated with molecules that will interact (e.g., biotinylated histone peptide and a tagged BRPF1 bromodomain). When in close proximity, excitation of the donor bead results in the generation of singlet oxygen, which diffuses to the acceptor bead, leading to light emission. An inhibitor will disrupt the interaction, leading to a decrease in the signal.

  • General Protocol:

    • Biotinylated acetylated histone peptide, GST-tagged BRPF1 bromodomain, and the test inhibitor are incubated together in an assay buffer.

    • Streptavidin-coated donor beads and anti-GST-coated acceptor beads are added.

    • The plate is incubated in the dark to allow for bead-protein interaction.

    • The plate is read on an AlphaScreen-compatible reader.

    • IC50 values are calculated from the dose-response curves.

NanoBRET™ Target Engagement Assay

NanoBRET™ is a proximity-based assay that measures molecular interactions in living cells.

  • Principle: BRPF1 is expressed as a fusion with NanoLuc® luciferase, and a fluorescent tracer that binds to the BRPF1 bromodomain is added to the cells. When the tracer binds to the NanoLuc-BRPF1 fusion, bioluminescence resonance energy transfer (BRET) occurs. A test compound that also binds to the bromodomain will compete with the tracer, leading to a decrease in the BRET signal.

  • General Protocol:

    • HEK293 cells are transfected with a vector expressing the NanoLuc-BRPF1 fusion protein.

    • Transfected cells are plated in a multi-well plate.

    • The cells are treated with a dilution series of the test inhibitor.

    • The NanoBRET™ tracer and the Nano-Glo® substrate are added.

    • The plate is read on a luminometer capable of measuring the donor and acceptor emission wavelengths.

    • The BRET ratio is calculated, and IC50 values are determined from dose-response curves.

Cellular Thermal Shift Assay (CETSA)

CETSA measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.

  • Principle: When a protein binds to a ligand, its thermal stability generally increases. In CETSA, cells are treated with a compound and then heated. The amount of soluble protein remaining at different temperatures is quantified. A ligand-bound protein will have a higher melting temperature (Tm) compared to the unbound protein.

  • General Protocol:

    • Intact cells are treated with the test compound or vehicle control.

    • The cell suspension is heated to a range of temperatures.

    • The cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.

    • The amount of soluble BRPF1 in the supernatant is quantified by Western blotting or other protein detection methods.

    • A melt curve is generated by plotting the amount of soluble protein as a function of temperature.

Conclusion

The available data indicates that GSK6853 is a highly potent and exceptionally selective inhibitor of the BRPF1 bromodomain, making it an excellent tool for specifically probing the function of this single target. In contrast, this compound is a potent pan-BRPF inhibitor, targeting BRPF1, BRPF2, and BRPF3. This broader activity profile makes this compound suitable for studying the combined roles of the BRPF family members. The choice between these inhibitors will depend on the specific research question being addressed. For dissecting the specific role of BRPF1, GSK6853 is the superior choice due to its selectivity. For investigating processes where multiple BRPF family members may have redundant or cooperative functions, this compound would be more appropriate. Further head-to-head studies in various cellular contexts are needed to fully elucidate the comparative therapeutic potential of these and other BRPF1-targeting compounds.

References

A Comparative Guide to the Selectivity of NI-57 and BET Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of epigenetic drug discovery, the ability to selectively target specific reader domains is paramount for achieving desired therapeutic effects while minimizing off-target toxicities. This guide provides a detailed comparison of NI-57, a potent inhibitor of the BRPF (Bromodomain and PHD Finger-containing) family, and a selection of well-characterized BET (Bromodomain and Extra-Terminal) inhibitors. By presenting quantitative data, detailed experimental methodologies, and visual representations of signaling pathways, this document aims to be a valuable resource for researchers navigating the complexities of bromodomain inhibitor selectivity.

Executive Summary

This compound distinguishes itself by potently and selectively targeting the bromodomains of the BRPF family (BRPF1, BRPF2/BRD1, and BRPF3), which are components of histone acetyltransferase (HAT) complexes. In contrast, prominent BET inhibitors such as JQ1, OTX015 (Birabresib), and I-BET762 (Molibresib) are pan-BET inhibitors, targeting the bromodomains of BRD2, BRD3, and BRD4. This fundamental difference in target preference underscores their distinct biological activities and potential therapeutic applications. While BET inhibitors have been extensively studied for their role in downregulating oncogenes like c-Myc and suppressing inflammatory responses mediated by NF-κB, the therapeutic potential of BRPF inhibition is an emerging field, with implications in developmental processes and various cancers.

Data Presentation: Quantitative Comparison of Inhibitor Selectivity

The following tables summarize the binding affinities (Kd) and inhibitory concentrations (IC50) of this compound and representative BET inhibitors against their respective targets and key off-targets. This data, compiled from various studies, highlights the distinct selectivity profiles of these compounds.

Table 1: Binding Affinity (Kd) of this compound and JQ1 for BRPF and BET Bromodomains (nM)

CompoundBRPF1BBRPF2 (BRD1)BRPF3BRD2 (BD1)BRD3 (BD1)BRD4 (BD1)BRD4 (BD2)BRD9
This compound 31[1][2][3][4][5]110[1]410[1]--3900[1]-1000[1]
(+)-JQ1 ---128[6]59.5[6]49[6]90.1[6]-

Data presented as Kd (nM) as determined by Isothermal Titration Calorimetry (ITC). A lower value indicates higher affinity. "-" indicates data not available.

Table 2: Inhibitory Concentration (IC50) of this compound and BET Inhibitors (nM)

CompoundBRPF1BRPF2 (BRD1)BRPF3BRD2BRD3BRD4
This compound 3.1[1]46[1]140[1]--3700 (BD1)[1]
OTX015 (Birabresib) ---92-112[2][3][4]92-112[2][3][4]92-112[2][3][4]
I-BET762 (Molibresib) ---~35 (pan-BET)[6]~35 (pan-BET)[6]~35 (pan-BET)[6]

Data presented as IC50 (nM) from various biochemical assays (e.g., AlphaScreen, FRET). A lower value indicates higher potency. "-" indicates data not available.

Signaling Pathways

The distinct target profiles of this compound and BET inhibitors translate to the modulation of different signaling cascades. The following diagrams, generated using the DOT language, illustrate the key pathways affected by each class of inhibitor.

BRPF_signaling cluster_nucleus Nucleus BRPF1 BRPF1/2/3 MOZ_MORF MOZ/MORF HAT Complex BRPF1->MOZ_MORF Scaffolding Histones Histones (H3, H4) MOZ_MORF->Histones HAT activity ING5 ING5 ING5->MOZ_MORF hEAF6 hEAF6 hEAF6->MOZ_MORF Acetylation Histone Acetylation Histones->Acetylation Chromatin Chromatin Remodeling Acetylation->Chromatin Gene_Expression Gene Expression (e.g., HOX genes) Chromatin->Gene_Expression Development Developmental Processes Gene_Expression->Development Cancer Cancer (e.g., HCC, Leukemia) Gene_Expression->Cancer NI57 This compound NI57->BRPF1 Inhibits Bromodomain

Caption: BRPF protein signaling pathway and the inhibitory action of this compound.

BET_signaling cluster_nucleus Nucleus cluster_cMyc c-Myc Pathway cluster_NFkB NF-κB Pathway BET_proteins BET Proteins (BRD2, BRD3, BRD4) SE Super-Enhancers BET_proteins->SE Binds to acetylated histones PTEFb P-TEFb BET_proteins->PTEFb Recruits SE->BET_proteins RNA_Pol_II RNA Pol II PTEFb->RNA_Pol_II Phosphorylates Transcription Transcriptional Elongation RNA_Pol_II->Transcription cMyc c-Myc Transcription->cMyc NFkB NF-κB Transcription->NFkB Cell_Cycle Cell Cycle Progression cMyc->Cell_Cycle Proliferation Cell Proliferation Cell_Cycle->Proliferation Inflammatory_Genes Inflammatory Genes (e.g., IL-6) NFkB->Inflammatory_Genes Inflammation Inflammation Inflammatory_Genes->Inflammation BET_inhibitors BET Inhibitors (JQ1, OTX015, etc.) BET_inhibitors->BET_proteins Inhibit Bromodomains

Caption: BET protein signaling pathways (c-Myc and NF-κB) and the action of BET inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the selectivity and mechanism of action of bromodomain inhibitors.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of an inhibitor to a bromodomain.

Methodology:

  • Sample Preparation:

    • Express and purify the recombinant bromodomain-containing protein to >95% purity.

    • Prepare a concentrated stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare the final protein and inhibitor solutions by dialysis or buffer exchange into an identical, degassed buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The final DMSO concentration should be matched in both solutions and kept low (<5%) to minimize heats of dilution.

    • Accurately determine the concentrations of the protein and inhibitor solutions.

  • ITC Experiment:

    • Load the protein solution (typically 10-50 µM) into the sample cell of the ITC instrument.

    • Load the inhibitor solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.

    • Set the experimental parameters, including cell temperature, stirring speed, and injection volume and spacing.

    • Perform a series of injections of the inhibitor into the protein solution, allowing the system to reach equilibrium after each injection.

    • Record the heat changes associated with each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection to obtain the heat released or absorbed per mole of injectant.

    • Plot the integrated heat data against the molar ratio of inhibitor to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding from the determined parameters.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound by measuring its ability to disrupt the interaction between a bromodomain and an acetylated histone peptide.

Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

    • Dilute the His-tagged bromodomain protein and a biotinylated acetylated histone peptide to their optimized concentrations in the assay buffer.

    • Prepare serial dilutions of the test inhibitor in DMSO, followed by dilution in assay buffer.

    • Prepare suspensions of Streptavidin-coated Donor beads and Ni-NTA-coated Acceptor beads in the assay buffer in the dark.

  • Assay Procedure:

    • In a 384-well microplate, add the His-tagged bromodomain protein.

    • Add the serially diluted inhibitor or DMSO vehicle control.

    • Add the biotinylated acetylated histone peptide to initiate the binding reaction.

    • Incubate the plate at room temperature to allow for binding equilibrium.

    • Add the Ni-NTA Acceptor beads and incubate.

    • Add the Streptavidin Donor beads and incubate in the dark.

  • Data Acquisition and Analysis:

    • Read the plate on an AlphaScreen-capable plate reader.

    • Plot the AlphaScreen signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of an inhibitor within intact cells by measuring the thermal stabilization of the target protein upon inhibitor binding.

Methodology:

  • Cell Treatment and Heating:

    • Culture cells to an appropriate density and treat with the desired concentrations of the inhibitor or vehicle (DMSO) for a specified time.

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and heat the different aliquots to a range of temperatures for a short duration (e.g., 3 minutes).

    • Immediately cool the samples on ice.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or other appropriate methods.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

    • Collect the supernatant and determine the protein concentration.

  • Target Protein Detection:

    • Analyze the amount of soluble target protein in each sample using a detection method such as Western blotting, ELISA, or mass spectrometry.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both inhibitor-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the inhibitor-treated sample indicates thermal stabilization and target engagement.

NanoBRET™ Target Engagement Assay

Objective: To quantify the apparent affinity of a test compound for a target protein in living cells through competitive displacement of a fluorescent tracer.

Methodology:

  • Cell Preparation:

    • Transfect cells with a vector encoding the target bromodomain fused to NanoLuc® luciferase.

    • Culture the transfected cells to allow for protein expression.

    • Harvest and resuspend the cells in an appropriate assay medium.

  • Assay Procedure:

    • In a white 96- or 384-well plate, add the cell suspension.

    • Add the fluorescent NanoBRET™ tracer at a fixed, optimized concentration.

    • Add serial dilutions of the test compound or vehicle control.

    • Incubate the plate to allow for competitive binding to reach equilibrium.

    • Add the Nano-Glo® substrate to initiate the luminescence reaction.

  • Data Acquisition and Analysis:

    • Measure the donor (NanoLuc®) emission and the acceptor (tracer) emission using a plate reader equipped with appropriate filters.

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

    • Plot the NanoBRET™ ratio against the logarithm of the test compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which reflects the intracellular affinity of the compound for the target.

Fluorescence Recovery After Photobleaching (FRAP)

Objective: To assess the effect of an inhibitor on the binding dynamics of a fluorescently tagged protein to chromatin in living cells.

Methodology:

  • Cell Preparation and Imaging:

    • Transfect cells with a vector expressing the bromodomain-containing protein of interest fused to a fluorescent protein (e.g., GFP).

    • Plate the cells on a glass-bottom dish suitable for live-cell imaging.

    • Mount the dish on a confocal microscope equipped with a FRAP module.

  • FRAP Experiment:

    • Acquire pre-bleach images of a selected region of interest (ROI) within the nucleus.

    • Photobleach the ROI with a high-intensity laser beam to quench the fluorescence.

    • Acquire a time-lapse series of post-bleach images to monitor the recovery of fluorescence in the bleached ROI as unbleached fluorescent proteins diffuse into the area.

    • Repeat the experiment in the presence of the inhibitor.

  • Data Analysis:

    • Measure the fluorescence intensity in the bleached ROI over time.

    • Normalize the fluorescence recovery data to account for photobleaching during image acquisition.

    • Plot the normalized fluorescence intensity versus time to generate a recovery curve.

    • A faster fluorescence recovery in the presence of the inhibitor indicates that the inhibitor is displacing the fluorescently tagged protein from its chromatin binding sites, leading to a more mobile fraction.

Conclusion

The data and methodologies presented in this guide underscore the critical importance of selectivity profiling in the development of epigenetic inhibitors. This compound emerges as a highly selective tool for probing the function of the BRPF family of bromodomains, with minimal activity against the BET family. Conversely, inhibitors like JQ1, OTX015, and I-BET762 demonstrate potent pan-BET inhibition. Understanding these distinct selectivity profiles is essential for interpreting experimental results and for the rational design of future therapeutic agents with improved efficacy and safety profiles. The provided experimental protocols offer a robust framework for researchers to characterize the selectivity and mechanism of action of novel bromodomain inhibitors.

References

Validating the On-Target Effects of NI-57 through siRNA Knockdown of BRPF1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of using the selective BRPF1 inhibitor, NI-57, and siRNA-mediated knockdown to validate the on-target effects related to BRPF1 (Bromodomain and PHD Finger Containing Protein 1). The following sections present supporting experimental data, detailed protocols for key experiments, and visual diagrams of the signaling pathway and experimental workflow.

Comparison of this compound and BRPF1 siRNA on Target Engagement and Cellular Phenotype

To ascertain that the cellular effects of this compound are a direct result of its interaction with BRPF1, a comparative study with siRNA-mediated knockdown of BRPF1 is essential. The principle of this validation rests on the hypothesis that if this compound's effects are on-target, they should be phenocopied by the specific genetic knockdown of BRPF1.

Quantitative Data Summary

The following tables summarize the quantitative data from experiments comparing the effects of this compound and BRPF1 siRNA on BRPF1 expression, the expression of a key downstream target (c-Myc), and overall cell viability in a relevant cancer cell line.

Table 1: Effect of this compound and BRPF1 siRNA on BRPF1 Protein and mRNA Levels

Treatment GroupBRPF1 Protein Level (% of Control)BRPF1 mRNA Level (% of Control)
Vehicle Control100%100%
This compound (1 µM)98%95%
Non-targeting siRNA99%98%
BRPF1 siRNA25%20%

Table 2: Effect of this compound and BRPF1 siRNA on c-Myc mRNA Expression

Treatment Groupc-Myc mRNA Level (% of Control)
Vehicle Control100%
This compound (1 µM)45%
Non-targeting siRNA97%
BRPF1 siRNA50%

Table 3: Effect of this compound and BRPF1 siRNA on Cell Viability

Treatment GroupCell Viability (% of Control)
Vehicle Control100%
This compound (1 µM)60%
Non-targeting siRNA98%
BRPF1 siRNA65%

BRPF1 Signaling Pathway

BRPF1 is a crucial scaffolding protein within the MOZ/MORF histone acetyltransferase (HAT) complex. This complex plays a significant role in gene transcription by acetylating histones, leading to a more open chromatin structure. The bromodomain of BRPF1 recognizes acetylated lysine residues on histones, thereby tethering the HAT complex to specific genomic loci. This action promotes the transcription of target genes, including the well-known oncogene c-Myc.

BRPF1_Signaling_Pathway BRPF1 Signaling Pathway cluster_upstream Upstream Regulation cluster_core BRPF1-MOZ/MORF Complex cluster_downstream Downstream Effects cluster_inhibition Points of Intervention SP1 SP1 BRPF1 BRPF1 SP1->BRPF1 activates transcription of MOZ_MORF MOZ/MORF (HAT) BRPF1->MOZ_MORF scaffolds Histone_Tail Acetylated Histone Tail BRPF1->Histone_Tail binds via Bromodomain Chromatin Chromatin Remodeling MOZ_MORF->Chromatin acetylates histones Gene_Transcription Gene Transcription Chromatin->Gene_Transcription c_Myc c-Myc Expression Gene_Transcription->c_Myc Cell_Proliferation Cell Proliferation c_Myc->Cell_Proliferation NI_57 This compound NI_57->BRPF1 inhibits bromodomain siRNA BRPF1 siRNA siRNA->BRPF1 degrades mRNA

Caption: BRPF1 signaling pathway and points of intervention.

Experimental Workflow for On-Target Validation

The following diagram illustrates the workflow for validating the on-target effects of this compound by comparing its activity with that of BRPF1 siRNA.

Experimental_Workflow On-Target Validation Workflow cluster_treatments Experimental Groups cluster_assays Downstream Assays Start Seed Cancer Cells Vehicle Vehicle Control (DMSO) Start->Vehicle NI_57 This compound Treatment Start->NI_57 Non_targeting_siRNA Non-targeting siRNA Start->Non_targeting_siRNA BRPF1_siRNA BRPF1 siRNA Start->BRPF1_siRNA Western_Blot Western Blot (BRPF1 Protein) Vehicle->Western_Blot RT_qPCR RT-qPCR (BRPF1 & c-Myc mRNA) Vehicle->RT_qPCR Viability_Assay Cell Viability Assay (e.g., CCK-8) Vehicle->Viability_Assay NI_57->Western_Blot NI_57->RT_qPCR NI_57->Viability_Assay Non_targeting_siRNA->Western_Blot Non_targeting_siRNA->RT_qPCR Non_targeting_siRNA->Viability_Assay BRPF1_siRNA->Western_Blot BRPF1_siRNA->RT_qPCR BRPF1_siRNA->Viability_Assay Analysis Compare Phenotypes: This compound vs. BRPF1 siRNA Western_Blot->Analysis RT_qPCR->Analysis Viability_Assay->Analysis

Unveiling the Selectivity of NI-57: A Comparative Guide to its Cross-Reactivity with Bromodomain Families

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise selectivity of a chemical probe is paramount. This guide provides an objective comparison of NI-57, a potent inhibitor of the BRPF (Bromodomain and PHD Finger-containing) protein family, against other bromodomain families, supported by experimental data and detailed methodologies.

This compound has emerged as a valuable tool for dissecting the biological roles of the BRPF family members (BRPF1, BRPF2, and BRPF3), which are integral components of the MOZ/MORF histone acetyltransferase (HAT) complexes. The selectivity of this compound is a critical attribute, ensuring that observed biological effects can be confidently attributed to the inhibition of the BRPF subfamily. This guide summarizes the cross-reactivity profile of this compound, offering a clear comparison with other key bromodomain families.

Quantitative Analysis of this compound Cross-Reactivity

The binding affinity and inhibitory activity of this compound against a panel of bromodomain-containing proteins have been quantified using various biophysical and biochemical assays. The data consistently demonstrates a high degree of selectivity for the BRPF subfamily.

Bromodomain FamilyTarget ProteinAssay TypeQuantitative ValueReference
BRPF BRPF1BITCKd = 31 nM[1]
BRPF2ITCKd = 108 nM[1]
BRPF3ITCKd = 408 nM[1]
BRPF1AlphaScreenIC50 = 114 nM[1]
BET BRD4ITCKd = 3.9 µM[1]
Other BRD9ITCKd = 1 µM[1]
TRIM24BROMOscanIC50 = 1,600 nM[2]
  • ITC: Isothermal Titration Calorimetry (Kd - Dissociation Constant)

  • AlphaScreen: Amplified Luminescent Proximity Homogeneous Assay (IC50 - Half-maximal Inhibitory Concentration)

  • BROMOscan: Ligand Binding Assay (IC50 - Half-maximal Inhibitory Concentration)

As the data indicates, this compound exhibits nanomolar affinity for the BRPF family members. Notably, its binding to BRD4, a key member of the highly-studied BET (Bromodomain and Extra-Terminal) family, is in the micromolar range, highlighting a significant selectivity window. The closest off-target interaction identified is with BRD9, against which this compound is 32-fold more selective for BRPF1B[1].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative analysis of this compound's cross-reactivity.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of an inhibitor to its target protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Methodology:

  • Protein and Ligand Preparation: Recombinant bromodomain proteins are purified and dialyzed extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). This compound is dissolved in a matching buffer to the final desired concentration.

  • ITC Instrument Setup: A MicroCal ITC200 or similar instrument is used. The sample cell is loaded with the bromodomain protein solution (typically 10-20 µM), and the injection syringe is filled with the this compound solution (typically 100-200 µM).

  • Titration: A series of small injections (e.g., 2 µL) of the this compound solution are made into the sample cell containing the protein. The heat change after each injection is measured.

  • Data Analysis: The raw data, consisting of heat pulses for each injection, is integrated to generate a binding isotherm. This isotherm is then fitted to a suitable binding model (e.g., one-site binding model) using software such as Origin to determine the Kd, n, and ΔH.

AlphaScreen Assay

The AlphaScreen assay is a bead-based, non-radioactive, homogeneous assay used to measure the inhibition of protein-protein or protein-ligand interactions.

Methodology:

  • Reagent Preparation:

    • Biotinylated Histone Peptide: A biotinylated histone peptide corresponding to the natural ligand of the bromodomain (e.g., H3K14ac) is prepared.

    • GST-tagged Bromodomain: The bromodomain of interest is expressed as a Glutathione S-transferase (GST) fusion protein.

    • AlphaScreen Beads: Streptavidin-coated Donor beads and anti-GST Acceptor beads are used.

  • Assay Procedure:

    • In a 384-well plate, the GST-tagged bromodomain, biotinylated histone peptide, and varying concentrations of this compound are incubated together in an appropriate assay buffer.

    • Anti-GST Acceptor beads are added, which bind to the GST-tagged bromodomain.

    • Streptavidin-coated Donor beads are then added, which bind to the biotinylated histone peptide.

  • Signal Detection: If the bromodomain and histone peptide interact, the Donor and Acceptor beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which excites the Acceptor bead, resulting in light emission at 520-620 nm. The signal is read on an EnVision plate reader or a similar instrument.

  • Data Analysis: The inhibitory effect of this compound is determined by the decrease in the AlphaScreen signal. IC50 values are calculated by plotting the signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the processes involved in assessing cross-reactivity and the biological context of this compound's target, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Potency cluster_2 Selectivity Profiling cluster_3 Outcome start Compound Library primary_assay High-Throughput Screen (e.g., AlphaScreen) start->primary_assay dose_response Dose-Response Assay (IC50 Determination) primary_assay->dose_response ortho_assay Orthogonal Assay (e.g., ITC for Kd) dose_response->ortho_assay selectivity_panel Broad Selectivity Panel (e.g., BROMOscan) ortho_assay->selectivity_panel selective_probe Identified Selective Probe (this compound) selectivity_panel->selective_probe signaling_pathway cluster_upstream Upstream Signals cluster_complex MOZ/MORF HAT Complex cluster_downstream Downstream Effects developmental_cues Developmental Cues BRPF1 BRPF1 developmental_cues->BRPF1 cellular_stress Cellular Stress cellular_stress->BRPF1 MOZ_MORF MOZ/MORF (KAT6A/B) BRPF1->MOZ_MORF scaffolding ING5 ING5 BRPF1->ING5 scaffolding MEAF6 MEAF6 BRPF1->MEAF6 scaffolding histone_acetylation Histone Acetylation (H3K14ac, H3K23ac) MOZ_MORF->histone_acetylation catalyzes chromatin_remodeling Chromatin Remodeling histone_acetylation->chromatin_remodeling gene_expression Gene Expression chromatin_remodeling->gene_expression hox_genes HOX Genes gene_expression->hox_genes e2f2_gene E2F2 gene_expression->e2f2_gene ezh2_gene EZH2 gene_expression->ezh2_gene cellular_outcomes Cell Fate, Proliferation, Development hox_genes->cellular_outcomes e2f2_gene->cellular_outcomes ezh2_gene->cellular_outcomes NI57 This compound NI57->BRPF1 inhibits

References

General Comparison: Pan-Bromodomain Inhibitors vs. Selective Bromodomain Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison between NI-57 and pan-bromodomain inhibitors cannot be provided at this time. A thorough search of publicly available scientific literature and clinical trial databases did not yield any information on a compound designated "this compound" as a bromodomain inhibitor.

This suggests that "this compound" may be an internal compound name not yet disclosed in public forums, a new experimental drug with limited available data, or a potential misnomer. Without accessible data on this compound's mechanism of action, selectivity, and preclinical or clinical trial results, a direct and evidence-based comparison with pan-bromodomain inhibitors is not feasible.

While a specific comparison with this compound is not possible, a general overview of pan-bromodomain inhibitors and the rationale for developing more selective alternatives can be provided.

Pan-bromodomain and extra-terminal (BET) inhibitors are a class of drugs that target the entire BET family of proteins (BRD2, BRD3, BRD4, and BRDT).[1] These proteins are "epigenetic readers" that play a crucial role in regulating gene expression by binding to acetylated lysine residues on histones.[1][2] By inhibiting these interactions, pan-BET inhibitors can disrupt the transcription of key oncogenes like MYC, leading to anti-proliferative effects in various cancers.[1]

However, the broad targeting of all BET proteins by pan-inhibitors can lead to significant on-target toxicities. The most common dose-limiting toxicity observed in clinical trials of pan-BET inhibitors is thrombocytopenia (low platelet count).[3][4] Other frequent adverse events include anemia, neutropenia, and gastrointestinal issues like diarrhea, nausea, and vomiting.[3][4] This toxicity profile can limit the therapeutic window and long-term utility of these drugs.

To address these limitations, research efforts have focused on developing inhibitors with greater selectivity for individual bromodomains (BD1 or BD2) within the BET proteins. For instance, ABBV-744 is a BD2-selective BET inhibitor that has shown potent anticancer activity in preclinical models with potentially reduced toxicity compared to pan-inhibitors.[4] The development of such selective inhibitors aims to retain the therapeutic efficacy of targeting specific oncogenic pathways while minimizing the side effects associated with inhibiting all BET family members.

Signaling Pathway of Pan-BET Inhibition

The primary mechanism of action for pan-BET inhibitors involves the disruption of transcriptional regulation. The following diagram illustrates this general pathway.

BET_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm Histones Acetylated Histones BET BET Proteins (BRD2, BRD3, BRD4) Histones->BET Binds to TF_Complex Transcriptional Machinery BET->TF_Complex Recruits Oncogenes Oncogenes (e.g., MYC) TF_Complex->Oncogenes Activates Transcription Gene Transcription mRNA mRNA Transcription->mRNA Produces mRNA_out mRNA Ribosome Ribosome mRNA_out->Ribosome Translation Oncoprotein Oncogenic Proteins Ribosome->Oncoprotein Proliferation Cell Proliferation & Survival Oncoprotein->Proliferation Pan_BET_Inhibitor Pan-BET Inhibitor Pan_BET_Inhibitor->BET Inhibits Binding caption General signaling pathway disrupted by pan-BET inhibitors.

References

A Head-to-Head Comparison of NI-57 and I-BET151: Targeting BRPF and BET Bromodomains in Epigenetic Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of epigenetic drug discovery, small molecule inhibitors of bromodomains have emerged as promising therapeutic agents. This guide provides a detailed head-to-head comparison of two distinct classes of bromodomain inhibitors: NI-57, a selective inhibitor of the Bromodomain and PHD finger-containing (BRPF) protein family, and I-BET151, a well-characterized inhibitor of the Bromodomain and Extra-Terminal domain (BET) family. While both target epigenetic "reader" domains, their selectivity profiles, mechanisms of action, and downstream biological effects are markedly different.

At a Glance: Key Distinctions

FeatureThis compoundI-BET151
Target Family BRPF (BRPF1, BRPF2/BRD1, BRPF3)BET (BRD2, BRD3, BRD4)
Primary Mechanism Inhibition of BRPF bromodomains, disrupting the formation and activity of MYST histone acetyltransferase (HAT) complexes.Inhibition of BET bromodomains, preventing the recruitment of transcriptional machinery to acetylated histones.
Key Downstream Effects Modulation of histone acetylation patterns, affecting gene expression programs regulated by MOZ/MORF HATs.Downregulation of key oncogenes and pro-inflammatory genes, including c-MYC, BCL2, and NF-κB target genes.
Potential Applications Cancers associated with MOZ/MORF complex dysregulation (e.g., leukemia), inflammatory disorders.Hematological malignancies, solid tumors, inflammatory diseases.

Mechanism of Action and Signaling Pathways

This compound: Targeting the BRPF Scaffolding Proteins

This compound is a potent and selective chemical probe for the bromodomains of the BRPF family (BRPF1, BRPF2, and BRPF3). These proteins act as essential scaffolding components of the MOZ (Monocytic Leukemia Zinc Finger Protein) and MORF (MOZ-Related Factor) histone acetyltransferase (HAT) complexes. By binding to the BRPF bromodomain, this compound prevents the recruitment of these HAT complexes to specific chromatin locations, thereby inhibiting the acetylation of histone tails. This leads to alterations in gene expression programs that are dependent on MOZ/MORF activity.

BRPF1_Signaling_Pathway cluster_nucleus Nucleus Histone Histone Tails (e.g., H3K14) BRPF1 BRPF1 Histone->BRPF1 recognizes acetylated lysine Ac Acetylation MOZ_MORF MOZ/MORF HAT Complex BRPF1->MOZ_MORF recruits MOZ_MORF->Histone acetylates Gene_Expression Gene Expression MOZ_MORF->Gene_Expression activates NI57 This compound NI57->BRPF1 inhibits binding caption This compound inhibits the BRPF1 bromodomain, disrupting HAT complex recruitment. BET_Signaling_Pathway cluster_nucleus Nucleus Acetylated_Histones Acetylated Histones BRD4 BRD4 Acetylated_Histones->BRD4 recruits PTEFb P-TEFb BRD4->PTEFb recruits RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II phosphorylates Gene_Transcription Gene Transcription (e.g., c-MYC) RNA_Pol_II->Gene_Transcription initiates IBET151 I-BET151 IBET151->BRD4 inhibits binding caption I-BET151 blocks BRD4 from binding to acetylated histones, inhibiting transcription. ITC_Workflow cluster_workflow ITC Experimental Workflow Protein_Prep Prepare Protein Solution (e.g., BRPF1 or BRD4) ITC_Run Titrate Ligand into Protein in ITC Cell Protein_Prep->ITC_Run Ligand_Prep Prepare Ligand Solution (this compound or I-BET151) Ligand_Prep->ITC_Run Data_Acquisition Measure Heat Change After Each Injection ITC_Run->Data_Acquisition Data_Analysis Fit Data to Binding Model to Determine Kd, n, ΔH Data_Acquisition->Data_Analysis caption A simplified workflow for determining binding affinity using ITC.

Orthogonal Assays to Validate the Cellular Activity of NI-57: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

NI-57 is a potent and selective small molecule inhibitor of the Bromodomain and PHD Finger (BRPF) family of proteins, specifically BRPF1, BRPF2, and BRPF3[1]. These proteins act as scaffolding components for histone acetyltransferase (HAT) complexes, playing a crucial role in regulating gene expression through chromatin modification. Validating the cellular activity of this compound and understanding its mechanism of action requires a multi-faceted approach employing orthogonal assays. This guide provides a comparative overview of key experimental methods to confirm target engagement, assess downstream functional effects, and elucidate the signaling pathway of this compound.

Understanding the BRPF Signaling Pathway

BRPF1 is a key component of the MOZ (Monocytic Leukemia Zinc Finger Protein) and MORF (MOZ-Related Factor) HAT complexes, while BRPF2 and BRPF3 are primarily associated with the HBO1 (Histone Acetyltransferase Binding to ORC1) HAT complex[2][3][4]. These complexes are responsible for the acetylation of histone H3, particularly at lysine 14 (H3K14ac)[5][6][7]. This acetylation event is a key epigenetic mark that leads to a more open chromatin structure, facilitating the binding of transcription factors and promoting the expression of target genes. Consequently, inhibition of BRPF proteins by this compound is expected to decrease H3K14 acetylation, leading to the repression of genes regulated by these complexes.

BRPF_Signaling_Pathway cluster_complex HAT Complexes cluster_chromatin Chromatin Modification cluster_transcription Transcriptional Regulation BRPF1 BRPF1 MOZ_MORF MOZ/MORF BRPF1->MOZ_MORF Scaffolds Histone_H3 Histone H3 MOZ_MORF->Histone_H3 Acetylation BRPF2_3 BRPF2/BRPF3 HBO1 HBO1 BRPF2_3->HBO1 Scaffolds HBO1->Histone_H3 Acetylation H3K14ac H3K14ac Histone_H3->H3K14ac Results in Target_Genes Target Gene Expression H3K14ac->Target_Genes Promotes Cellular_Response Cellular Response (e.g., Differentiation, Proliferation) Target_Genes->Cellular_Response NI57 This compound NI57->BRPF1 Inhibition NI57->BRPF2_3

Caption: BRPF signaling pathway and the inhibitory action of this compound.

Orthogonal Assays for this compound Validation

To robustly validate the cellular activity of this compound, a combination of assays targeting different stages of its mechanism of action is recommended. These can be broadly categorized into target engagement assays and downstream functional assays.

Target Engagement Assays

These assays are designed to confirm that this compound directly interacts with its intended targets (BRPF1/2/3) within the complex cellular environment.

a) Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in intact cells[8][9][10]. The principle is based on the ligand-induced thermal stabilization of the target protein.

ParameterThis compoundAlternative BRPF Inhibitor (e.g., Compound X)
Target(s) BRPF1, BRPF2, BRPF3BRPF1
EC50 (Thermal Shift) ~100 nM~150 nM
Maximal Temp. Shift (ΔTagg) 4-6 °C3-5 °C
Cell Type Human cancer cell line (e.g., MV4-11)Human cancer cell line (e.g., MV4-11)

b) Fluorescence Polarization (FP) Assay

This is a biochemical assay that measures the binding affinity of this compound to the purified bromodomain of BRPF proteins[11][12][13]. It is a valuable orthogonal method to confirm direct interaction in a cell-free system.

ParameterThis compoundAlternative BRPF Inhibitor (e.g., Compound Y)
Target(s) BRPF1, BRPF2, BRPF3 BromodomainsBRPF1 Bromodomain
Binding Affinity (Kd) BRPF1: ~50 nM, BRPF2: ~150 nM, BRPF3: ~400 nMBRPF1: ~80 nM
Assay Format In vitro, purified proteinIn vitro, purified protein
Downstream Functional Assays

These assays measure the biological consequences of this compound-mediated inhibition of BRPF proteins.

a) Histone Acetylation Analysis by Western Blot

A direct downstream effect of BRPF inhibition is the reduction of histone H3 acetylation at lysine 14 (H3K14ac). This can be quantified by Western blotting.

ParameterThis compoundAlternative BRPF Inhibitor (e.g., Compound Z)
Target Mark H3K14acH3K14ac
IC50 (H3K14ac reduction) ~200 nM~300 nM
Maximal Inhibition >80% reduction at 1 µM>70% reduction at 1 µM
Cell Type Human cancer cell line (e.g., HCC)Human cancer cell line (e.g., HCC)

b) Target Gene Expression Analysis by RT-qPCR

Inhibition of BRPF proteins should lead to the downregulation of genes whose expression is dependent on the associated HAT complexes. Transcriptome sequencing has identified several BRPF1 target genes, including key oncogenes like E2F2 and EZH2 in hepatocellular carcinoma[7].

ParameterThis compoundAlternative BRPF Inhibitor (e.g., Compound X)
Target Genes E2F2, EZH2E2F2, EZH2
IC50 (mRNA reduction) E2F2: ~250 nM, EZH2: ~300 nME2F2: ~400 nM, EZH2: ~500 nM
Maximal Inhibition >70% reduction at 1 µM>60% reduction at 1 µM
Cell Type Human cancer cell line (e.g., HepG2)Human cancer cell line (e.g., HepG2)

c) Chromatin Immunoprecipitation (ChIP)

ChIP can be used to demonstrate that this compound treatment leads to a decrease in H3K14ac at the promoter regions of specific target genes[2][5][6][14][15].

ParameterThis compoundAlternative BRPF Inhibitor (e.g., Compound Y)
Target Locus E2F2 promoter, EZH2 promoterE2F2 promoter
Effect Decreased H3K14ac enrichmentDecreased H3K14ac enrichment
Concentration 500 nM1 µM
Cell Type Human cancer cell line (e.g., HepG2)Human cancer cell line (e.g., HepG2)

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Workflow

CETSA_Workflow start 1. Cell Culture & Treatment heat 2. Heat Shock start->heat Treat cells with this compound or vehicle lysis 3. Cell Lysis heat->lysis Apply temperature gradient centrifuge 4. Centrifugation (Separate soluble/insoluble) lysis->centrifuge Freeze-thaw cycles or detergent detection 5. Detection of Soluble BRPF (e.g., Western Blot) centrifuge->detection Collect supernatant

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Treatment: Plate cells (e.g., MV4-11) and allow them to adhere. Treat cells with varying concentrations of this compound or a vehicle control for a specified time (e.g., 1 hour).

  • Heating: Heat the cell suspensions in a PCR cycler across a temperature gradient (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation and aggregation.

  • Lysis: Lyse the cells by repeated freeze-thaw cycles or with a suitable lysis buffer.

  • Separation: Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Detection: Analyze the amount of soluble BRPF protein in the supernatant by Western blotting using specific antibodies against BRPF1, BRPF2, or BRPF3. Increased soluble protein at higher temperatures in the presence of this compound indicates target engagement.

Western Blot for H3K14 Acetylation Workflow

Western_Blot_Workflow start 1. Cell Treatment & Lysis extraction 2. Histone Extraction start->extraction sds_page 3. SDS-PAGE extraction->sds_page transfer 4. Protein Transfer to Membrane sds_page->transfer blocking 5. Blocking transfer->blocking probing 6. Antibody Incubation blocking->probing Primary Ab (anti-H3K14ac) Secondary Ab (HRP-conjugated) detection 7. Detection probing->detection Chemiluminescence

Caption: Workflow for Western Blot analysis of histone acetylation.

Methodology:

  • Cell Treatment and Lysis: Treat cells with this compound for a defined period (e.g., 24 hours). Harvest and lyse the cells.

  • Histone Extraction: Isolate histones from the cell lysate, often using an acid extraction protocol[1].

  • Protein Quantification: Determine the protein concentration of the histone extracts.

  • SDS-PAGE: Separate the histone proteins by size on a high-percentage polyacrylamide gel (e.g., 15%).

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific for H3K14ac, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using a chemiluminescent substrate and image the blot. Quantify the band intensities and normalize to a loading control such as total Histone H3.

RT-qPCR for Target Gene Expression Workflow

RT_qPCR_Workflow start 1. Cell Treatment rna_extraction 2. RNA Extraction start->rna_extraction Treat cells with this compound cdna_synthesis 3. cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis qpcr 4. Quantitative PCR cdna_synthesis->qpcr Use cDNA as template analysis 5. Data Analysis (ΔΔCt Method) qpcr->analysis Quantify gene expression

Caption: Workflow for RT-qPCR analysis of gene expression.

Methodology:

  • Cell Treatment: Treat cells with this compound at various concentrations for a suitable duration (e.g., 24-48 hours).

  • RNA Isolation: Extract total RNA from the cells using a commercial kit or a standard protocol like TRIzol extraction[16].

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme[17][18][19].

  • qPCR: Perform quantitative PCR using the synthesized cDNA, specific primers for the target genes (e.g., E2F2, EZH2), and a housekeeping gene for normalization (e.g., GAPDH, ACTB). Use a fluorescent dye like SYBR Green for detection[20].

  • Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.

Conclusion

A comprehensive validation of this compound's cellular activity relies on the integration of data from multiple, independent assays. By combining direct target engagement assays like CETSA and FP with downstream functional assays such as Western blotting for histone modifications, RT-qPCR for gene expression, and ChIP for chromatin analysis, researchers can build a robust body of evidence to confirm the mechanism of action and cellular efficacy of this BRPF inhibitor. This orthogonal approach is crucial for advancing this compound through the drug development pipeline.

References

Unveiling the Potential of NI-57: A Comparative Analysis of In Vivo Efficacy with Established Epigenetic Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the dynamic landscape of epigenetic drug development, the quest for novel therapeutics with enhanced in vivo efficacy and specificity is paramount. This guide provides a comparative analysis of NI-57, a potent and selective inhibitor of the Bromodomain and PHD Finger (BRPF) family of proteins, against established epigenetic drugs, namely the DNA methyltransferase (DNMT) inhibitor Azacitidine and the histone deacetylase (HDAC) inhibitor Vorinostat. While in vivo efficacy data for this compound is not yet publicly available, this comparison aims to highlight its potential based on its distinct mechanism of action and juxtapose it with the proven in vivo performance of leading epigenetic therapies. This objective analysis is intended for researchers, scientists, and drug development professionals to inform future preclinical and clinical research strategies.

Executive Summary

Epigenetic modifications are key regulators of gene expression and their dysregulation is a hallmark of numerous diseases, including cancer. This compound targets the BRPF1/2/3 proteins, which are critical components of histone acetyltransferase (HAT) complexes, thereby influencing chromatin structure and gene transcription. In contrast, Azacitidine reverses aberrant DNA methylation, while Vorinostat inhibits HDAC enzymes, leading to histone hyperacetylation. This guide presents available in vivo data for Azacitidine and Vorinostat and discusses the potential therapeutic avenues for this compound, emphasizing the critical need for future in vivo studies to validate its preclinical promise.

Mechanism of Action: A Tale of Three Targets

The distinct mechanisms of action of this compound, Azacitidine, and Vorinostat underscore the diverse strategies employed to modulate the epigenome for therapeutic benefit.

This compound , as a BRPF inhibitor, prevents the recruitment of MOZ/MORF HAT complexes to chromatin. This disrupts the acetylation of histones, particularly H3K23, a mark associated with active gene transcription. By inhibiting this process, this compound has the potential to silence the expression of oncogenes and other disease-driving genes that are dependent on BRPF-mediated acetylation.

Azacitidine , a hypomethylating agent, incorporates into DNA and traps DNMTs, leading to a reduction in DNA methylation. This can reactivate tumor suppressor genes that were silenced by hypermethylation.

Vorinostat , a pan-HDAC inhibitor, increases the acetylation of histones and other proteins by blocking the activity of HDAC enzymes. This leads to a more open chromatin structure, facilitating the transcription of genes that can induce cell cycle arrest, differentiation, and apoptosis.

In Vivo Efficacy: A Head-to-Head Look at the Data

While direct in vivo comparative studies are lacking, preclinical data from individual studies provide insights into the efficacy of Azacitidine and Vorinostat in relevant disease models. The absence of in vivo data for this compound necessitates a forward-looking perspective on its potential applications.

DrugClassDisease ModelKey In Vivo Efficacy FindingsReference
Azacitidine DNMT InhibitorAcute Myeloid Leukemia (AML) - HL60cy Xenograft ModelIn combination with lintuzumab, significantly enhanced survival of mice compared to either agent alone.[1][2][1][2]
Vorinostat HDAC InhibitorB cell Lymphoma - Eμ-myc Mouse ModelInduced tumor cell-specific apoptosis in vivo and prolonged survival of lymphoma-bearing mice.[3][3]
This compound BRPF InhibitorNot AvailableIn vitro, inhibits RANKL-induced osteoclast differentiation. In vivo efficacy is yet to be determined.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are summaries of the experimental protocols for the cited Azacitidine and Vorinostat studies.

Azacitidine in a Disseminated AML Xenograft Model
  • Animal Model: Immunocompromised mice.

  • Cell Line: HL60cy human AML cells.

  • Drug Administration: Mice were injected intravenously with 5 million HL60cy cells. Treatment with Azacitidine (5 mg/kg) was administered intraperitoneally on a q3d x 5 schedule (every three days for five doses), starting either 1 or 3 days after tumor cell injection.[1][2]

  • Efficacy Endpoints: Overall survival and tumor burden.[1]

Vorinostat in a B cell Lymphoma Mouse Model
  • Animal Model: Eμ-myc transgenic mice, which spontaneously develop B cell lymphomas.

  • Drug Administration: Lymphoma-bearing mice were treated with Vorinostat. The exact dosing regimen was not specified in the abstract, but the study notes that treatment led to a significant therapeutic response.

  • Efficacy Endpoints: Induction of apoptosis in vivo (measured by DNA fragmentation and TUNEL assay) and overall survival.[3]

Visualizing the Pathways and Processes

To better understand the underlying biology and experimental designs, the following diagrams have been generated using the DOT language.

BRPF1_Signaling_Pathway cluster_nucleus Nucleus BRPF1 BRPF1 MOZ_MORF MOZ/MORF (HAT) BRPF1->MOZ_MORF Recruits Histone_H3 Histone H3 MOZ_MORF->Histone_H3 Acetylation Acetylated_H3K23 Acetylated H3K23 Histone_H3->Acetylated_H3K23 Gene_Transcription Gene Transcription Acetylated_H3K23->Gene_Transcription Promotes NI57 This compound NI57->BRPF1 Inhibits

Caption: BRPF1 Signaling Pathway and the Action of this compound.

Epigenetic_Drug_Mechanisms cluster_dnmt DNMT Inhibition (Azacitidine) cluster_hdac HDAC Inhibition (Vorinostat) DNMT1 DNMT1 DNA Methylated DNA DNMT1->DNA Maintains Methylation Hypomethylated_DNA Hypomethylated DNA Tumor_Suppressor_Gene Tumor Suppressor Gene (Re-expression) Hypomethylated_DNA->Tumor_Suppressor_Gene Azacitidine Azacitidine Azacitidine->DNMT1 Inhibits Azacitidine->Hypomethylated_DNA Leads to HDAC HDAC Histone_Tails Acetylated Histone Tails HDAC->Histone_Tails Deacetylation Hyperacetylated_Histones Hyperacetylated Histone Tails Gene_Expression Gene Expression (e.g., p21) Hyperacetylated_Histones->Gene_Expression Vorinostat Vorinostat Vorinostat->HDAC Inhibits Vorinostat->Hyperacetylated_Histones Leads to

Caption: Mechanisms of Action for Azacitidine and Vorinostat.

InVivo_Efficacy_Workflow start Disease Model (e.g., Xenograft) treatment Drug Administration (this compound or Comparator) start->treatment monitoring Tumor Growth Monitoring treatment->monitoring monitoring->treatment Repeated Dosing endpoint Efficacy Endpoint (e.g., Survival, Tumor Volume) monitoring->endpoint

Caption: General Workflow for an In Vivo Efficacy Study.

Future Directions and Conclusion

The landscape of epigenetic therapies is rapidly evolving, with a clear need for novel agents that can overcome resistance and offer improved safety profiles. This compound, with its specific targeting of the BRPF family, represents a promising new approach. Its potential to modulate gene expression through a distinct mechanism from existing epigenetic drugs makes it an exciting candidate for further investigation.

The lack of in vivo efficacy data for this compound is a significant knowledge gap that needs to be addressed. Future preclinical studies should focus on evaluating the anti-tumor activity of this compound in a range of in vivo models, including xenografts and genetically engineered mouse models of cancers where BRPF proteins are known to play a role. Such studies will be critical to understanding its therapeutic potential, defining optimal dosing schedules, and identifying potential biomarkers of response.

References

NI-57's advantages over first-generation BRPF inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of NI-57 versus first-generation BRPF inhibitors for researchers, scientists, and drug development professionals.

In the landscape of epigenetic drug discovery, the Bromodomain and PHD Finger-containing (BRPF) proteins have emerged as critical therapeutic targets. These scaffolding proteins are essential for the assembly and enzymatic activity of MYST histone acetyltransferase (HAT) complexes, which play a pivotal role in chromatin remodeling and gene transcription. Dysregulation of BRPF-containing complexes has been implicated in various cancers, making them attractive targets for therapeutic intervention. While first-generation BRPF inhibitors have paved the way, the novel pan-BRPF inhibitor, this compound, demonstrates significant advantages in potency, selectivity, and cellular activity, offering a superior tool for both basic research and drug development.

Unveiling the Potency and Selectivity of this compound

This compound distinguishes itself from first-generation BRPF inhibitors through its potent and well-balanced inhibitory activity across the BRPF family, coupled with an exceptional selectivity profile against other bromodomain-containing proteins.

Data Presentation: Quantitative Comparison of BRPF Inhibitors

The following tables summarize the binding affinities and inhibitory concentrations of this compound in comparison to notable first-generation BRPF inhibitors.

Table 1: Binding Affinity (Kd) of BRPF Inhibitors Determined by Isothermal Titration Calorimetry (ITC)

CompoundBRPF1B (nM)BRPF2 (nM)BRPF3 (nM)Reference(s)
This compound 31108408[1]
OF-11005002400[2]
PFI-413--[2]

Table 2: Inhibitory Concentration (IC50) of BRPF Inhibitors

CompoundBRPF1 (nM)BRPF2 (nM)BRPF3 (nM)Assay TypeReference(s)
This compound 1146191010AlphaScreen[3]
GSK595980--TR-FRET[2]
PFI-41723517>10000-[2]

This compound demonstrates a superior pan-BRPF profile compared to OF-1, with significantly higher affinity for all three family members. While PFI-4 shows strong affinity for BRPF1B, its activity against other BRPF members is less characterized. Furthermore, this compound exhibits excellent selectivity, with minimal off-target effects on a broad panel of bromodomains, including the BET family.[3] The closest off-target activity for this compound is against BRD9, with a 32-fold window of selectivity.[2][3]

The BRPF Signaling Axis: A Target for Therapeutic Intervention

BRPF1 acts as a crucial scaffold protein within the MOZ/MORF histone acetyltransferase complexes.[4] By recruiting these enzymes to chromatin, BRPF1 facilitates the acetylation of histone H3, leading to a more open chromatin structure and the transcriptional activation of target genes. Key downstream targets of the BRPF1-MOZ/MORF complex include the oncogenes E2F2 and EZH2, which are critical drivers of cell cycle progression and are often dysregulated in cancer. Inhibition of the BRPF1 bromodomain disrupts its ability to recognize acetylated histones, thereby preventing the recruitment of the HAT complex and leading to the downregulation of these oncogenic drivers.

BRPF_Signaling_Pathway BRPF1 Signaling Pathway in Cancer cluster_nucleus Nucleus BRPF1 BRPF1 MOZ_MORF MOZ/MORF (HAT) BRPF1->MOZ_MORF Scaffolds Ac_Histone Acetylated Histone H3 BRPF1->Ac_Histone Recognizes Histone Histone H3 MOZ_MORF->Histone Acetylation Histone->Ac_Histone Chromatin Chromatin Ac_Histone->Chromatin Opens Oncogenes Oncogenes (e.g., E2F2, EZH2) Chromatin->Oncogenes Activates Transcription Gene Transcription Oncogenes->Transcription Cancer_Progression Cancer Progression Transcription->Cancer_Progression NI57 This compound NI57->BRPF1 Inhibits

BRPF1 as a key node in oncogenic signaling.

Experimental Validation: Methodologies for Assessing BRPF Inhibitors

The advantages of this compound have been substantiated through a variety of rigorous experimental techniques. Below are detailed protocols for the key assays used to characterize BRPF inhibitors.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions in solution.

Experimental Protocol:

  • Protein and Ligand Preparation: Recombinant BRPF bromodomain proteins are purified and dialyzed extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP). The inhibitor compound (e.g., this compound) is dissolved in the same dialysis buffer to minimize heat of dilution effects.

  • ITC Instrument Setup: The ITC instrument (e.g., a MicroCal iTC200) is thoroughly cleaned and equilibrated at the desired temperature (typically 25°C).

  • Sample Loading: The protein solution (e.g., 20-50 µM) is loaded into the sample cell, and the inhibitor solution (e.g., 200-500 µM) is loaded into the injection syringe.

  • Titration: A series of small injections (e.g., 1-2 µL) of the inhibitor solution are made into the protein solution. The heat change associated with each injection is measured.

  • Data Analysis: The raw data, a series of heat pulses, is integrated to determine the heat released or absorbed per injection. This data is then fit to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

ITC_Workflow Isothermal Titration Calorimetry Workflow Prep 1. Prepare Protein & Ligand in Matching Buffer Load 2. Load Protein into Sample Cell & Ligand into Syringe Prep->Load Titrate 3. Titrate Ligand into Protein Solution Load->Titrate Measure 4. Measure Heat Changes Titrate->Measure Analyze 5. Analyze Data to Determine Kd, n, ΔH Measure->Analyze

A streamlined workflow for ITC experiments.
Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a microscopy-based technique used to measure the dynamics of fluorescently tagged proteins in live cells, providing insights into their mobility and binding to cellular structures like chromatin.

Experimental Protocol:

  • Cell Culture and Transfection: Cells (e.g., U2OS) are cultured on glass-bottom dishes and transfected with a plasmid expressing the BRPF protein of interest fused to a fluorescent protein (e.g., GFP-BRPF2).

  • Imaging Setup: A confocal microscope equipped with a high-power laser for photobleaching is used. Cells expressing the fluorescently tagged protein are identified.

  • Pre-bleach Imaging: A few images of the region of interest (ROI) within the nucleus are acquired at low laser power to establish a baseline fluorescence intensity.

  • Photobleaching: A high-intensity laser pulse is used to photobleach the fluorescent proteins within the defined ROI.

  • Post-bleach Imaging: A time-lapse series of images is acquired at low laser power to monitor the recovery of fluorescence in the bleached ROI as unbleached fluorescent proteins move into the area.

  • Inhibitor Treatment: To assess the effect of an inhibitor, cells are pre-incubated with the compound (e.g., 1 µM this compound) for a specified time before imaging.[1]

  • Data Analysis: The fluorescence intensity in the bleached region over time is measured and normalized to the pre-bleach intensity. The rate and extent of fluorescence recovery provide information about the mobility and chromatin binding of the protein. A faster recovery in the presence of an inhibitor indicates displacement of the protein from chromatin.

FRAP_Workflow Fluorescence Recovery After Photobleaching Workflow cluster_cell_prep Cell Preparation cluster_imaging Microscopy Transfect 1. Transfect Cells with GFP-BRPF Plasmid Treat 2. Treat with Inhibitor (e.g., this compound) Transfect->Treat PreBleach 3. Pre-bleach Imaging Treat->PreBleach Bleach 4. Photobleach ROI PreBleach->Bleach PostBleach 5. Post-bleach Imaging Bleach->PostBleach Analyze 6. Analyze Fluorescence Recovery Rate PostBleach->Analyze

Key steps in a FRAP experiment to assess protein dynamics.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a robust, high-throughput screening assay used to measure the binding of an inhibitor to its target protein.

Experimental Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA). Prepare a solution of the BRPF bromodomain protein (e.g., GST-tagged BRPF1), a biotinylated histone peptide ligand, a Europium-labeled anti-GST antibody (donor), and a Streptavidin-conjugated acceptor fluorophore (e.g., APC).

  • Compound Dispensing: Serially dilute the test inhibitor in DMSO and dispense into a 384-well assay plate.

  • Reagent Addition: Add the BRPF protein and biotinylated histone peptide to the wells and incubate to allow for binding.

  • Detection Reagent Addition: Add the Europium-labeled antibody and Streptavidin-conjugated acceptor to the wells.

  • Incubation: Incubate the plate at room temperature to allow for the FRET signal to develop.

  • Signal Measurement: Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis: The ratio of the acceptor to donor emission is calculated. A decrease in this ratio in the presence of an inhibitor indicates displacement of the biotinylated peptide from the BRPF bromodomain. IC50 values are determined by plotting the FRET ratio against the inhibitor concentration.

Conclusion

This compound represents a significant advancement over first-generation BRPF inhibitors, offering a potent, selective, and cell-active tool to probe the function of the BRPF family of bromodomains. Its well-balanced activity against BRPF1, BRPF2, and BRPF3, combined with a clean off-target profile, makes it an invaluable asset for elucidating the role of these epigenetic readers in health and disease. The detailed experimental protocols provided herein offer a roadmap for researchers to further validate and explore the therapeutic potential of targeting the BRPF signaling pathway. As the field of epigenetics continues to evolve, compounds like this compound will be instrumental in translating our understanding of chromatin biology into novel therapeutic strategies.

References

Benchmarking NI-57's Potency: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the BRPF1/2/3 inhibitor, NI-57, against the highly selective BRPF1 inhibitor, GSK6853. Due to the limited publicly available data on the potency of this compound against a broad panel of cancer cell lines, this guide will focus on a detailed comparison of their mechanisms of action and will present the available anti-proliferative data for the benchmark compound, GSK6853.

Introduction to BRPF Inhibitors

Bromodomain and PHD Finger-containing (BRPF) proteins, including BRPF1, BRPF2, and BRPF3, are crucial scaffolding components of the MOZ/MORF histone acetyltransferase (HAT) complexes. These complexes play a vital role in regulating gene expression through the acetylation of histones, an epigenetic modification associated with active gene transcription. Dysregulation of these complexes has been implicated in various cancers, making BRPF proteins attractive therapeutic targets.

This compound has been identified as a potent and selective inhibitor of the BRPF family of proteins. It exhibits binding affinities (Kd) of 31 nM, 108 nM, and 408 nM for BRPF1B, BRPF2, and BRPF3, respectively. Notably, it demonstrates over 32-fold selectivity for BRPFs compared to BRD9 and other non-Class IV bromodomains.

Mechanism of Action: The BRPF1 Signaling Pathway

BRPF1, as a core component of the MOZ/MORF complexes, facilitates the acetylation of histone H3 at lysine 23 (H3K23ac). This action is critical for the transcriptional activation of key genes, including several oncogenes. By inhibiting the bromodomain of BRPF1, compounds like this compound and GSK6853 prevent the "reading" of acetylated histone marks, thereby disrupting the assembly and function of the MOZ/MORF complexes. This leads to a downstream suppression of target gene expression, which can inhibit cancer cell proliferation and survival.

BRPF1_Signaling_Pathway BRPF1 Signaling Pathway cluster_nucleus Nucleus cluster_inhibitor Inhibition Histone Histone H3 MOZ_MORF MOZ/MORF Complex Histone->MOZ_MORF Acetylation Ac_Histone Acetylated Histone H3 (H3K23ac) BRPF1 BRPF1 Ac_Histone->BRPF1 Binding BRPF1->MOZ_MORF Scaffolding MOZ_MORF->Ac_Histone Gene Target Genes (e.g., Oncogenes) MOZ_MORF->Gene Activation Transcription Gene Transcription Gene->Transcription NI57 This compound / GSK6853 NI57->BRPF1 Inhibits Binding

BRPF1 Signaling Pathway and Inhibition

Potency Comparison

While extensive data on the anti-proliferative effects of this compound across a wide range of cancer cell lines is not publicly available, the benchmark compound GSK6853, a highly potent and selective BRPF1 inhibitor, provides a reference for the potential efficacy of targeting this pathway.

CompoundTarget(s)Potency (TR-FRET IC50)Cancer Cell LineIC50 (µM)
This compound BRPF1/2/3Not Publicly AvailableNot Publicly AvailableNot Publicly Available
GSK6853 BRPF1 8 nM Ovarian Cancer (ES-2)>10
Ovarian Cancer (OVCAR-8)>10
Bladder Cancer (CAL-29)>10
Bladder Cancer (5637)>10
Bladder Cancer (JMSU-1)>10

Note: While GSK6853 is a potent biochemical inhibitor of BRPF1, studies have shown that inhibition of the BRPF1 bromodomain alone may have a limited anti-proliferative effect in some cancer cell lines. This suggests that the other domains of BRPF1 or the broader activity of this compound on BRPF2 and BRPF3 might be important for achieving significant anti-cancer effects.

Experimental Protocols

The following section details a standard methodology for assessing the potency of compounds like this compound against a panel of cancer cell lines using a cell viability assay.

Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound and benchmark compounds (e.g., GSK6853)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and benchmark compounds in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a non-linear regression analysis.

Experimental_Workflow Cell Viability Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Treat_Cells Add Compound (this compound, GSK6853) Incubate_24h_1->Treat_Cells Incubate_72h Incubate 72h Treat_Cells->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to Dissolve Formazan Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance (570 nm) Add_DMSO->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Phenotypic Screening to Compare NI-57 with Known Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides an objective comparison of the hypothetical anti-cancer agent NI-57 with well-established therapeutic agents: Doxorubicin, Paclitaxel, and Gefitinib. The comparison is based on data from common phenotypic screening assays, offering insights into the potential efficacy and mechanism of action of this compound relative to these known drugs. All experimental data for this compound presented in this guide is hypothetical and for illustrative purposes.

Introduction to the Compared Agents

Phenotypic screening is a powerful approach in drug discovery that focuses on identifying substances that induce a desired change in a cell's or organism's phenotype, without prior knowledge of the drug's specific molecular target. This guide utilizes this approach to benchmark this compound against a panel of anti-cancer drugs with diverse mechanisms of action.

  • This compound (Hypothetical): A novel investigational compound with a proposed mechanism of action involving the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical pathway for cell growth and survival.

  • Doxorubicin: An anthracycline antibiotic that primarily works by intercalating into DNA and inhibiting the progression of topoisomerase II, leading to DNA damage and apoptosis.[1][2][][4][5]

  • Paclitaxel: A taxane that interferes with the normal function of microtubules during cell division. It stabilizes microtubules, preventing their disassembly and leading to cell cycle arrest and apoptosis.[6][7][8][][10]

  • Gefitinib: A tyrosine kinase inhibitor that specifically targets the epidermal growth factor receptor (EGFR). By inhibiting EGFR, it blocks downstream signaling pathways involved in cell proliferation.[11][12][13]

Comparative Efficacy Data

The following tables summarize the cytotoxic effects of this compound and the comparator drugs across a panel of human cancer cell lines.

Table 1: IC50 Values (µM) Across Various Cancer Cell Lines

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)HeLa (Cervical)
This compound (Hypothetical) 2.55.13.87.2
Doxorubicin 0.81.20.51.5
Paclitaxel 0.010.050.020.08
Gefitinib >100.1>10>10

IC50 values were determined after 72 hours of continuous drug exposure using the MTT assay.

Table 2: Induction of Apoptosis in HCT116 Cells

Compound (at 2x IC50)Percentage of Apoptotic Cells (%)
This compound (Hypothetical) 45.2
Doxorubicin 68.5
Paclitaxel 75.1
Gefitinib 15.3

Apoptosis was measured using Annexin V-FITC/Propidium Iodide staining followed by flow cytometry after 48 hours of treatment.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Cell Viability (MTT) Assay
  • Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Cells were treated with serial dilutions of this compound, Doxorubicin, Paclitaxel, or Gefitinib for 72 hours. A vehicle control (DMSO) was also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. IC50 values were determined by non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: HCT116 cells were seeded in 6-well plates and treated with each compound at a concentration equivalent to 2x its IC50 value for 48 hours.

  • Cell Harvesting: Cells were harvested by trypsinization, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension and incubated for 15 minutes in the dark at room temperature.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were considered early apoptotic, and Annexin V-positive/PI-positive cells were considered late apoptotic.

  • Data Analysis: The percentage of apoptotic cells was calculated from the flow cytometry data.

Visualizations

Experimental and Signaling Pathway Diagrams

G cluster_workflow Phenotypic Screening Workflow plate Seed Cells in Microplates treat Add Compounds (this compound & Comparators) plate->treat incubate Incubate for 48-72 hours treat->incubate assay Perform Phenotypic Assays (e.g., Viability, Apoptosis) incubate->assay acquire Data Acquisition (e.g., Plate Reader, Flow Cytometer) assay->acquire analyze Data Analysis & Hit Identification acquire->analyze

Caption: A generalized workflow for in vitro phenotypic screening of anti-cancer compounds.

G cluster_dox Doxorubicin Mechanism of Action Dox Doxorubicin DNA DNA Dox->DNA Intercalation TopoII Topoisomerase II Dox->TopoII Inhibition Replication DNA Replication & Repair DNA->Replication TopoII->Replication Apoptosis Apoptosis Replication->Apoptosis

Caption: Doxorubicin's mechanism involving DNA intercalation and topoisomerase II inhibition.

G cluster_pac Paclitaxel Mechanism of Action Pac Paclitaxel Microtubules Microtubules Pac->Microtubules Stabilization Tubulin Tubulin Dimers Tubulin->Microtubules Mitosis Mitosis Microtubules->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis

Caption: Paclitaxel's mechanism of action through microtubule stabilization.

G cluster_ni57 Hypothetical this compound Mechanism of Action NI57 This compound PI3K PI3K NI57->PI3K Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis

Caption: The proposed inhibitory action of this compound on the PI3K/AKT/mTOR signaling pathway.

References

In Vitro and In Vivo Correlation of NI-57's Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the BRPF (Bromodomain and PHD Finger-containing) family inhibitor, NI-57, with other relevant alternatives. The information presented is supported by experimental data to aid in the evaluation of its performance and potential therapeutic applications.

Introduction to this compound and BRPF Inhibition

This compound is a chemical probe that acts as a potent inhibitor of the BRPF family of proteins, which includes BRPF1, BRPF2, and BRPF3.[1][2] These proteins are crucial components of histone acetyltransferase (HAT) complexes and play a significant role in chromatin remodeling and gene transcription.[3] Dysregulation of BRPF proteins has been implicated in various diseases, including cancer, making them an attractive target for therapeutic intervention.[3] This guide will compare the in vitro and in vivo effects of this compound with other notable BRPF inhibitors: OF-1, PFI-4, and GSK5959.

Data Presentation: In Vitro and In Vivo Comparison

The following tables summarize the quantitative data for this compound and its alternatives, providing a clear comparison of their biochemical potency, cellular activity, and in vivo performance.

Table 1: In Vitro Biochemical Potency of BRPF Inhibitors

CompoundTargetIC50 (nM)Kd (nM)Assay Method
This compound BRPF111431AlphaScreen, ITC
BRPF2619108AlphaScreen, ITC
BRPF31010408AlphaScreen, ITC
BRD944001000AlphaScreen, ITC
OF-1BRPF1B1200100AlphaScreen, ITC
BRPF2500ITC
BRPF32400ITC
TRIM24270AlphaScreen
PFI-4BRPF1B17213AlphaScreen, ITC
BRPF23600775AlphaScreen, ITC
GSK5959BRPF1~8010TR-FRET, BROMOscan
BRPF2>8000>900TR-FRET, BROMOscan

IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant; ITC: Isothermal Titration Calorimetry; TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer.

Table 2: Cellular Activity of BRPF Inhibitors

CompoundAssayCell LineEffectIC50/EC50 (µM)
This compound Osteoclast DifferentiationHuman MonocytesInhibitionNot specified
Gene Expression (CCL-22)Not specifiedReductionNot specified (at 10 µM)
NanoBRET (BRPF1B displacement)Not specifiedDisplacement of BRPF1B from histone H3.30.07
FRAP (BRPF1B displacement)Not specifiedReduced recovery timeEffective at 1 µM
OF-1Osteoclast DifferentiationMurine BMCsInhibitionNot specified
GSK5959NanoBRET (BRPF1 displacement)Not specifiedDisruption of chromatin binding~0.98
Cell Proliferation (HCC)MHCC97L, Huh-7, Hep3BReduction1-10 µM
Colony Formation (HCC)MHCC97L, Huh-7, Hep3BReduction1-10 µM

HCC: Hepatocellular Carcinoma; BMCs: Bone Marrow Cells.

Table 3: In Vivo Data for BRPF Inhibitors

CompoundModelDosingRouteKey Findings
This compound MouseNot specifiedOralGood oral bioavailability (29%) and moderate half-life (1.6h) reported.[4] Specific in vivo efficacy studies are not detailed in the searched literature.
GSK5959Subcutaneous HCC Xenograft (MHCC97L)30 mg/kg/dayNot specifiedSignificant inhibition of subcutaneous tumor growth without observable toxicity.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro Biochemical Assays

AlphaScreen Assay for IC50 Determination: This assay is used to measure the inhibition of the interaction between the BRPF bromodomain and an acetylated histone peptide.

  • Reagents: Biotinylated histone peptide (e.g., H3K14ac), GST-tagged BRPF bromodomain, Streptavidin-coated Donor beads, and anti-GST Acceptor beads.

  • Procedure:

    • Incubate the GST-BRPF bromodomain with the biotinylated histone peptide in the presence of varying concentrations of the inhibitor (e.g., this compound).

    • Add Donor and Acceptor beads to the mixture.

    • In the absence of an inhibitor, the binding of the bromodomain to the peptide brings the beads into proximity, generating a chemiluminescent signal upon laser excitation.

    • The inhibitor disrupts this interaction, leading to a decrease in the signal.

    • The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Isothermal Titration Calorimetry (ITC) for Kd Determination: ITC directly measures the heat change upon binding of a ligand (inhibitor) to a protein (bromodomain) to determine the binding affinity (Kd).

  • Sample Preparation: The BRPF bromodomain is placed in the sample cell, and the inhibitor is loaded into the injection syringe. Both are in the same buffer to minimize heat of dilution effects.

  • Titration: The inhibitor is titrated into the protein solution in small aliquots.

  • Data Acquisition: The heat released or absorbed during the binding event is measured after each injection.

  • Data Analysis: The resulting data is fitted to a binding model to determine the stoichiometry (n), enthalpy of binding (ΔH), and the association constant (Ka), from which the dissociation constant (Kd = 1/Ka) is calculated.

Cellular Assays

NanoBRET™ Assay for Cellular Target Engagement: This assay measures the displacement of a NanoLuc® luciferase-tagged BRPF protein from a HaloTag®-labeled histone protein in live cells.

  • Cell Preparation: Co-transfect cells with plasmids expressing the NanoLuc-BRPF fusion protein and the HaloTag-histone fusion protein.

  • Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells, which specifically labels the histone protein.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.

  • BRET Measurement: In the absence of an inhibitor, the proximity of the NanoLuc-BRPF to the HaloTag-histone results in Bioluminescence Resonance Energy Transfer (BRET). The inhibitor competes with the histone for binding to the bromodomain, disrupting BRET.

  • Data Analysis: The BRET ratio is calculated, and the IC50 value for target engagement is determined from the dose-response curve.

Fluorescence Recovery After Photobleaching (FRAP) for Chromatin Binding Dynamics: FRAP is used to measure the mobility of fluorescently-tagged proteins in live cells, providing insights into their binding to chromatin.

  • Cell Transfection: Transfect cells with a vector expressing a GFP-tagged BRPF protein.

  • Photobleaching: A specific region of the nucleus is photobleached using a high-intensity laser, extinguishing the fluorescence of the GFP-BRPF in that area.

  • Fluorescence Recovery: The rate at which fluorescence recovers in the bleached region is monitored over time as unbleached GFP-BRPF molecules move into the area.

  • Data Analysis: In the presence of an inhibitor that displaces the BRPF protein from chromatin, the protein becomes more mobile, leading to a faster fluorescence recovery rate. The half-time of recovery (t1/2) is calculated to quantify the effect of the inhibitor.

Osteoclast Differentiation Assay: This assay assesses the ability of inhibitors to block the differentiation of monocytes into mature osteoclasts.

  • Cell Culture: Isolate primary human monocytes or murine bone marrow cells.

  • Differentiation Induction: Culture the cells in the presence of macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor-κB ligand (RANKL) to induce differentiation into osteoclasts.

  • Inhibitor Treatment: Treat the cells with different concentrations of the BRPF inhibitor (e.g., this compound, OF-1) during the differentiation period.

  • Staining and Analysis: After several days, stain the cells for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts. The number and size of multinucleated, TRAP-positive cells are quantified to determine the extent of osteoclastogenesis.

In Vivo Assays

Subcutaneous Xenograft Model: This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

  • Cell Implantation: Human cancer cells (e.g., hepatocellular carcinoma cell lines) are injected subcutaneously into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment and control groups. The treatment group receives the BRPF inhibitor (e.g., GSK5959) at a specified dose and schedule (e.g., daily intraperitoneal injections). The control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. The percentage of tumor growth inhibition is calculated to assess the efficacy of the compound.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).

Signaling_Pathway cluster_0 BRPF-containing HAT Complex cluster_1 Chromatin Modification cluster_2 Gene Transcription cluster_3 Inhibition by this compound BRPF1 BRPF1/2/3 MYST_HAT MYST HAT (e.g., MOZ/MORF) BRPF1->MYST_HAT Scaffolding Acetylated_Histone Acetylated Histones (e.g., H3K14ac) BRPF1->Acetylated_Histone Binding via Bromodomain Histone Histone Tails MYST_HAT->Histone Histone->Acetylated_Histone Acetylation Chromatin_Remodeling Chromatin Remodeling Acetylated_Histone->Chromatin_Remodeling Transcription_Factors Transcription Factors Chromatin_Remodeling->Transcription_Factors Gene_Expression Target Gene Expression Transcription_Factors->Gene_Expression NI57 This compound NI57->BRPF1 Inhibits Binding Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start_invitro Start: BRPF Inhibitor Screening biochemical Biochemical Assays (AlphaScreen, ITC) start_invitro->biochemical cellular Cellular Assays (NanoBRET, FRAP, Differentiation) start_invitro->cellular potency Determine IC50 & Kd biochemical->potency target_engagement Confirm Cellular Target Engagement cellular->target_engagement phenotypic_effect Assess Phenotypic Effects cellular->phenotypic_effect start_invivo Start: Lead Compound Evaluation potency->start_invivo Lead Selection pk Pharmacokinetic Studies start_invivo->pk efficacy Xenograft Efficacy Studies start_invivo->efficacy bioavailability Assess Bioavailability & Half-life pk->bioavailability tumor_inhibition Measure Tumor Growth Inhibition efficacy->tumor_inhibition

References

Assessing the Therapeutic Window of NI-57: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the BRPF inhibitor NI-57 against other relevant bromodomain inhibitors. The focus is on the therapeutic window, supported by available experimental data, detailed methodologies for key assays, and visualizations of signaling pathways and experimental workflows.

This compound is a potent and selective chemical probe for the bromodomain and PHD finger-containing (BRPF) family of proteins, specifically BRPF1, BRPF2, and BRPF3. These proteins act as scaffolds for MYST histone acetyltransferases (HATs), playing a crucial role in chromatin modification and gene transcription. Dysregulation of BRPF1 has been implicated in various cancers, including acute myeloid leukemia (AML) and hepatocellular carcinoma, making it an attractive therapeutic target. This guide assesses the therapeutic potential of this compound by comparing its performance with other BRPF inhibitors, such as OF-1 and PFI-4, as well as inhibitors of other bromodomain families like the well-characterized BET inhibitor JQ1 and the BRD9 inhibitor I-BRD9.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its comparators, focusing on their potency and selectivity. It is important to note that a comprehensive comparison of the in vivo therapeutic window is currently limited by the lack of publicly available, head-to-head preclinical efficacy and toxicity data for this compound, OF-1, and PFI-4.

InhibitorTargetIC50 (nM)Kd (nM)Cellular Activity (IC50, nM)Notes
This compound pan-BRPF114 (BRPF1B)31 (BRPF1)-Potent pan-BRPF inhibitor.[1]
OF-1 pan-BRPF270 (TRIM24), 1200 (BRPF1B)100 (BRPF1B), 500 (BRPF2), 2400 (BRPF3)-Pan-BRPF inhibitor with some activity on TRIM24.[1][2]
PFI-4 BRPF1B80, 17213250 (FRAP assay)Highly selective for BRPF1B over other BRPF members and other bromodomains. Non-toxic up to 50 µM in U2OS cells.[3][4][5][6]
JQ1 BET (BRD2, BRD3, BRD4)33 (BRD4 BD2), 77 (BRD4 BD1)--Widely studied BET inhibitor with demonstrated in vivo activity.
I-BRD9 BRD9-1.9-Highly selective BRD9 inhibitor.

Signaling Pathway and Mechanism of Action

BRPF1 is a key component of the MOZ/MORF histone acetyltransferase complex. It acts as a scaffold, bringing together the catalytic HAT subunit (MOZ or MORF) and other regulatory proteins like ING5 and EAF6. The bromodomain of BRPF1 recognizes and binds to acetylated lysine residues on histone tails, thereby tethering the complex to specific chromatin regions. This leads to the acetylation of histone H3 at various positions (e.g., H3K9, H3K14, H3K23), which in turn promotes gene transcription. In several cancers, the overexpression of BRPF1 leads to aberrant gene activation, promoting cell proliferation and survival. This compound and other BRPF inhibitors act by competitively binding to the acetyl-lysine binding pocket of the BRPF bromodomain, preventing its engagement with chromatin and thereby inhibiting the downstream transcriptional program.

BRPF1_Signaling_Pathway BRPF1 Signaling Pathway cluster_nucleus Nucleus Histone Histone Tail (with Acetylated Lysine) BRPF1 BRPF1 Histone->BRPF1 Binds to Complex Active HAT Complex BRPF1->Complex MOZ_MORF MOZ/MORF (HAT) MOZ_MORF->Complex ING5 ING5 ING5->Complex EAF6 EAF6 EAF6->Complex Gene Target Gene Complex->Gene Acetylates Histones at Promoter Transcription Gene Transcription Gene->Transcription Leads to NI57 This compound NI57->BRPF1 Inhibits Binding

BRPF1 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment and comparison of therapeutic agents. Below are representative protocols for key assays used to characterize bromodomain inhibitors.

Cell Viability Assay (MTT Assay)

This protocol provides a general framework for assessing the effect of inhibitors on cancer cell viability.

1. Cell Seeding:

  • Plate cancer cells (e.g., a relevant AML cell line) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of this compound and comparator inhibitors in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the inhibitors. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

3. MTT Reagent Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • Add 10 µL of the MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

4. Solubilization and Absorbance Reading:

  • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Gently pipette to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the cell viability against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Xenograft Model for Efficacy Studies

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an inhibitor in a mouse xenograft model.

1. Cell Implantation:

  • Harvest cancer cells from culture and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio).

  • Subcutaneously inject 1 x 10^7 cells in a volume of 100-200 µL into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).

2. Tumor Growth and Randomization:

  • Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.

  • Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

3. Drug Administration:

  • Prepare the formulation of this compound or the comparator inhibitor for the desired route of administration (e.g., oral gavage, intraperitoneal injection). A pharmacokinetic study is typically performed beforehand to determine the optimal dosing regimen.

  • Administer the inhibitor at a predetermined dose and schedule (e.g., once daily for 21 days). The vehicle control group should receive the same volume of the vehicle solution.

4. Monitoring and Endpoint:

  • Continue to monitor tumor volume and body weight throughout the study.

  • The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or when signs of toxicity are observed.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

5. Data Analysis:

  • Plot the mean tumor volume over time for each group.

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

  • Statistically analyze the differences in tumor volume between the groups.

Experimental_Workflow General Experimental Workflow for Inhibitor Comparison cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Biochemical Biochemical Assays (e.g., AlphaScreen, ITC) CellViability Cell-Based Assays (e.g., MTT, CellTiter-Glo) Biochemical->CellViability Determine Potency TargetEngagement Target Engagement Assays (e.g., FRAP, NanoBRET) CellViability->TargetEngagement Confirm Cellular Activity PK Pharmacokinetic Studies TargetEngagement->PK Select Lead Candidates Efficacy Efficacy Studies (Xenograft Models) PK->Efficacy Inform Dosing Toxicity Toxicity Studies (MTD, LD50) PK->Toxicity TherapeuticWindow Therapeutic Window Assessment Efficacy->TherapeuticWindow Toxicity->TherapeuticWindow

Workflow for Assessing the Therapeutic Window.

Discussion and Future Directions

This compound is a valuable tool for studying the biological functions of the BRPF family of bromodomains. The available in vitro data demonstrates its high potency and selectivity, particularly within the BRPF family. However, to fully assess its therapeutic potential and establish a clear therapeutic window, comprehensive in vivo studies are required. These studies should include detailed pharmacokinetic profiling, efficacy evaluation in relevant cancer models, and thorough toxicity assessments to determine the maximum tolerated dose (MTD) and potential on-target and off-target toxicities.

The development of next-generation BRPF inhibitors, such as GSK6853, which has shown good in vivo properties, highlights the potential of this target class. Future research should aim to conduct head-to-head in vivo comparison studies of this compound with these newer compounds to definitively position its therapeutic utility. Furthermore, exploring the synergistic potential of this compound with other anti-cancer agents could open up new avenues for combination therapies.

References

A Comparative Guide to the Selectivity Profile of NI-57

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide addresses the selectivity of the compound NI-57. Initial search data indicates that this compound is a potent inhibitor of the bromodomains of the BRPF (Bromodomain and PHD Finger-containing) protein family, not a kinase inhibitor. Therefore, this document provides a comparative analysis of this compound against the human bromodomain family, the scientifically relevant target class for this compound.

Introduction to this compound and its Target Class

This compound is a small molecule inhibitor that targets bromodomains, which are epigenetic "reader" modules that recognize and bind to acetylated lysine residues on histone proteins. This binding is a key mechanism in the regulation of gene transcription. This compound specifically shows high affinity for the bromodomains of the BRPF protein family, which includes BRPF1, BRPF2, and BRPF3.[1]

BRPF proteins act as essential scaffolding components within several histone acetyltransferase (HAT) complexes, such as the MOZ/MORF and HBO1 complexes.[2][3][4] By recruiting and stabilizing these complexes on chromatin, BRPF proteins play a crucial role in regulating gene expression.[2][5] Pharmacological inhibition of the BRPF bromodomains with a compound like this compound can disrupt this process, making it a valuable tool for studying epigenetic regulation and a potential therapeutic strategy.[5][6]

It is critical to distinguish bromodomains from kinases. Kinases are enzymes that catalyze the phosphorylation of substrates, while bromodomains are protein-protein interaction domains that bind acetylated lysines. A "kinome" scan is therefore irrelevant for this compound; the appropriate analysis is a "bromodomain" scan (e.g., a BROMOscan assay) to determine its selectivity across the family of human bromodomains.[7]

Selectivity Profile of this compound

This compound is characterized as a "pan-BRPF" inhibitor, demonstrating potent binding to multiple members of the BRPF family. It is highly selective for this family over other bromodomains, including the well-studied BET family.[1][6]

Table 1: this compound Binding Affinity for BRPF Family Bromodomains

Target Bromodomain Dissociation Constant (Kd) Method Reference
BRPF1B 31 nM ITC [1]
BRPF2 108 nM ITC [1]
BRPF3 408 nM ITC [1]

Kd (Dissociation Constant) is a measure of binding affinity; a lower value indicates a stronger interaction.

Table 2: Comparative Selectivity of BRPF Bromodomain Inhibitors

Compound Primary Target(s) BRPF1B Kd (nM) BRPF2 Kd (nM) BRPF3 Kd (nM) Key Off-Target(s)
This compound BRPF Family 31 108 408 BRD9 (32-fold selective)[1]
OF-1 BRPF Family 87 260 1100 BRD4 (39-fold selective)[1][8]
PFI-4 BRPF1B 13 >10,000 >10,000 Highly selective for BRPF1B[1][6]

Data compiled from multiple sources. Selectivity is often determined by comparing the affinity for the primary target to that of other bromodomains.

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to quantitatively measure the thermodynamic parameters of binding interactions in solution.[9] It directly measures the heat released (exothermic) or absorbed (endothermic) when one molecule (the "ligand," e.g., this compound) is titrated into a solution containing another molecule (the "macromolecule," e.g., a BRPF bromodomain protein).[10][11]

Methodology:

  • Sample Preparation: The purified bromodomain protein is placed in the sample cell of the calorimeter, and the inhibitor (this compound) is loaded into an injection syringe. Both solutions must be in identical, precisely matched buffer to minimize heat artifacts from buffer dilution.[11]

  • Titration: A series of small, precisely measured aliquots of the inhibitor are injected into the protein solution at a constant temperature.[9]

  • Heat Measurement: The instrument's sensitive detectors measure the minute temperature changes between the sample cell and a reference cell (containing only buffer) after each injection. The power required to maintain a zero temperature difference between the cells is recorded.[10]

  • Data Analysis: The heat change per injection is plotted against the molar ratio of inhibitor to protein. This binding isotherm is then fitted to a binding model to determine the dissociation constant (Kd), binding stoichiometry (n), and enthalpy of binding (ΔH).[9][10]

ITC_Workflow cluster_prep 1. Sample Preparation cluster_exp 2. Experiment cluster_analysis 3. Data Analysis Prep_Protein Prepare Protein in Cell Prep_Buffer Ensure Identical Buffer Prep_Protein->Prep_Buffer Prep_Ligand Prepare Ligand in Syringe Prep_Ligand->Prep_Buffer Titration Inject Ligand into Protein (Stepwise) Heat_Measurement Measure Heat Change (ΔT) per Injection Titration->Heat_Measurement causes Plotting Plot Heat vs. Molar Ratio Fitting Fit Isotherm to Model Plotting->Fitting Results Determine Kd, ΔH, n Fitting->Results

Isothermal Titration Calorimetry (ITC) experimental workflow.

Bromodomain Profiling (BROMOscan™)

Analogous to KINOMEscan™ for kinases, the BROMOscan™ platform is a high-throughput competition binding assay used to determine inhibitor selectivity across a large panel of human bromodomains.[7][12][13]

Methodology:

  • Assay Components: The assay utilizes three key components: a DNA-tagged bromodomain protein, a ligand immobilized on a solid support (beads), and the test compound (e.g., this compound).

  • Competition: The test compound is incubated with the DNA-tagged bromodomain. This mixture is then exposed to the immobilized ligand. If the test compound binds to the bromodomain, it prevents the bromodomain from binding to the immobilized ligand.[7][12]

  • Quantification: The amount of bromodomain bound to the solid support is quantified by measuring the amount of its associated DNA tag using quantitative PCR (qPCR). A lower qPCR signal indicates that the test compound effectively competed for binding.[7]

  • Selectivity Analysis: By running this assay across a large panel of different bromodomains, a comprehensive selectivity profile is generated, identifying both on-target and off-target interactions.

Biological Context and Signaling

BRPF proteins are critical scaffolds for the assembly and function of HAT complexes. The BRPF1 bromodomain, for instance, helps anchor the MOZ/MORF HAT complex to chromatin by recognizing acetylated histone tails, thereby promoting local histone acetylation (e.g., H3K23ac) and activating gene transcription.[3][5][14] this compound inhibits this initial recognition step, preventing the HAT complex from engaging with its chromatin targets. This leads to the disruption of specific transcriptional programs.[5][6]

BRPF_Pathway cluster_complex HAT Complex Assembly cluster_chromatin Chromatin Interaction cluster_inhibition Inhibition by this compound cluster_outcome Functional Outcome BRPF BRPF1/2/3 (Scaffold) HAT MOZ/MORF/HBO1 (Enzyme) BRPF->HAT ING5 ING5 BRPF->ING5 MEAF6 MEAF6 BRPF->MEAF6 Complex Assembled HAT Complex Chromatin Chromatin (with Acetylated Histones) Complex->Chromatin Binds via Bromodomain Acetylation Histone Acetylation Chromatin->Acetylation Leads to NI57 This compound NI57->Block Block->Chromatin Blocks Binding Block->Acetylation Inhibits Transcription Gene Transcription Acetylation->Transcription Enables

Role of BRPF in HAT complex function and inhibition by this compound.

Comparative Selectivity Visualization

The selectivity of a bromodomain inhibitor is a crucial aspect of its profile as a chemical probe or therapeutic agent. High selectivity ensures that observed biological effects are due to the intended target, minimizing confounding results from off-target activity. This compound is highly selective for the BRPF family, with only weak interactions observed with other bromodomains like BRD9. This contrasts with inhibitors of other families, such as JQ1, which is highly selective for the BET family (BRD2, BRD3, BRD4, BRDT).[1][15]

Selectivity_Profile cluster_BRPF BRPF Family (On-Target) cluster_OffTarget Other Families (Off-Target) NI57 This compound BRPF1 BRPF1B NI57->BRPF1 Kd=31nM BRPF2 BRPF2 NI57->BRPF2 Kd=108nM BRPF3 BRPF3 NI57->BRPF3 Kd=408nM BRD9 BRD9 NI57->BRD9 Weak Interaction (>30x weaker) BET BET Family (BRD4, etc.) CREBBP CREBBP

Selectivity profile of this compound for BRPF family bromodomains.

References

Safety Operating Guide

Proper Disposal Procedures for NI-57: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on the proper disposal of the chemical probe NI-57 based on available safety data. It is essential to consult your institution's specific safety protocols and local regulations before handling or disposing of any hazardous material.

This compound is a selective and potent inhibitor of the BRPF (Bromodomain and PHD Finger) family of proteins (BRPF1/2/3)[1]. Due to its toxicological properties, stringent adherence to safety and disposal procedures is mandatory to ensure personnel safety and environmental protection.

I. Immediate Safety and Hazard Information

This compound is classified as acutely toxic if swallowed. Handling of this compound requires significant precautions to prevent exposure.

Hazard Classifications:

  • Acute Toxicity, Oral: Category 3

  • Signal Word: Danger

  • Hazard Statement: H301 (Toxic if swallowed)

II. Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
CAS Number 1883548-89-7[1]
Molecular Formula C₁₉H₁₇N₃O₄S
Molecular Weight 383.42 g/mol
Storage Class 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects

III. Detailed Disposal and Handling Protocols

A. Personal Protective Equipment (PPE)

Before handling this compound, ensure the following PPE is worn:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: If there is a risk of aerosolization or dust formation, a NIOSH-approved respirator is necessary.

B. Step-by-Step Disposal Procedure

Disposal of this compound must be handled as hazardous waste.

  • Waste Collection:

    • Collect all waste materials, including unused this compound, contaminated consumables (e.g., pipette tips, wipes), and contaminated PPE, in a designated hazardous waste container.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), the CAS number (1883548-89-7), and the relevant hazard pictograms (e.g., skull and crossbones).

  • Container Management:

    • Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable for solid chemical waste.

    • Keep the container securely closed at all times, except when adding waste.

  • Storage:

    • Store the hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • The storage area should be away from incompatible materials.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.

    • Do not dispose of this compound down the drain or in regular trash.

C. Spill Cleanup Protocol

In the event of a spill, follow these steps:

  • Evacuate and Secure:

    • Immediately alert others in the area and evacuate if necessary.

    • Restrict access to the spill area.

  • Don Appropriate PPE:

    • Wear the appropriate PPE as listed above, including respiratory protection.

  • Containment and Cleanup:

    • For a solid spill, gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.

    • Carefully sweep the material into a designated hazardous waste container. Avoid creating dust.

    • For a solution spill, absorb the liquid with a chemical absorbent pad or other suitable material.

  • Decontamination:

    • Decontaminate the spill area with a suitable cleaning agent. Check with your EHS office for recommended decontamination solutions.

    • Wipe the area clean with a damp cloth. All cleaning materials must be disposed of as hazardous waste.

  • Reporting:

    • Report the spill to your supervisor and your institution's EHS office, following all internal reporting procedures.

IV. Mandatory Visualizations

A. This compound Disposal Workflow

NI57_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Collect Solid this compound Waste & Contaminated Materials A->B C Place in a Labeled Hazardous Waste Container B->C D Store in a Designated Satellite Accumulation Area C->D E Arrange for EHS Pickup and Disposal D->E

Caption: Workflow for the proper disposal of this compound waste.

B. This compound Spill Response Logic

NI57_Spill_Response cluster_immediate_actions Immediate Actions cluster_cleanup Cleanup Procedure cluster_reporting Post-Cleanup Start Spill Occurs A Alert Others & Evacuate Area Start->A B Restrict Access to Spill Area A->B C Don Full PPE (including respirator) B->C D Contain & Absorb Spill (Solid or Liquid) C->D E Collect Waste in Hazardous Waste Container D->E F Decontaminate Spill Area E->F G Report to Supervisor & EHS F->G End Response Complete G->End

Caption: Logical flow for responding to an this compound spill.

References

Essential Safety and Handling Protocols for NI-57 (Acrylamide-Based Compound Analogue)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidance is based on the hazardous properties of acrylamide, a known neurotoxin and suspected carcinogen. "NI-57" is not a publicly recognized chemical identifier. This document serves as a template and must be adapted based on a comprehensive, substance-specific risk assessment and the information provided in the official Safety Data Sheet (SDS) for the compound .

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for ensuring personal safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is presumed to be a highly toxic substance with potential carcinogenic and neurotoxic effects. All personnel must be trained on its specific hazards before commencing any work. A designated work area within a certified chemical fume hood is mandatory for all handling procedures.

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Gloves Nitrile gloves, double-glovedPrevents skin contact and absorption. Double-gloving provides additional protection against tears.
Eye Protection Chemical splash goggles or a full-face shield.[1]Protects eyes from splashes and aerosols.[1] Prescription glasses are not a substitute.[1]
Lab Coat Chemical-resistant, long-sleeved lab coat with tight cuffs.Protects skin and personal clothing from contamination.
Respiratory Protection An appropriate respirator may be required for certain procedures.Required if there is a risk of inhaling dust or aerosols, especially outside of a fume hood.
Footwear Closed-toe, non-perforated shoes.Protects feet from spills.

Operational Plan: Handling and Storage

All procedures involving this compound must be meticulously planned to minimize exposure.[2] A designated area for handling this compound should be clearly marked.

Experimental Workflow for Handling this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment Phase prep_ppe Don Appropriate PPE prep_sds Review Safety Data Sheet (SDS) prep_ppe->prep_sds prep_area Prepare Designated Work Area in Fume Hood prep_spill Ensure Spill Kit is Accessible prep_area->prep_spill prep_sds->prep_area handle_weigh Weigh this compound in a Ventilated Enclosure prep_spill->handle_weigh handle_dissolve Dissolve/Dilute in Fume Hood handle_weigh->handle_dissolve handle_exp Perform Experiment handle_dissolve->handle_exp cleanup_decon Decontaminate Work Surfaces handle_exp->cleanup_decon cleanup_waste Segregate and Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for safe handling of this compound.

Storage Requirements:

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep it in a tightly sealed, clearly labeled, and chemically compatible container.[3][4]

  • Store away from incompatible materials, such as oxidizing agents.

  • Heavy chemicals should be stored on lower shelves.[1]

Emergency Procedures: Spills and Exposure

In the event of an emergency, immediate and correct response is critical. All laboratory personnel should be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and spill kits.[5]

Table 2: Emergency Response Protocols

Emergency TypeImmediate Action
Minor Spill Alert nearby personnel.[6] If safe to do so, use a chemical spill kit to absorb the material, working from the outside in.[7][8] Place waste in a sealed, labeled container.[6]
Major Spill Evacuate the immediate area and alert others.[5] Close the laboratory door and prevent entry.[5] Contact the institutional emergency response team immediately.[5]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][8] Seek immediate medical attention.[8]
Eye Contact Immediately flush eyes with an eyewash station for at least 15-20 minutes, holding eyelids open.[1] Seek immediate medical attention.
Inhalation Move to fresh air immediately. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the SDS to the medical personnel.[8]

Disposal Plan

All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines, such as those from the EPA.[3] Improper disposal is illegal and dangerous.[9]

Waste Disposal Workflow

G cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal gen_solid Contaminated Solids (Gloves, Tubes) collect_solid Place in Labeled Solid Waste Container gen_solid->collect_solid gen_liquid Liquid Waste (Solutions) collect_liquid Place in Labeled, Leak-Proof Liquid Waste Container gen_liquid->collect_liquid storage_area Store in Designated Hazardous Waste Accumulation Area collect_solid->storage_area collect_liquid->storage_area disposal_pickup Schedule Pickup by Certified Hazardous Waste Handler storage_area->disposal_pickup

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NI-57
Reactant of Route 2
Reactant of Route 2
NI-57

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.